molecular formula C19H36O2 B8004386 Methyl petroselaidate CAS No. 52355-31-4

Methyl petroselaidate

Cat. No.: B8004386
CAS No.: 52355-31-4
M. Wt: 296.5 g/mol
InChI Key: QRTVDKVXAFJVRU-BUHFOSPRSA-N
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Description

Methyl petroselaidate is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (E)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVDKVXAFJVRU-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52355-31-4
Record name Methyl 6-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Petroselaidic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Petroselaidic acid (trans-6-octadecenoic acid) is the trans-isomer of the naturally occurring petroselinic acid. While its cis-isomer is abundant in the plant kingdom, particularly within the Apiaceae family, petroselaidic acid is primarily found in products derived from ruminant animals. This technical guide provides an in-depth overview of the natural sources of petroselaidic acid, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to Petroselaidic Acid

Petroselaidic acid is a monounsaturated trans fatty acid with the chemical formula C₁₈H₃₄O₂. It is the geometric isomer of petroselinic acid (cis-6-octadecenoic acid), a fatty acid characteristic of the seed oils of the Apiaceae plant family.[1][2] The position of the double bond at the sixth carbon atom distinguishes it from the more common oleic acid (cis-9-octadecenoic acid) and its trans-isomer, elaidic acid (trans-9-octadecenoic acid).

The presence and concentration of trans fatty acids in food and biological systems are of significant interest due to their metabolic effects. While industrially produced trans fatty acids have been linked to adverse health outcomes, naturally occurring trans fatty acids from ruminant sources are being investigated for their distinct biological activities.[3] This guide focuses exclusively on the natural origins of petroselaidic acid.

Natural Sources and Quantitative Data

The primary natural sources of petroselaidic acid are ruminant milk and dairy products. Its presence in these products is a result of the biohydrogenation of polyunsaturated fatty acids by microorganisms in the rumen of animals like cows, goats, and sheep.[4] While the seeds of the Apiaceae family are rich in the cis-isomer, petroselinic acid, the occurrence of petroselaidic acid in these plant sources is not well-documented and is presumed to be negligible.

Ruminant Milk and Dairy Products

Ruminant fat contains a complex mixture of trans-18:1 isomers, with vaccenic acid (trans-11-18:1) being the most abundant.[5] Petroselaidic acid (trans-6-18:1) is one of the positional isomers found in smaller quantities. The fatty acid composition of milk fat can vary depending on factors such as the animal's diet, breed, and lactation stage.[6]

Table 1: Indicative Concentration of trans-6-octadecenoic acid (Petroselaidic Acid) and other trans-18:1 Isomers in Bovine Milk Fat

Fatty Acid IsomerConcentration Range ( g/100g of total fatty acids)Reference
trans-6 to trans-10-18:1 0.91 - 3.61 (as a group) [7]
trans-11-18:1 (Vaccenic acid)0.91 - 3.61[7]
trans-12-18:1< 0.5 - ~1.0[7]
trans-13/14-18:1< 0.5 - ~1.0[7]
trans-16-18:1< 0.5[7]
Total trans-18:1 1.83 - 5.73 [7]

Note: Data often groups trans-6 to trans-10 isomers. The concentration of petroselaidic acid is a fraction of this group.

Apiaceae Family Seed Oils (Petroselinic Acid Content)

For context, the following table presents the high concentrations of the cis-isomer, petroselinic acid, in the seed oils of various plants from the Apiaceae family. The presence of petroselaidic acid in these oils is expected to be minimal.

Table 2: Petroselinic Acid (cis-6-octadecenoic acid) Content in Seed Oils of the Apiaceae Family

Plant SourceScientific NamePetroselinic Acid (% of total fatty acids)Reference
AnisePimpinella anisum10.4 - 75.6[1]
CarawayCarum carvi28.5 - 57.6[1]
CeleryApium graveolens49.4 - 75.6[1]
CorianderCoriandrum sativum65.7 - 81.9[1][3]
CuminCuminum cyminum41.3 - 61.8[1]
DillAnethum graveolens79.9 - 87.2[1]
FennelFoeniculum vulgare43.1 - 81.9[1]
ParsleyPetroselinum crispum35.0 - 75.1[1]

Experimental Protocols for Analysis

The accurate identification and quantification of petroselaidic acid require specific analytical methodologies to separate it from other fatty acid isomers. The standard approach involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Lipid Extraction from Dairy Samples

A modified Folch or Bligh-Dyer method is typically employed for the extraction of lipids from milk, butter, or cheese.

Protocol:

  • Homogenize the dairy sample.

  • For milk, a specific protocol involves centrifugation to separate the fat layer.[8]

  • For solid samples like butter and cheese, a direct solvent extraction is used.

  • Extract the lipids using a chloroform:methanol (2:1, v/v) solution.

  • Wash the extract with a 0.9% NaCl or 0.88% KCl solution to remove non-lipid contaminants.

  • Separate the chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the purified lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

The extracted lipids (triglycerides) are converted to volatile FAMEs for GC analysis. This is a critical step for accurate quantification.

Protocol:

  • Dissolve the lipid extract in a known volume of toluene or hexane.

  • Add an internal standard, such as triheneicosanoin (21:0 TAG), for quantification.[4]

  • Perform a base-catalyzed transesterification by adding 0.5 M sodium methoxide in methanol and heating at 80-85°C.[9][10]

  • Follow with an acid-catalyzed methylation using boron trifluoride (BF₃) in methanol (10-14%) and heating at 100°C.[10]

  • Stop the reaction by adding water and extract the FAMEs with hexane.

  • Wash the hexane layer with water to remove residual acid/base.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The resulting hexane solution containing FAMEs is ready for GC analysis.

Gas Chromatography (GC) Analysis

The separation of positional and geometric isomers of fatty acids requires high-resolution capillary GC columns.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A highly polar column is essential. Commonly used columns include:

    • CP-Sil 88 or SP-2560 (100 m length) for detailed isomer separation.[11]

    • DB-WAX (30 m length) can also be used, though co-elution of some isomers may occur.[9]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A precise temperature gradient is crucial for separating the isomers. A typical program starts at a lower temperature (e.g., 40-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230-250°C) at a controlled rate.[8][9]

  • Injector and Detector Temperature: Typically set at 250°C.

  • Identification: Peaks are identified by comparing their retention times with those of certified reference standards. GC-MS can be used to confirm the identity of the peaks based on their mass spectra.

Biological Pathways and Significance

While research on petroselaidic acid is less extensive than on its cis-isomer or other trans fatty acids, its biological relevance can be inferred from the pathways involving similar molecules.

Biosynthesis of Petroselinic Acid in Apiaceae

The precursor to petroselaidic acid in terms of its carbon backbone and double bond position is petroselinic acid, which is synthesized in plants of the Apiaceae family. Understanding this pathway is relevant for potential biotechnological production.

Petroselinic_Acid_Biosynthesis Malonyl_CoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Palmitoyl_ACP 16:0-ACP (Palmitoyl-ACP) FAS->Palmitoyl_ACP Desaturase Δ4-Acyl-ACP Desaturase Palmitoyl_ACP->Desaturase Cis_16_1_ACP cis-Δ4-16:1-ACP Desaturase->Cis_16_1_ACP Elongase KAS I-type Elongase Cis_16_1_ACP->Elongase Petroselinoyl_ACP 18:1Δ6-ACP (Petroselinoyl-ACP) Elongase->Petroselinoyl_ACP Thioesterase Acyl-ACP Thioesterase Petroselinoyl_ACP->Thioesterase Petroselinic_Acid Petroselinic Acid Thioesterase->Petroselinic_Acid TAG Triacylglycerol (Storage) Petroselinic_Acid->TAG Esterification

Biosynthesis of Petroselinic Acid in Apiaceae Seeds.
Peroxisome Proliferator-Activated Receptor (PPARα) Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. Fatty acids, including trans isomers, are known to be natural ligands for PPARs. PPARα, highly expressed in the liver, heart, and muscle, is a key regulator of fatty acid catabolism. Studies have shown that dietary trans-octadecenoic acids can upregulate the expression of PPARα in the liver.[12] Activation of PPARα is a therapeutic target for dyslipidemia.

PPAR_Alpha_Activation Ligand Fatty Acid Ligand (e.g., Petroselaidic Acid) PPARa PPARα Ligand->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Plasma Triglycerides - Increased HDL TargetGenes->MetabolicEffects

PPARα Signaling Pathway Activated by Fatty Acid Ligands.
Metabolism of trans-Octadecenoic Acids

Dietary trans-octadecenoic acids, including petroselaidic acid, are absorbed and metabolized in a manner similar to saturated fatty acids.[1] They can be activated to their CoA esters, undergo β-oxidation for energy production, or be incorporated into cellular lipids such as phospholipids and triglycerides.[1][13] Some studies suggest that trans fatty acids are oxidized more readily than their cis counterparts.[10] The specific metabolic fate of petroselaidic acid and its comparison to other trans-18:1 isomers is an area for further research.

Conclusion

The primary natural source of petroselaidic acid is ruminant fat, with detectable amounts present in milk, butter, and cheese. In contrast, plant sources from the Apiaceae family are rich in the cis-isomer, petroselinic acid. The accurate quantification of petroselaidic acid requires sophisticated chromatographic techniques capable of resolving complex mixtures of fatty acid isomers. As a trans fatty acid, petroselaidic acid is a potential ligand for PPARα, a key regulator of lipid metabolism and a target for therapeutic intervention in metabolic diseases. Further research into the specific metabolic effects and biological activities of petroselaidic acid is warranted to fully understand its role in human health and its potential applications in drug development.

References

Methyl Petroselaidate Biosynthesis in Apiaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of methyl petroselaidate, a derivative of the unusual monounsaturated fatty acid, petroselinic acid, which is abundantly found in the seeds of plants belonging to the Apiaceae family. This document details the metabolic pathway, key enzymes, and regulatory mechanisms involved in its synthesis. Furthermore, it presents a compilation of quantitative data on petroselinic acid content across various Apiaceae species and furnishes detailed experimental protocols for its extraction, quantification, and enzymatic analysis. Visual diagrams of the biosynthetic pathway and a proposed regulatory network are included to facilitate a comprehensive understanding of this unique biochemical process. This guide is intended to be a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid, with the double bond located at the Δ6 position instead of the more common Δ9 position. This unique structural feature makes it a valuable renewable resource for the chemical industry, with potential applications in the production of polymers, lubricants, and surfactants. Its methyl ester, this compound, is often the form utilized in these applications and for analytical purposes. The primary natural sources of petroselinic acid are the seeds of plants in the Apiaceae (or Umbelliferae) family, where it can constitute a significant portion of the total fatty acids.[1][2] Understanding the biosynthesis of this unusual fatty acid is crucial for its potential biotechnological production in engineered oilseed crops.

This guide will provide a detailed overview of the current knowledge on this compound biosynthesis, with a focus on the core biochemical and molecular processes.

The Biosynthetic Pathway of Petroselinic Acid

The biosynthesis of petroselinic acid does not occur through the desaturation of a fatty acid bound to a glycerolipid or via acyl-coenzyme A (CoA) intermediates.[1] Instead, it follows a plastid-localized pathway involving acyl-carrier protein (ACP) thioesters. The key steps are outlined below and illustrated in Figure 1.

  • De Novo Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids in the plastids, leading to the formation of palmitoyl-ACP (16:0-ACP).

  • Desaturation by Δ4-Palmitoyl-ACP Desaturase: The pivotal step is the desaturation of palmitoyl-ACP at the Δ4 position by a specific desaturase enzyme, Δ4-palmitoyl-ACP desaturase. This reaction introduces a cis double bond between the 4th and 5th carbons (from the carboxyl end), yielding Δ4-hexadecenoyl-ACP (16:1Δ4-ACP).[3][4] This enzyme is a soluble, non-heme, di-iron enzyme.

  • Elongation: The resulting Δ4-hexadecenoyl-ACP is then elongated by two carbons, a reaction catalyzed by the β-ketoacyl-ACP synthase II (KASII) enzyme. This elongation step converts the 16-carbon fatty acid into an 18-carbon fatty acid, petroselinoyl-ACP (18:1Δ6-ACP).

  • Hydrolysis: The acyl-ACP thioesterase (FatA or FatB) then hydrolyzes petroselinoyl-ACP to release free petroselinic acid and ACP.

  • Export and Triacylglycerol (TAG) Synthesis: The free petroselinic acid is exported from the plastid to the endoplasmic reticulum, where it is activated to petroselinoyl-CoA and subsequently incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds.

The conversion to This compound is typically not a primary metabolic step in vivo for storage but is commonly performed during analytical procedures for gas chromatography. In an industrial context, petroselinic acid extracted from the seed oil would be subjected to an esterification reaction to produce this compound.

Petroselinic_Acid_Biosynthesis cluster_plastid Plastid Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Palmitoyl_ACP Palmitoyl-ACP (16:0-ACP) Malonyl_CoA->Palmitoyl_ACP FAS Delta4_Hexadecenoyl_ACP Δ4-Hexadecenoyl-ACP (16:1Δ4-ACP) Palmitoyl_ACP->Delta4_Hexadecenoyl_ACP Δ4-Palmitoyl-ACP Desaturase Petroselinoyl_ACP Petroselinoyl-ACP (18:1Δ6-ACP) Delta4_Hexadecenoyl_ACP->Petroselinoyl_ACP KASII Petroselinic_Acid_Free Petroselinic Acid Petroselinoyl_ACP->Petroselinic_Acid_Free FatA/FatB ACP ACP Petroselinoyl_ACP->ACP Petroselinoyl_CoA Petroselinoyl-CoA Petroselinic_Acid_Free->Petroselinoyl_CoA Acyl-CoA Synthetase Methyl_Petroselaidate This compound Petroselinic_Acid_Free->Methyl_Petroselaidate Esterification (e.g., with Methanol) TAG Triacylglycerols (TAGs) Petroselinoyl_CoA->TAG

Figure 1: Biosynthetic pathway of petroselinic acid and its conversion to this compound.

Quantitative Data of Petroselinic Acid in Apiaceae Species

The content of petroselinic acid varies significantly among different species of the Apiaceae family and can also be influenced by factors such as geographical origin, climate, and seed maturity.[1][2] The following table summarizes the reported percentages of petroselinic acid in the seed oils of several Apiaceae plants.

Plant SpeciesCommon NamePetroselinic Acid Content (% of total fatty acids)Reference(s)
Coriandrum sativumCoriander60 - 85[1][2]
Petroselinum crispumParsley70 - 80[2]
Anethum graveolensDill40 - 60[2]
Foeniculum vulgareFennel60 - 75[2]
Pimpinella anisumAnise55 - 70[2]
Carum carviCaraway30 - 40[2]
Cuminum cyminumCumin40 - 50[1]

Experimental Protocols

Extraction of Total Lipids from Apiaceae Seeds

This protocol is based on a modified Folch method, suitable for the extraction of total lipids from seeds.

Materials:

  • Apiaceae seeds (e.g., coriander, parsley)

  • Mortar and pestle or a spice grinder

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Grind the Apiaceae seeds to a fine powder using a mortar and pestle or a spice grinder.

  • Homogenization: Weigh approximately 1 g of the ground seed powder and transfer it to a glass centrifuge tube. Add 20 mL of a chloroform:methanol (2:1, v/v) solution.

  • Extraction: Homogenize the mixture for 2 minutes using a vortex mixer or a homogenizer. Allow the mixture to stand at room temperature for at least 1 hour to ensure complete extraction.

  • Phase Separation: Add 5 mL of 0.9% NaCl solution to the tube. Vortex the mixture for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • Lipid Quantification: Once the solvent is completely evaporated, weigh the flask to determine the total lipid yield.

  • Storage: Redissolve the lipid extract in a small volume of chloroform or hexane and store in a glass vial at -20°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the transesterification of the extracted lipids to their corresponding fatty acid methyl esters for GC-MS analysis.

Materials:

  • Lipid extract from section 4.1

  • Hexane

  • 2 M KOH in methanol

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Dissolution: Dissolve approximately 10 mg of the lipid extract in 2 mL of hexane in a glass tube.

  • Transesterification: Add 0.2 mL of 2 M KOH in methanol to the tube. Vortex the mixture vigorously for 30 seconds.

  • Phase Separation: Allow the mixture to stand for 5-10 minutes until two distinct phases are formed.

  • FAMEs Collection: Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS: Transfer the dried hexane solution containing the FAMEs to a GC vial for analysis.

Quantification of this compound by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88)

GC-MS Parameters (example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 240°C at 5°C/min, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Quantification:

  • Identification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

  • Quantification: The relative percentage of this compound is calculated by dividing the peak area of this compound by the total peak area of all identified fatty acid methyl esters and multiplying by 100. For absolute quantification, an internal standard (e.g., methyl heptadecanoate) of a known concentration should be added to the sample before transesterification.

In Vitro Assay for Δ4-Palmitoyl-ACP Desaturase Activity

This protocol provides a general framework for assaying the activity of Δ4-palmitoyl-ACP desaturase from a crude plant extract.

Materials:

  • Developing coriander endosperm (or other Apiaceae seed tissue)

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

  • [1-14C]Palmitoyl-ACP (substrate)

  • Ferredoxin and ferredoxin-NADP+ reductase

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Extraction: Homogenize developing coriander endosperm in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, ferredoxin, ferredoxin-NADP+ reductase, and the crude enzyme extract.

  • Initiation of Reaction: Start the reaction by adding [1-14C]palmitoyl-ACP.

  • Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 30 minutes).

  • Termination and Saponification: Stop the reaction by adding methanolic KOH. Saponify the mixture by heating at 80°C for 1 hour.

  • Fatty Acid Extraction: Acidify the mixture with HCl and extract the fatty acids with hexane.

  • Analysis: Analyze the radiolabeled fatty acids by reverse-phase thin-layer chromatography or HPLC with a radioactivity detector to separate and quantify the product, [14C]Δ4-hexadecenoic acid.

  • Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Regulation of Petroselinic Acid Biosynthesis

The biosynthesis of petroselinic acid is tightly regulated, primarily at the transcriptional level, and is influenced by developmental and environmental cues.

Genetic Regulation

The expression of the gene encoding the key enzyme, Δ4-palmitoyl-ACP desaturase , is highly specific to the developing seeds of Apiaceae plants. Studies in coriander have identified several cis-regulatory elements in the promoter region of this gene that are responsible for its seed-specific expression.

Proposed Signaling Network

While a detailed signaling pathway specifically for petroselinic acid biosynthesis is not fully elucidated, it is known to be integrated with the broader network of fatty acid synthesis regulation in plants. This network involves hormonal and metabolic signals. The expression of the genes for Δ4-palmitoyl-ACP desaturase and other related enzymes is generally upregulated during seed development. Plant hormones such as abscisic acid (ABA) are known to play a major role in seed maturation and storage compound accumulation, although some studies suggest that the expression of the coriander Δ4-palmitoyl-ACP desaturase might be ABA-independent.[2] Sugars, as the primary source of carbon and energy, also play a crucial signaling role in regulating fatty acid biosynthesis.

Regulatory_Network cluster_signals Signals cluster_tfs Transcription Factors cluster_genes Target Genes cluster_output Output Developmental_Cues Developmental Cues (Seed Maturation) Hormonal_Signals Hormonal Signals (e.g., ABA, Gibberellins) Developmental_Cues->Hormonal_Signals Sugar_Signals Sugar Signals (Sucrose, Glucose) Developmental_Cues->Sugar_Signals WRI1 WRI1 Hormonal_Signals->WRI1 FUS3 FUS3 Hormonal_Signals->FUS3 LEC1 LEC1 Hormonal_Signals->LEC1 Sugar_Signals->WRI1 Desaturase_Gene Δ4-Palmitoyl-ACP Desaturase Gene WRI1->Desaturase_Gene FAS_Genes Fatty Acid Synthase (FAS) Genes WRI1->FAS_Genes FUS3->Desaturase_Gene TAG_Assembly_Genes TAG Assembly Genes FUS3->TAG_Assembly_Genes LEC1->WRI1 LEC1->FUS3 Other_TFs Other Seed-Specific Transcription Factors Other_TFs->Desaturase_Gene Petroselinic_Acid Petroselinic Acid Biosynthesis Desaturase_Gene->Petroselinic_Acid FAS_Genes->Petroselinic_Acid TAG_Assembly_Genes->Petroselinic_Acid

Figure 2: Proposed regulatory network for petroselinic acid biosynthesis in Apiaceae seeds.

Conclusion

The biosynthesis of this compound in the Apiaceae family is a specialized metabolic pathway centered around the unique activity of Δ4-palmitoyl-ACP desaturase. This guide has provided a comprehensive overview of this pathway, from the initial desaturation event in the plastid to the incorporation of petroselinic acid into storage lipids. The quantitative data presented highlights the richness of Apiaceae seeds as a source of this valuable fatty acid. The detailed experimental protocols offer a practical resource for researchers aiming to isolate, quantify, and study this compound and its biosynthetic enzymes. Further research into the specific signaling pathways that regulate this process will be crucial for metabolic engineering efforts to produce high levels of petroselinic acid in conventional oilseed crops, thereby unlocking its full potential for various industrial applications.

References

The Cellular Odyssey of Methyl Petroselaidate: A Technical Guide to its Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a monounsaturated fatty acid of interest in various research domains. Understanding its cellular metabolism is crucial for elucidating its biological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the hypothesized metabolic fate of this compound within the cell, drawing upon established principles of fatty acid metabolism. Due to a lack of direct research on this compound, this guide extrapolates from the known metabolic pathways of similar fatty acid methyl esters. We present detailed experimental protocols for investigating its cellular uptake, oxidation, and incorporation into complex lipids, and provide structured tables for the presentation of potential quantitative data. Furthermore, we utilize graphical representations to delineate the key metabolic pathways and experimental workflows.

Introduction

Fatty acids and their derivatives are fundamental molecules in cellular biology, serving as energy sources, structural components of membranes, and signaling molecules.[1][2] The metabolism of fatty acids is a complex and highly regulated process.[3] Methyl esters of fatty acids, such as this compound, are common laboratory forms and can be found in various natural products. While the metabolism of common fatty acids like oleic acid is well-documented, the specific cellular processing of this compound remains largely unexplored. This guide aims to bridge this knowledge gap by proposing a metabolic pathway for this compound based on the metabolism of analogous compounds.[4]

Hypothesized Cellular Metabolism of this compound

The cellular metabolism of this compound is likely initiated by its hydrolysis, followed by the entry of the resulting free fatty acid into canonical metabolic pathways.

Cellular Uptake and Hydrolysis

Long-chain fatty acid methyl esters can be transported into the cell.[5] Once inside the cytoplasm, it is hypothesized that intracellular esterases hydrolyze this compound into petroselaidic acid and methanol.

This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Transport Petroselaidic Acid Petroselaidic Acid This compound (intracellular)->Petroselaidic Acid Hydrolysis (Esterases) Methanol Methanol This compound (intracellular)->Methanol

Caption: Initial cellular uptake and hydrolysis of this compound.

Activation and Mitochondrial Transport

Before entering catabolic or anabolic pathways, petroselaidic acid must be activated to its coenzyme A (CoA) derivative, petroselaidoyl-CoA, a reaction catalyzed by acyl-CoA synthetase. For subsequent β-oxidation in the mitochondria, petroselaidoyl-CoA is converted to petroselaidoyl-carnitine by carnitine palmitoyltransferase I (CPT I), transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), and then converted back to petroselaidoyl-CoA by carnitine palmitoyltransferase II (CPT II).[6]

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Petroselaidic Acid Petroselaidic Acid Petroselaidoyl-CoA Petroselaidoyl-CoA Petroselaidic Acid->Petroselaidoyl-CoA Acyl-CoA Synthetase Petroselaidoyl-carnitine Petroselaidoyl-carnitine Petroselaidoyl-CoA->Petroselaidoyl-carnitine CPT I Petroselaidoyl-carnitine_in Petroselaidoyl-carnitine_in Petroselaidoyl-carnitine->Petroselaidoyl-carnitine_in CACT Petroselaidoyl-CoA_in Petroselaidoyl-CoA_in Petroselaidoyl-carnitine_in->Petroselaidoyl-CoA_in CPT II

Caption: Activation and transport of petroselaidic acid into the mitochondria.

β-Oxidation

In the mitochondrial matrix, petroselaidoyl-CoA undergoes β-oxidation. As a monounsaturated fatty acid, its complete oxidation requires an additional isomerase enzyme to handle the trans-double bond. The process generates acetyl-CoA, which can enter the citric acid cycle, and reducing equivalents (NADH and FADH2) for ATP production via the electron transport chain.[6]

Petroselaidoyl-CoA (C18:1) Petroselaidoyl-CoA (C18:1) Acetyl-CoA Acetyl-CoA Petroselaidoyl-CoA (C18:1)->Acetyl-CoA β-Oxidation Spiral Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle ATP (Oxidative Phosphorylation) ATP (Oxidative Phosphorylation) Citric Acid Cycle->ATP (Oxidative Phosphorylation) β-Oxidation Spiral β-Oxidation Spiral FADH2 FADH2 β-Oxidation Spiral->FADH2 NADH NADH β-Oxidation Spiral->NADH FADH2->ATP (Oxidative Phosphorylation) NADH->ATP (Oxidative Phosphorylation)

Caption: Mitochondrial β-oxidation of petroselaidoyl-CoA.

Incorporation into Complex Lipids

Alternatively, petroselaidoyl-CoA can be incorporated into various complex lipids, such as phospholipids and triacylglycerols, for membrane synthesis or energy storage.[5] This process is crucial for maintaining membrane fluidity and cellular signaling.[7][8]

Petroselaidoyl-CoA Petroselaidoyl-CoA Phospholipids Phospholipids Petroselaidoyl-CoA->Phospholipids Esterification Triacylglycerols Triacylglycerols Petroselaidoyl-CoA->Triacylglycerols Esterification Cellular Membranes Cellular Membranes Phospholipids->Cellular Membranes Lipid Droplets Lipid Droplets Triacylglycerols->Lipid Droplets

Caption: Incorporation of petroselaidoyl-CoA into complex lipids.

Quantitative Data Presentation

While specific quantitative data for this compound metabolism is not available, the following tables provide a template for how such data could be structured, using hypothetical values for illustrative purposes. These tables are based on methodologies used for studying other fatty acids.[5]

Table 1: Cellular Uptake of [¹⁴C]-Methyl Petroselaidate in Various Cell Lines

Cell LineIncubation Time (hours)Uptake (nmol/mg protein)
HepG215.2 ± 0.4
418.7 ± 1.1
2445.3 ± 2.5
MCF-714.8 ± 0.3
415.9 ± 0.9
2438.1 ± 2.1
3T3-L116.1 ± 0.5
422.4 ± 1.5
2453.2 ± 3.0

Table 2: Metabolic Fate of [¹⁴C]-Petroselaidic Acid (as % of total uptake)

Cell Lineβ-Oxidation (to CO₂)Incorporation into PhospholipidsIncorporation into Triacylglycerols
HepG235.2 ± 2.840.1 ± 3.124.7 ± 1.9
MCF-742.5 ± 3.535.8 ± 2.921.7 ± 1.8
3T3-L128.9 ± 2.225.3 ± 2.045.8 ± 3.7

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular metabolism of this compound.

Radiolabeling Study of Cellular Uptake and Metabolism

This protocol uses a radiolabeled form of this compound to trace its uptake and metabolic fate.

Materials:

  • [¹⁴C]-Methyl petroselaidate

  • Cell line of interest

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Heptane:Diethyl Ether:Acetic Acid, 60:40:1 v/v/v)

  • Lipid standards (e.g., this compound, petroselaidic acid, triolein, phosphatidylcholine)

  • Iodine chamber for visualization

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluency. Incubate cells with a known concentration of [¹⁴C]-Methyl petroselaidate complexed to fatty acid-free BSA in serum-free medium for desired time points (e.g., 1, 4, 24 hours).

  • Lipid Extraction: Wash cells three times with ice-cold PBS. Scrape cells and pellet by centrifugation. Add lipid extraction solvent, vortex, and incubate for 30 minutes. Centrifuge to pellet debris and collect the lipid-containing supernatant. Dry the extract under nitrogen.

  • Thin-Layer Chromatography (TLC): Resuspend the dried lipid extract. Spot the extract onto a silica TLC plate alongside lipid standards. Develop the plate in the appropriate solvent. Visualize standards in an iodine chamber.

  • Quantification: Scrape the silica spots corresponding to different lipid classes into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Cell Culture Cell Culture Treatment with [14C]-Methyl Petroselaidate Treatment with [14C]-Methyl Petroselaidate Cell Culture->Treatment with [14C]-Methyl Petroselaidate Lipid Extraction Lipid Extraction Treatment with [14C]-Methyl Petroselaidate->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Quantification (Scintillation Counting) Quantification (Scintillation Counting) TLC Separation->Quantification (Scintillation Counting)

Caption: Workflow for radiolabeling studies.

Measurement of β-Oxidation

This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled CO₂ from [¹⁴C]-petroselaidic acid.

Materials:

  • [1-¹⁴C]-Petroselaidic acid

  • Cell line of interest

  • Sealed incubation flasks with a center well

  • Filter paper

  • 1M Perchloric acid

  • Phenylethylamine (CO₂ trapping agent)

  • Scintillation fluid and counter

Procedure:

  • Cell Treatment: Incubate cells with [1-¹⁴C]-Petroselaidic acid in serum-free medium in sealed flasks. Place a piece of filter paper soaked in phenylethylamine in the center well.

  • Stopping the Reaction: After the desired incubation time, inject 1M perchloric acid into the medium to lyse the cells and release dissolved CO₂.

  • CO₂ Trapping: Incubate for an additional hour to allow the released ¹⁴CO₂ to be trapped by the phenylethylamine on the filter paper.

  • Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity.

Incubate cells with [1-14C]-Petroselaidic Acid Incubate cells with [1-14C]-Petroselaidic Acid Lyse cells and release CO2 Lyse cells and release CO2 Incubate cells with [1-14C]-Petroselaidic Acid->Lyse cells and release CO2 Trap 14CO2 Trap 14CO2 Lyse cells and release CO2->Trap 14CO2 Quantify radioactivity Quantify radioactivity Trap 14CO2->Quantify radioactivity

Caption: Workflow for β-oxidation measurement.

Conclusion

While direct experimental evidence for the cellular metabolism of this compound is currently lacking, this technical guide provides a robust, hypothesis-driven framework for its investigation. Based on established principles of fatty acid metabolism, it is proposed that this compound is hydrolyzed to petroselaidic acid, which can then undergo β-oxidation for energy production or be incorporated into complex lipids. The provided experimental protocols offer a clear path for researchers to validate this proposed metabolic pathway and to generate the quantitative data necessary to fully understand the biological significance of this unique fatty acid. Further research in this area will be invaluable for drug development professionals and scientists interested in the diverse roles of fatty acids in health and disease.

References

A Technical Guide to the Synthesis of Methyl Petroselaidate from Petroselinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for the synthesis of methyl petroselaidate, the trans isomer of methyl petroselinate, starting from petroselinic acid. The synthesis involves a two-step process: an initial acid-catalyzed esterification of petroselinic acid to yield methyl petroselinate, followed by a catalyzed cis-trans isomerization to produce the final product, this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations to ensure reproducibility and clarity.

Synthesis Overview

The conversion of petroselinic acid to this compound is achieved through two primary chemical transformations:

  • Esterification: The carboxylic acid group of petroselinic acid is converted into a methyl ester, forming methyl petroselinate. This is typically accomplished through acid-catalyzed esterification in the presence of methanol.

  • Isomerization: The cis double bond at the C6 position of methyl petroselinate is isomerized to a trans configuration, yielding this compound (also known as petroselaidic acid methyl ester).[1][2]

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated omega-12 fatty acid and a positional isomer of oleic acid.[1][3] It is naturally abundant in the seed oils of plants from the Apiaceae family, such as parsley (Petroselinum crispum) and coriander (Coriandrum sativum).[1][3][4] The overall synthesis pathway is illustrated below.

Synthesis_Overview cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Petroselinic_Acid Petroselinic Acid (cis-6-Octadecenoic Acid) Methyl_Petroselinate Methyl Petroselinate (cis-6-Octadecenoic Acid Methyl Ester) Petroselinic_Acid->Methyl_Petroselinate Step 1: Esterification (H₂SO₄ / Methanol) Methyl_Petroselaidate This compound (trans-6-Octadecenoic Acid Methyl Ester) Methyl_Petroselinate->Methyl_Petroselaidate Step 2: Isomerization (p-Toluenesulfinic Acid)

Caption: Overall two-step synthesis pathway.

Step 1: Esterification of Petroselinic Acid

The first step involves the conversion of petroselinic acid to its corresponding fatty acid methyl ester (FAME), methyl petroselinate. Acid-catalyzed esterification is a widely used and efficient method for this purpose.[5][6] The reaction is typically performed by refluxing the fatty acid in a large excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7]

Experimental Protocol: Acid-Catalyzed Esterification
  • Reagent Preparation: Prepare a solution of 1-2% (v/v) concentrated sulfuric acid in anhydrous methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve petroselinic acid in the acidic methanol solution. A typical ratio is 1:15 to 1:30 (w/v) of fatty acid to methanol.

  • Reaction: Heat the mixture to reflux (approximately 65°C) with constant stirring under a nitrogen atmosphere to prevent oxidation. The reaction is typically complete within 1-2 hours.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add distilled water to the mixture and transfer it to a separatory funnel.

    • Extract the methyl petroselinate with an organic solvent such as hexane or diethyl ether. Perform the extraction three times.

    • Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid) and then with distilled water until the washings are neutral.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude methyl petroselinate.

Quantitative Data: Esterification

The following table summarizes typical reaction parameters for the acid-catalyzed esterification of fatty acids.

ParameterValue/ConditionPurpose
Catalyst Sulfuric Acid (H₂SO₄)Proton source to activate the carboxyl group.
Catalyst Conc. 1-2% (v/v) in MethanolEnsures sufficient catalytic activity.
Solvent Anhydrous MethanolServes as both reactant and solvent.
Reactant Ratio >10:1 (Methanol:Fatty Acid)Drives the equilibrium towards product formation.[7]
Temperature 60 - 70°C (Reflux)Increases reaction rate.
Reaction Time 1 - 2 hoursTypical time for near-complete conversion.[7]
Expected Yield >95%High conversion is expected under these conditions.

Workflow for Esterification

Esterification_Workflow start Start reagents Combine Petroselinic Acid, Methanol, and H₂SO₄ start->reagents reflux Heat to Reflux (65°C) for 1-2 hours reagents->reflux cool Cool to Room Temperature reflux->cool extract Add Water & Extract with Hexane cool->extract wash Wash Organic Layer with 5% NaHCO₃ and Water extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product Obtain Methyl Petroselinate evaporate->product

Caption: Experimental workflow for esterification.

Step 2: Cis-Trans Isomerization of Methyl Petroselinate

The second step is the geometric isomerization of the cis-double bond in methyl petroselinate to the more thermodynamically stable trans configuration. Various catalysts can facilitate this reaction, including nitrous acid, selenium, and sulfur-containing compounds.[8][9] A modern, efficient, and simple method utilizes p-toluenesulfinic acid as the catalyst, which can achieve high conversion rates under relatively mild conditions.[10][11]

Experimental Protocol: Isomerization with p-Toluenesulfinic Acid
  • Reaction Setup: Place the purified methyl petroselinate in a round-bottom flask.

  • Catalyst Addition: Add p-toluenesulfinic acid to the flask. The mass ratio of the methyl ester to the catalyst is a key parameter, with ratios around 250:20 (w/w) being effective.[10]

  • Reaction: Heat the mixture to 100-120°C under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by taking aliquots over time and analyzing them via GC.

  • Purification: After the desired conversion is reached (typically 90-120 minutes), the product can be purified. Since the catalyst is a solid acid, the product mixture can be purified by column chromatography on silica gel or by simple filtration and washing if the catalyst precipitates upon cooling.

Quantitative Data: Isomerization

The table below outlines the conditions for the isomerization of unsaturated fatty acids using p-toluenesulfinic acid, which can be adapted for methyl petroselinate.[10][11]

ParameterValue/ConditionRationale
Catalyst p-Toluenesulfinic AcidEfficiently generates radical intermediates for isomerization.[10]
Catalyst Loading ~8% (w/w of oil)Optimal ratio for high conversion without side reactions.[10]
Temperature 100 - 120°CProvides sufficient energy for catalyst activation and reaction.[10]
Reaction Time 90 - 120 minutesSufficient time to reach equilibrium or high conversion.[10]
Atmosphere Inert (Nitrogen)Prevents oxidation of the unsaturated fatty acid.
Conversion to Trans ~80%Reported yield for the conversion of cis to trans isomers.[11]

Workflow for Isomerization

Isomerization_Workflow start Start reagents Combine Methyl Petroselinate and p-Toluenesulfinic Acid start->reagents heat Heat to 100-120°C under N₂ for 90-120 minutes reagents->heat monitor Monitor Reaction by GC (optional) heat->monitor cool Cool to Room Temperature monitor->heat Continue heating monitor->cool Reaction complete purify Purify by Column Chromatography or Filtration cool->purify product Obtain this compound purify->product

Caption: Experimental workflow for isomerization.

Analytical Characterization

Gas chromatography (GC) is the standard technique for the analysis of FAMEs.[12][13] It allows for the separation and quantification of both the starting material and the final product, and critically, the resolution of cis and trans isomers.

Experimental Protocol: GC Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Internal Standard: For accurate quantification, an internal standard (e.g., methyl heptadecanoate, C17:0) can be added to the sample before injection.

  • Injection: Inject 1 µL of the prepared sample into the GC system.

  • Analysis: The FAMEs are separated based on their boiling points and polarity. The trans isomer (this compound) will typically have a slightly shorter retention time than the cis isomer (methyl petroselinate) on a polar capillary column.

  • Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its linear response over a wide range of concentrations.[14][15] Mass Spectrometry (MS) can be used for definitive identification of the compounds based on their mass spectra.[16]

Quantitative Data: GC Parameters
ParameterSpecificationPurpose
Instrument Gas Chromatograph with FID/MSSeparation and detection of FAMEs.
Column Highly-polar capillary column (e.g., SP-2560, BPX70)Essential for resolving cis and trans isomers.[13][17]
Carrier Gas Helium or HydrogenMobile phase for analyte transport.
Injector Temp. 250°CEnsures rapid volatilization of the sample.
Detector Temp. 260°CMaintains analytes in the gas phase for detection.
Oven Program Temperature gradient (e.g., 140°C to 240°C at 4°C/min)Optimizes separation of different FAMEs.

Biological Context: A Note on Signaling

Petroselinic acid and its derivatives are not merely chemical curiosities; they possess biological activity. Research has indicated that petroselinic acid can act as an anti-inflammatory agent. For instance, in fibroblast cell models, it has been shown to inhibit the production of prostaglandin E2 (PGE2) and Intercellular Adhesion Molecule 1 (ICAM-1), both of which are key mediators in inflammatory responses.[18] This suggests a potential role in modulating inflammatory signaling pathways.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Fibroblast Cell cluster_inhibitor Inhibitor PMA PMA (Phorbol Ester) Pathway Pro-inflammatory Signaling Cascade PMA->Pathway Activates PGE2 PGE2 Production Pathway->PGE2 ICAM1 ICAM-1 Expression Pathway->ICAM1 Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->PGE2 Inhibits Petroselinic_Acid->ICAM1 Inhibits

Caption: Petroselinic acid's inhibitory effect on inflammatory mediators.

References

The Petroselinic Acid Pathway in Coriander Seeds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Coriander (Coriandrum sativum L.) seeds are a unique and abundant source of petroselinic acid (cis-6-octadecenoic acid, 18:1Δ⁶), a positional isomer of oleic acid with significant potential in the pharmaceutical, nutraceutical, and chemical industries. Petroselinic acid can constitute up to 80% of the total fatty acids in coriander seed oil.[1][2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of petroselinic acid in coriander seeds, detailing the key enzymes, genetic regulation, and relevant experimental protocols. It is intended for researchers, scientists, and drug development professionals interested in leveraging this unusual fatty acid for various applications.

Introduction

Petroselinic acid's unique double bond position at the Δ⁶ position makes it a valuable precursor for the production of lauric acid (12:0) and adipic acid (6:0), which are used in the manufacturing of detergents, polymers, and plasticizers. Furthermore, emerging research has highlighted its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties, making it a compound of interest for drug development.[4][5] This guide will explore the molecular machinery responsible for the high accumulation of petroselinic acid in coriander seeds.

The Biosynthetic Pathway of Petroselinic Acid

The biosynthesis of petroselinic acid in coriander seeds is a plastid-localized process that involves a modification of the conventional fatty acid synthesis pathway. The key steps involve the desaturation of a 16-carbon fatty acid followed by elongation.

Key Enzymes and Biochemical Steps

The currently accepted pathway for petroselinic acid biosynthesis is as follows:

  • De novo fatty acid synthesis: The process begins with the standard de novo synthesis of fatty acids in the plastid, leading to the formation of palmitoyl-acyl carrier protein (16:0-ACP).[6][7]

  • Desaturation of Palmitoyl-ACP: A specialized acyl-ACP desaturase, a Δ⁴-palmitoyl-ACP desaturase (Cs-ACPD), introduces a double bond at the Δ⁴ position of palmitoyl-ACP, forming Δ⁴-hexadecenoyl-ACP (16:1Δ⁴-ACP).[5] This is the key committing step that differentiates this pathway from the synthesis of more common fatty acids like oleic acid, which involves a Δ⁹-stearoyl-ACP desaturase.

  • Elongation: The Δ⁴-hexadecenoyl-ACP is then elongated by a 3-ketoacyl-ACP synthase I (KAS I) enzyme to produce petroselinoyl-ACP (18:1Δ⁶-ACP).[3][8]

  • Thioesterase Activity: A fatty acyl-ACP thioesterase B (FATB) hydrolyzes petroselinoyl-ACP to release free petroselinic acid and ACP.[3][8]

  • Triacylglycerol Assembly: The free petroselinic acid is then exported from the plastid, activated to petroselinoyl-CoA, and incorporated into triacylglycerols (TAGs) in the endoplasmic reticulum by enzymes such as diacylglycerol acyltransferase 2 (DGAT2) for storage in oil bodies.[3][8]

Genetic Regulation

Transcriptome analyses of developing coriander fruits have identified several candidate genes that are highly expressed during the rapid accumulation of petroselinic acid.[9] These include genes encoding the key enzymes mentioned above:

  • Cs-ACPD1/3: Genes encoding the Δ⁴-palmitoyl-ACP desaturase.

  • Cs-KAS I-1: A gene encoding the 3-ketoacyl-ACP synthase I.

  • Cs-FATB-1/3: Genes encoding the acyl-ACP thioesterase B.

  • Cs-DGAT2: A gene encoding diacylglycerol acyltransferase 2.

Tissue-specific quantitative PCR (q-PCR) has validated the high expression of these genes in developing coriander seeds, suggesting their crucial role in petroselinic acid biosynthesis.[9][10]

Quantitative Data on Fatty Acid Composition

The fatty acid composition of coriander seed oil can vary depending on the cultivar, growing conditions, and developmental stage of the seed. However, petroselinic acid is consistently the most abundant fatty acid.

Fatty AcidAbbreviationContent Range (%) in Coriander Seed OilReference(s)
Petroselinic acidC18:1Δ⁶64.4 - 84.8[1][11][12]
Linoleic acidC18:2Δ⁹,¹²13.0 - 22.37[11][12]
Oleic acidC18:1Δ⁹3.21 - 7.0[12]
Palmitic acidC16:03.5 - 9.22[11][12]
Stearic acidC18:00.7 - 2.16[11][12]

Changes in fatty acid composition during coriander fruit maturation have been documented, showing a significant increase in petroselinic acid and a decrease in saturated and polyunsaturated fatty acids as the seed develops.[11][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the petroselinic acid pathway.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid composition of coriander seeds.

Protocol:

  • Lipid Extraction:

    • Grind 100 mg of coriander seeds to a fine powder.

    • Extract total lipids using a 2:1 (v/v) chloroform:methanol solvent system.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Add 2 mL of 0.5 M sodium methoxide in methanol to the extracted lipids.

    • Incubate at 50°C for 10 minutes.

    • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

    • Add 5 mL of distilled water and extract the FAMEs with 2 mL of hexane.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or SP-2560).

    • Use a temperature program that allows for the separation of C16 to C18 fatty acid methyl esters. A typical program starts at 150°C, holds for 1 minute, then ramps to 220°C at 4°C/min, and holds for 10 minutes.

    • Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards.

    • Quantify the fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of genes involved in the petroselinic acid pathway in developing coriander seeds.

Protocol:

  • RNA Extraction:

    • Isolate total RNA from developing coriander seeds at different stages using a plant RNA extraction kit or a CTAB-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qRT-PCR:

    • Design primers specific to the target genes (e.g., Cs-ACPD1, Cs-KAS I-1, Cs-FATB-1, Cs-DGAT2) and a reference gene (e.g., actin or ubiquitin).

    • Perform the qRT-PCR reaction using a SYBR Green-based master mix in a real-time PCR system.

    • Use a thermal cycling program typically consisting of an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[14]

In Vitro Acyl-ACP Desaturase Assay

Objective: To measure the activity of the Δ⁴-palmitoyl-ACP desaturase from coriander endosperm.

Protocol:

  • Preparation of Crude Protein Extract:

    • Homogenize developing coriander endosperm in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT).

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble enzymes.

  • Assay Reaction:

    • Prepare a reaction mixture containing the crude protein extract, [¹⁴C]-labeled palmitoyl-ACP as the substrate, a source of reducing equivalents (e.g., ferredoxin and NADPH), and catalase.

    • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Product Analysis:

    • Stop the reaction by adding a solution of acetic acid in isopropanol.

    • Saponify the acyl-ACPs with potassium hydroxide.

    • Acidify the mixture and extract the free fatty acids with hexane.

    • Separate the saturated and unsaturated fatty acids using argentation thin-layer chromatography (Ag-TLC).

    • Quantify the amount of radiolabeled Δ⁴-hexadecenoic acid produced using a scintillation counter.

Visualization of Pathways and Workflows

Petroselinic Acid Biosynthesis Pathway

Caption: Biosynthetic pathway of petroselinic acid in coriander seeds.

Experimental Workflow for Fatty Acid Analysis

Fatty_Acid_Analysis_Workflow start Coriander Seed Sample extraction Lipid Extraction (Chloroform:Methanol) start->extraction transesterification Transesterification (Sodium Methoxide) extraction->transesterification fames Fatty Acid Methyl Esters (FAMEs) in Hexane transesterification->fames gcms Gas Chromatography- Mass Spectrometry (GC-MS) Analysis fames->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis end Fatty Acid Profile data_analysis->end

Caption: Workflow for GC-MS analysis of fatty acids.

Applications in Drug Development

The unique properties of petroselinic acid make it an attractive molecule for various applications in the pharmaceutical industry.

Anti-inflammatory Properties

Preclinical studies have suggested that petroselinic acid and its derivatives possess anti-inflammatory properties.[2] It has been shown to reduce the production of pro-inflammatory mediators.[2] This suggests its potential use in the development of topical or oral formulations for inflammatory skin conditions or other inflammatory disorders.

Drug Delivery Systems

Lipid-based drug delivery systems (LBDDS) are widely used to enhance the solubility, bioavailability, and stability of poorly water-soluble drugs.[15][16][17] As a major component of a readily available and biocompatible oil, petroselinic acid and its triglyceride form can be explored as excipients in the formulation of:

  • Self-emulsifying drug delivery systems (SEDDS): To improve the oral absorption of lipophilic drugs.[18]

  • Lipid nanoparticles: For targeted drug delivery.[15]

  • Topical formulations: As a penetration enhancer and emollient.

Further research is warranted to fully explore the potential of petroselinic acid as a key component in novel drug delivery platforms.

Conclusion

The petroselinic acid pathway in coriander seeds represents a highly efficient and specialized metabolic route for the production of an unusual and valuable fatty acid. Understanding the key enzymes and their genetic regulation provides a foundation for metabolic engineering efforts to further enhance its production or to transfer this pathway to other oilseed crops. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate this pathway and to explore the diverse applications of petroselinic acid in drug development and other industries. The unique chemical structure and biological activities of petroselinic acid position it as a promising renewable resource with significant future potential.

References

The Function of Petroselinic Acid in Plant Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid (cis-6-octadecenoic acid, 18:1Δ6) is a distinctive positional isomer of oleic acid, predominantly found as a major component of triacylglycerols (TAGs) in the seeds of plants belonging to the Apiaceae family (e.g., coriander, carrot, parsley) and a few other plant families.[1][2] Its unique Δ6 double bond position confers specific physicochemical properties and makes it a valuable renewable resource for the chemical industry. This technical guide provides an in-depth overview of the function of the petroselinoyl moiety in plant lipids, focusing on its biosynthesis, incorporation into complex lipids, and physiological significance. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic pathways. While the topic mentions methyl petroselaidate, it is important to note that petroselinic acid is the naturally occurring cis-isomer in plants. Its methyl ester, methyl petroselinate, is the derivative commonly analyzed, for instance by gas chromatography. This compound refers to the methyl ester of the trans-isomer, petroselaidic acid, which is not the common natural form.

Introduction: The Significance of Petroselinic Acid in Plant Lipids

Unusual fatty acids, such as petroselinic acid, are fatty acids that differ from the common saturated and unsaturated fatty acids found in most plant and animal lipids.[3] Petroselinic acid's primary function in plants is as a stored form of carbon and energy in seed triacylglycerols, providing nourishment for the developing embryo upon germination.[2] Unlike oleic acid (18:1Δ9), which is ubiquitous in plant lipids, petroselinic acid is concentrated in the seed oils of specific plant families, suggesting a specialized metabolic pathway and potentially unique functional roles.[1][2] Its presence is a key chemotaxonomic marker for the Apiaceae family.[1] Beyond its role as a storage lipid, research into the broader physiological effects of unusual fatty acids is ongoing, with some thought to have roles in defense against pests.[3]

Biosynthesis and Metabolism of Petroselinic Acid

The biosynthesis of petroselinic acid is a well-characterized pathway that diverges from the synthesis of common fatty acids like oleic acid. It occurs primarily in the plastids of developing seeds.

The Biosynthetic Pathway

The synthesis of petroselinoyl-ACP involves two key enzymatic steps that differentiate it from the oleic acid pathway:

  • Δ4-Desaturation: The pathway begins with palmitoyl-ACP (16:0-ACP). A specific Δ4-acyl-ACP desaturase introduces a cis double bond at the Δ4 position, forming hexadecenoyl-ACP (16:1Δ4-ACP).[2]

  • Elongation: The 16:1Δ4-ACP is then elongated by a specialized 3-ketoacyl-ACP synthase (KAS) enzyme, which adds a two-carbon unit to produce petroselinoyl-ACP (18:1Δ6-ACP).[2]

Following its synthesis in the plastid, petroselinic acid is released from its ACP carrier by a thioesterase, exported to the cytoplasm, and activated to petroselinoyl-CoA for incorporation into glycerolipids at the endoplasmic reticulum.[2][3]

Petroselinic_Acid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum 16_0_ACP Palmitoyl-ACP (16:0-ACP) 16_1_ACP Hexadecenoyl-ACP (16:1Δ4-ACP) 18_1_ACP Petroselinoyl-ACP (18:1Δ6-ACP) 16_1_ACP->18_1_ACP Elongation (KAS) Petroselinic_Acid_Free Petroselinic Acid 18_1_ACP->Petroselinic_Acid_Free Acyl-ACP Thioesterase Petroselinoyl_CoA Petroselinoyl-CoA Petroselinic_Acid_Free->Petroselinoyl_CoA Acyl-CoA Synthetase (Cytoplasm) TAG Triacylglycerol (TAG) Petroselinoyl_CoA->TAG Kennedy Pathway

Caption: Biosynthesis of Petroselinic Acid and its incorporation into Triacylglycerol.

Incorporation into Triacylglycerols: The Role of Phosphatidylcholine

While petroselinic acid is predominantly found in TAGs, studies using radiolabeling with [1-¹⁴C]acetate in developing carrot and coriander endosperm have revealed a dynamic role for phosphatidylcholine (PC) in its metabolism.[4][5] Although petroselinic acid only constitutes a minor fraction of the fatty acids in PC at steady state, it is rapidly and heavily incorporated into PC during its synthesis.[4][5] This suggests a high turnover of petroselinoyl groups in PC, with a subsequent flux into the TAG pool.[4][5] This metabolic trafficking through PC may be a crucial step in the assembly of TAGs rich in petroselinic acid.[4][5]

TAG_Assembly_Workflow FA_synthesis Fatty Acid Synthesis (Plastid) Petroselinoyl_CoA Petroselinoyl-CoA (Cytoplasm) FA_synthesis->Petroselinoyl_CoA Export & Activation PC Phosphatidylcholine (PC) (ER) Petroselinoyl_CoA->PC Rapid Acylation (High initial radiolabel) TAG Triacylglycerol (TAG) (ER) PC->TAG Flux of Fatty Acids (Radiolabel accumulation over time) Analysis Lipid Extraction & Fatty Acid Analysis PC->Analysis Low steady-state mass TAG->Analysis High steady-state mass

Caption: Experimental workflow showing the flux of petroselinic acid through PC to TAG.

Quantitative Data on Petroselinic Acid Distribution

The concentration of petroselinic acid varies significantly among different plant species and is predominantly located in the seed oil. It is found in much lower concentrations, if at all, in other parts of the plant like leaves and stems.[2]

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species
Plant SpeciesCommon NamePetroselinic Acid Content (% of total fatty acids)
Coriandrum sativumCoriander1 - 81.9%
Petroselinum crispumParsley35 - 75.1%
Anethum graveolensDill79.9 - 87.2%
Foeniculum vulgareFennel43.1 - 81.9%
Pimpinella anisumAnise10.4 - 75.6%
Carum carviCaraway28.5 - 57.6%
Daucus carotaCarrot70 - 75% (in TAGs)

Data compiled from multiple sources.[2][6]

Table 2: Distribution of Petroselinic Acid in Glycerolipids of Developing Umbelliferae Endosperm
Lipid ClassCoriander (Coriandrum sativum)Carrot (Daucus carota)
(mol % of total fatty acids) (mol % of total fatty acids)
Triacylglycerol (TAG) 75%70%
Phosphatidylcholine (PC) 9%20%
Phosphatidylethanolamine (PE) 10%12%

Data from Cahoon & Ohlrogge, 1994.[4][5] This table highlights the significant enrichment of petroselinic acid in storage lipids (TAGs) compared to membrane phospholipids (PC and PE).

Experimental Protocols

The analysis of petroselinic acid in plant lipids typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic separation and quantification.

Protocol for Lipid Extraction and Fatty Acid Analysis

This protocol provides a general framework for the analysis of petroselinic acid from plant seeds.

1. Lipid Extraction:

  • Homogenize a known weight of seed tissue in a solvent mixture of chloroform:methanol (2:1, v/v).
  • Filter the homogenate to remove solid debris.
  • Add 0.2 volumes of a 0.9% NaCl solution to the filtrate to induce phase separation.
  • Collect the lower chloroform phase containing the lipids.
  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the lipid extract in a known volume of toluene.
  • Add a solution of 1% sulfuric acid in methanol.
  • Heat the mixture at 85°C for 1 hour in a sealed vial.
  • After cooling, add a saturated solution of sodium chloride and hexane to extract the FAMEs.
  • Collect the upper hexane layer containing the FAMEs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Column: Use a polar capillary column (e.g., DB-WAX or equivalent).
  • Injector Temperature: 250°C.
  • Oven Program: Start at a low temperature (e.g., 150°C), hold for 1 minute, then ramp to a higher temperature (e.g., 240°C) at a rate of 4°C/min.
  • Carrier Gas: Helium.
  • Detection: Use a mass spectrometer to identify FAMEs based on their mass spectra and a flame ionization detector (FID) for quantification against a known internal standard (e.g., methyl heptadecanoate). Methyl petroselinate will have a characteristic retention time and mass spectrum.

Alternative Derivatization for Isomer Separation

For challenging separations of positional isomers like petroselinic and oleic acids, alternative methods can be employed:

  • Silver Ion Thin-Layer Chromatography (Ag-TLC): Fatty acids can be converted to phenacyl esters, which allows for baseline separation on TLC plates impregnated with silver nitrate.[7]

  • Picolinyl Esters for GC-MS: Derivatization to picolinyl esters provides characteristic mass spectra that can help determine the double bond position.[8]

Conclusion

The presence of a petroselinoyl moiety, primarily in the form of petroselinic acid, is a defining feature of the seed lipids of the Apiaceae family. Its main function is as a dense storage form of energy and carbon for the embryo. The biosynthesis of petroselinic acid follows a unique pathway involving a Δ4-desaturase and a specific elongase. Its incorporation into triacylglycerols is a dynamic process that appears to involve trafficking through the phosphatidylcholine pool. The high concentration of this unusual fatty acid in certain seed oils makes them a valuable resource for various industrial applications. Further research may yet uncover additional, more subtle physiological roles for petroselinic acid or its derivatives within the plant.

References

Discovery and isolation of petroselinic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Petroselinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of the common oleic acid, is a monounsaturated omega-12 fatty acid of significant interest for the chemical, cosmetic, and pharmaceutical industries.[1][2] Its unique double bond position at the 6th carbon imparts distinct physicochemical properties and makes it a valuable precursor for various oleochemicals.[3][4] This technical guide provides a comprehensive overview of the history of its discovery, its primary natural sources, and detailed protocols for its extraction, isolation, purification, and characterization. Furthermore, it explores its biological activities, including a recently elucidated role in modulating innate immune signaling pathways.

Discovery and Historical Context

Petroselinic acid was first discovered and isolated in 1909 by Vongerichten and Köhler from the seed oil of parsley (Petroselinum crispum), from which its name is derived.[1][2][3][5][6] Subsequent research established its presence in the seed oils of other plants within the Apiaceae (or Umbelliferae) family, such as fennel and anise.[3][5] Chemically, it is a C18:1 monounsaturated fatty acid with a cis double bond between carbons 6 and 7 (C18:1 cis-Δ6).[3] This structure distinguishes it from its more common isomer, oleic acid (C18:1 cis-Δ9).[3] This difference in double bond placement significantly affects their physical properties; for instance, petroselinic acid has a higher melting point (30 °C) compared to oleic acid (14 °C).[3] The prevalence of petroselinic acid as the major fatty acid in certain plant families is also utilized in chemosystematics to establish evolutionary relationships.[1][2]

Natural Sources of Petroselinic Acid

Petroselinic acid is predominantly found in the seed oils of plants belonging to the Apiaceae family, where it can constitute up to 87% of the total fatty acids.[2][3][6] It is largely absent in other parts of these plants, such as the leaves.[3] The concentration of petroselinic acid varies depending on the plant species, geographical origin, and stage of seed maturity.[3][7] Key plant sources are detailed in Table 1.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

Plant SpeciesCommon NamePetroselinic Acid Content (%)Reference(s)
Anethum graveolensDill79.9 - 87.2[3][7][8]
Coriandrum sativumCoriander1.0 - 81.9[3][7][8]
Foeniculum vulgareFennel43.1 - 81.9[3][7][8]
Petroselinum crispumParsley35.0 - 75.1[3][7][8]
Apium graveolensCelery49.4 - 75.6[3][7][8]
Pimpinella anisumAnise10.4 - 75.6[3][7][8]
Carum carviCaraway28.5 - 57.6[3][7][8]
Ducrosia anethifoliaDucrosia58.8[9][10]

Experimental Protocols: Isolation and Purification

The isolation of high-purity petroselinic acid from plant seeds is a multi-step process involving oil extraction followed by hydrolysis and purification of the resulting free fatty acid.

Step 1: Oil Extraction from Seeds

The initial step is the extraction of triglyceride-rich oil from the seeds. Several methods can be employed, each with distinct advantages regarding yield, solvent use, and scalability.

  • Solvent Extraction : This is a high-yield method.

    • Protocol :

      • Grind the seeds (e.g., coriander, parsley) to a fine powder.

      • Extract the powder with n-hexane or a 2:1 chloroform/methanol mixture at room temperature with continuous stirring for several hours.[4]

      • Filter the mixture to remove solid plant material.

      • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude vegetable oil.

  • Supercritical Fluid Extraction (SFE) : This method uses non-toxic CO₂ and is considered a "green" alternative.

    • Protocol :

      • Place ground seeds into the extraction vessel of a supercritical fluid extractor.

      • Pressurize the vessel with CO₂ to a supercritical state (e.g., >73.8 bar, >31.1 °C).

      • The supercritical CO₂ acts as a solvent, extracting the oil.

      • De-pressurize the fluid, causing the CO₂ to return to a gaseous state and the oil to precipitate for collection.[4] This method can yield up to 90% of the oil obtained through solvent extraction.[4]

  • Mechanical Pressing : A solvent-free method suitable for large-scale production.

    • Protocol :

      • Feed the seeds into a single-screw or twin-screw extruder.

      • The mechanical pressure expels the oil, which is collected. This method typically results in lower yields compared to solvent extraction.[4]

Step 2: Saponification (Alkaline Hydrolysis)

The extracted oil consists primarily of triacylglycerols. To isolate petroselinic acid, these esters must be hydrolyzed to release the free fatty acids.[1]

  • Protocol :

    • Dissolve the crude vegetable oil in an excess of an alcoholic solution of a strong base (e.g., 3 N sodium hydroxide in ethanol).

    • Reflux the mixture for approximately 20-30 minutes to ensure complete saponification.[11]

    • The reaction mixture now contains the sodium or potassium salts of the fatty acids (soaps).

Step 3: Purification by Crystallization

Petroselinic acid can be purified from the mixture of fatty acids based on its differential solubility and higher melting point.

  • Protocol :

    • After saponification, cool the reaction mixture and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~5.[11] This protonates the fatty acid salts, causing the free fatty acids to precipitate.

    • Filter the precipitate and wash it with water to remove salts.

    • Dissolve the fatty acid mixture in hot absolute ethanol.

    • Cool the solution slowly (e.g., to 4 °C) to induce crystallization.[4][11] Petroselinic acid will crystallize out of the solution while more unsaturated fatty acids like linoleic acid remain in the ethanolic mother liquor.

    • Collect the petroselinic acid crystals by filtration. The process can be repeated to increase purity. This method has been reported to achieve a yield of 80% from coriander oil.[4]

G cluster_extraction Oil Extraction cluster_hydrolysis Hydrolysis & Liberation cluster_purification Purification seeds Apiaceae Seeds (e.g., Coriander) grinding Grinding seeds->grinding extraction Solvent or Supercritical CO₂ Extraction grinding->extraction oil Crude Vegetable Oil (Triacylglycerols) extraction->oil saponification Saponification (Alkaline Hydrolysis) oil->saponification acidification Acidification (HCl) saponification->acidification ffa_mix Mixed Free Fatty Acids acidification->ffa_mix crystallization Low-Temperature Crystallization (Ethanol) ffa_mix->crystallization filtration Filtration crystallization->filtration petroselinic_acid High-Purity Petroselinic Acid filtration->petroselinic_acid

Caption: Experimental workflow for the isolation and purification of petroselinic acid.

Analytical Characterization

Accurate identification and quantification of petroselinic acid require specialized analytical techniques, primarily due to the challenge of separating it from its positional isomer, oleic acid.[5]

Gas Chromatography (GC)

GC is a standard method for fatty acid analysis.[12]

  • Derivatization : Fatty acids are typically converted to more volatile fatty acid methyl esters (FAMEs) prior to analysis.[12] However, separating petroselinic and oleic acid methyl esters is notoriously difficult.[5] Improved resolution can be achieved by preparing other derivatives:

    • Butyl Esters : Using sodium tert-butanol as a catalyst for transesterification provides better separation.[5][13]

    • 2-Methoxyethyl Esters : These derivatives have been shown to resolve the overlap between petroselinic and oleic acids.[9]

  • Detection : A Flame Ionization Detector (FID) is commonly used for quantification.[5] For structural confirmation, GC is coupled with Mass Spectrometry (GC-MS).[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for fatty acid analysis.[15]

  • Method : Reversed-phase HPLC can be used. To enhance detection, fatty acids can be derivatized with UV-active labels like p-methoxyphenacyl bromide.[5]

  • Silver Ion HPLC : Argentation chromatography, either in HPLC or thin-layer chromatography (TLC) format, is particularly effective for separating unsaturated isomers based on the interaction of silver ions with the double bonds.[1][5]

Spectroscopic Methods

For unambiguous structure elucidation, spectroscopic techniques are essential.

  • Nuclear Magnetic Resonance (NMR) : Both ¹H- and ¹³C-NMR spectroscopy provide detailed structural information. Specific signals for the olefinic protons and carbons, as well as the carbons adjacent to the double bond (C-5, C-8), allow for the definitive identification of the double bond at the Δ6 position.[9][14]

  • Infrared (IR) Spectroscopy : The presence of a cis-configurational double bond can be confirmed by characteristic absorption peaks around 3010 cm⁻¹ and 720 cm⁻¹.[14]

Table 2: Summary of Analytical Techniques for Petroselinic Acid

TechniquePrincipleDerivatizationKey ApplicationReference(s)
GC-FID Separation by volatility and polarityMethyl, Butyl, or 2-Methoxyethyl EstersQuantification[5][9][12]
GC-MS Separation plus mass-based identificationPicolinyl Esters, FAMEsStructure Confirmation[14]
Silver Ion HPLC Separation based on double bond interactionp-Methoxyphenacyl EstersIsomer Separation (cis-Δ6 vs cis-Δ9)[5]
¹³C-NMR Nuclear spin in a magnetic fieldNoneDefinitive double bond positioning[9][14]
IR Spectroscopy Absorption of infrared radiationNoneConfirmation of cis-double bond[14]

Biological Activity and Signaling Pathways

Petroselinic acid is not merely an industrial building block; it also possesses a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][7][8][16] Recent research has uncovered its role as a modulator of the innate immune system.

Specifically, petroselinic acid has been identified as an inhibitor of the cytosolic nucleic acid sensing pathway, which is crucial for triggering Type I Interferon (IFN-I) responses to viral and bacterial infections.[17] Overactivation of this pathway is linked to autoimmune disorders.[17] Petroselinic acid was found to suppress the production of IFN-I and interferon-stimulated genes (ISGs) by inhibiting the phosphorylation of key signaling proteins TBK1 and IRF3.[17][18]

G cluster_sensing Cytosolic Nucleic Acid Sensing cluster_adaptors Adaptor Proteins cluster_kinases Kinase Cascade cluster_response Cellular Response dna Cytosolic dsDNA cgas cGAS dna->cgas rna Cytosolic dsRNA rigi RIG-I rna->rigi sting STING cgas->sting mavs MAVS rigi->mavs tbk1 TBK1 sting->tbk1 mavs->tbk1 irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 (Active Dimer) irf3->p_irf3 nucleus Nucleus p_irf3->nucleus translocates to ifn Type I Interferon (IFN-β) Production nucleus->ifn pa Petroselinic Acid pa->tbk1 inhibits phosphorylation

Caption: Petroselinic acid's inhibition of the Type I Interferon signaling pathway.

References

Methyl Petroselaidate as a Biomarker in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl petroselaidate as an emerging biomarker in the field of metabolic studies. It details the analytical methodologies for its quantification, summarizes available quantitative data, and elucidates its role in metabolic and signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in leveraging this biomarker in their work.

Introduction

Petroselaidic acid (trans-6-octadecenoic acid) is a trans monounsaturated fatty acid. In metabolic research, it is commonly analyzed as its methyl ester, this compound, to enhance its volatility for gas chromatography. While its cis-isomer, petroselinic acid, is naturally abundant in certain plant sources, petroselaidic acid is found in milk fat from cows, goats, and ewes, as well as in human breast milk.[1] The interest in this compound as a biomarker stems from the growing understanding of the diverse roles of different fatty acid isomers in metabolic health and disease, including metabolic syndrome and insulin resistance.

Analytical Methodologies for this compound Quantification

The gold-standard for the quantitative analysis of fatty acids, including this compound, in biological samples is gas chromatography-mass spectrometry (GC-MS) following a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

Detailed Experimental Protocol: Analysis of Plasma Fatty Acid Methyl Esters by GC-MS

This protocol provides a step-by-step guide for the analysis of this compound in human plasma.

1. Lipid Extraction:

  • A 50 µL aliquot of plasma is mixed with a chloroform:methanol (2:1 v/v) solution.

  • An internal standard, such as C17:0 free fatty acid, is added for quantification.

  • The mixture is flushed with nitrogen gas and stored overnight at 4°C to allow for complete lipid extraction.

  • A double extraction is then performed to isolate the lipid-containing organic phase.[2]

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipids are subjected to transmethylation. A common method involves using 0.5 M KOH in methanol at 37°C for 60 minutes. This process converts the fatty acids in various lipid classes (triglycerides, phospholipids, etc.) into their corresponding methyl esters.

3. GC-MS Analysis:

  • Instrumentation: An Agilent 7890A gas chromatograph coupled to an Agilent 5975C mass-selective detector, or a similar system, is typically used.

  • Column: A capillary column suitable for FAME analysis, such as a FactorFour VF-5 MS capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness), is employed.

  • Injector and Carrier Gas: The injector temperature is set to 250°C, and helium is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the different FAMEs. For example, an initial temperature of 80°C held for a few minutes, followed by a ramp of 4°C/min to 350°C.

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Data can be acquired in both full scan mode for compound identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Identification and Quantification: this compound is identified by its retention time and mass spectrum compared to a certified reference standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample extraction Lipid Extraction (Chloroform:Methanol) plasma->extraction transesterification Transesterification to FAMEs (KOH in Methanol) extraction->transesterification gcms GC-MS Analysis transesterification->gcms data_processing Data Processing gcms->data_processing quant This compound Concentration data_processing->quant

Caption: Workflow for this compound Analysis.

Quantitative Data Presentation

Table 1: Plasma Fatty Acid Concentrations in Healthy Adults and Associations with Metabolic Syndrome

Fatty AcidConcentration in Healthy Young Adults (µmol/L)[2]Association with Metabolic Syndrome
Petroselaidic acid (18:1 t6-8) 7.5 ± 5.9 Data not available
Palmitic acid (16:0)0.3 - 4.1 mmol/LHigher levels associated with increased risk[3]
Oleic acid (18:1c9)0.03 - 3.2 mmol/LHigher levels of monounsaturated fats associated with increased risk
Elaidic acid (18:1t9)16.5 ± 11.3Higher levels of trans fats associated with increased risk
Linoleic acid (18:2n6)0.2 - 5.0 mmol/LLower levels of n-6 PUFAs observed in metabolic syndrome[3]
Eicosapentaenoic acid (EPA, 20:5n3)12.0 - 186.9Higher levels associated with a lower risk
Docosahexaenoic acid (DHA, 22:6n3)7.2 - 237.5Lower levels of n-3 PUFAs observed in metabolic syndrome[3]

Note: The data for petroselaidic acid is from a study on healthy individuals and is not a direct comparison to a metabolic syndrome cohort. The associations for other fatty acids are based on separate studies.

Signaling Pathways

Recent research has begun to uncover the specific molecular pathways influenced by petroselaidic acid and its isomers.

Modulation of Inflammatory Signaling by Petroselinic Acid

The cis-isomer of petroselaidic acid, petroselinic acid, has been shown to suppress the type I interferon (IFN) signaling pathway, a key component of the innate immune response that can contribute to chronic inflammation when dysregulated.

Mechanism of Action: Petroselinic acid inhibits the phosphorylation of two key downstream signaling proteins: TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This inhibition prevents the production of type I interferons and downstream inflammatory genes.

Signaling Pathway Diagram

signaling_pathway cluster_upstream Upstream Stimulus cluster_signaling_cascade Signaling Cascade cluster_intervention Intervention cluster_downstream Downstream Effect cytosolic_na Cytosolic Nucleic Acids rigi_cgas RIG-I / cGAS (Sensors) cytosolic_na->rigi_cgas tbk1 TBK1 rigi_cgas->tbk1 irf3 IRF3 tbk1->irf3 P ifn Type I Interferon Production irf3->ifn petroselinic_acid Petroselinic Acid petroselinic_acid->tbk1 Inhibits Phosphorylation petroselinic_acid->irf3 Inhibits Phosphorylation inflammation Inflammation ifn->inflammation

Caption: Petroselinic Acid Signaling Pathway.

Conclusion

This compound is a promising biomarker for metabolic research, reflecting both dietary intake and endogenous fatty acid metabolism. Standardized GC-MS protocols allow for its reliable quantification in plasma. While more research is needed to establish its precise concentration changes in metabolic diseases, initial data on related fatty acids suggest its potential relevance. Furthermore, the discovery of the immunomodulatory effects of its cis-isomer opens up new avenues for investigating the role of these specific fatty acids in inflammation-related metabolic disorders. Future studies should focus on large-scale cohort comparisons of this compound levels and further elucidation of the signaling pathways directly modulated by petroselaidic acid to fully validate its utility as a clinical biomarker and potential therapeutic target.

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Methyl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive gas chromatography (GC) method for the quantitative analysis of methyl petroselaidate, a fatty acid methyl ester (FAME). The protocol outlines sample preparation through transesterification, optimized GC-FID conditions for separation and detection, and method validation parameters. This method is crucial for researchers in lipidomics, food science, and pharmaceutical development requiring accurate and precise quantification of this specific fatty acid.

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid, and its methyl ester, this compound, is of significant interest in various industrial and research applications. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the analysis of FAMEs due to its high resolution and sensitivity.[1][2][3] The critical step in this analysis is the conversion of the parent fatty acid or lipid into its corresponding methyl ester to enhance volatility for GC analysis.[4][5] This document provides a detailed protocol for this conversion and subsequent GC-FID analysis.

Experimental Protocols

Sample Preparation: Base-Catalyzed Transesterification

This protocol describes the conversion of lipids containing petroselinic acid into this compound.

Materials:

  • Lipid sample (up to 50 mg)

  • Dry toluene

  • 0.5 M sodium methoxide in anhydrous methanol

  • Glacial acetic acid

  • Hexane

  • Anhydrous sodium sulfate

  • Test tubes with screw caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Dissolve the lipid sample in 1 mL of dry toluene in a screw-capped test tube.[3]

  • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[3]

  • Tightly cap the tube and vortex thoroughly.

  • Incubate the reaction mixture at 50°C for 10 minutes in a water bath or heating block.[3]

  • Cool the tube to room temperature.

  • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[3]

  • Add 5 mL of water and 5 mL of hexane to the tube for extraction of the FAMEs.[3]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Allow the layers to separate. The upper hexane layer contains the this compound.

  • Carefully transfer the upper hexane layer to a clean test tube.

  • Repeat the extraction of the aqueous layer with another 5 mL of hexane and combine the hexane fractions.

  • Dry the combined hexane extract over anhydrous sodium sulfate to remove any residual water.[3]

  • Filter the solution to remove the sodium sulfate.

  • The resulting hexane solution containing this compound is now ready for GC analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary and redissolved in a known volume of hexane.[6]

Gas Chromatography (GC-FID) Analysis

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column is required.

Chromatographic Conditions: The following table summarizes the recommended GC-FID conditions for the analysis of this compound. These conditions are based on typical FAME analysis protocols and may require optimization for specific instruments and applications.[7][8]

ParameterValue
Column Highly polar capillary column (e.g., DB-Wax, Omegawax, or cyanopropyl-based)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen[7]
Flow Rate 1 mL/min (constant flow)
Injector Temperature 250 °C[7]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)[7]
Oven Temperature Program Initial temperature: 120°C, hold for 1 min
Ramp 1: 10°C/min to 175°C, hold for 10 min
Ramp 2: 5°C/min to 230°C, hold for 5 min[7]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[7]
Hydrogen Flow 40 mL/min[7]
Air Flow 450 mL/min[7]
Makeup Gas (Helium) 30 mL/min[7]

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve generated from standards of known concentration. The results should be summarized in a table for clarity and easy comparison.

Table 1: Method Validation Parameters for FAME Analysis

ParameterResultReference
Linearity (r²) > 0.99
Precision (RSD%) < 5%
Accuracy (%) 99.8% - 101.3%
LOD (µg/mL) 0.21 - 0.54[9]
LOQ (µg/mL) 0.63 - 1.63[9]

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound by gas chromatography.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Lipid Sample Dissolve Dissolve in Toluene Sample->Dissolve Transesterify Transesterification (Sodium Methoxide) Dissolve->Transesterify Extract Hexane Extraction Transesterify->Extract Dry Dry with Na2SO4 Extract->Dry ReadySample Sample for GC Dry->ReadySample Inject Inject into GC ReadySample->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for this compound Analysis.

Logical Relationship of GC-FID System

The following diagram illustrates the logical relationship between the components of the gas chromatography system.

gc_system cluster_gases Detector Gases Carrier Carrier Gas Supply (He or H2) Injector Injector (Split/Splitless) Carrier->Injector Column Capillary Column (in GC Oven) Injector->Column Detector Flame Ionization Detector (FID) Column->Detector DataSystem Data System Detector->DataSystem H2 Hydrogen H2->Detector Air Air Air->Detector

Caption: Gas Chromatography-FID System Components.

References

Application Note: Fatty Acid Profiling by Fatty Acid Methyl Ester (FAME) Analysis Using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid analysis is crucial in various fields, including food science, clinical diagnostics, and drug development, to characterize lipids and fats.[1][2] Gas chromatography (GC) is a primary technique for this analysis, but the direct analysis of free fatty acids can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption issues on the GC column.[3][4]

To overcome these challenges, fatty acids are chemically derivatized into fatty acid methyl esters (FAMEs).[5] This process involves the esterification of free fatty acids or the transesterification of glycerides (e.g., triglycerides) by cleaving fatty acyl chains from the glycerol backbone and methylating them.[6] The resulting FAMEs are more volatile, less polar, and more thermally stable, making them ideal for separation and quantification using a GC system equipped with a Flame Ionization Detector (FID).[2][5] The FID is a robust and widely used detector that provides excellent sensitivity and a linear response for the quantitative analysis of FAMEs.[7] This protocol details the complete workflow from sample preparation to data analysis for comprehensive fatty acid profiling.

Experimental Protocols

This section provides detailed methodologies for the conversion of lipids to FAMEs and their subsequent analysis by GC-FID.

2.1. FAME Preparation: Acid-Catalyzed Esterification/Transesterification

This protocol is a robust method suitable for a wide range of lipid samples. The use of a catalyst like Boron Trifluoride (BF₃) or methanolic HCl facilitates the reaction.[3][8]

Materials and Reagents:

  • Lipid sample (e.g., oil, fat, lipid extract)

  • Boron trifluoride-methanol solution (10-14% w/w) or 3M Methanolic HCl[3][9]

  • n-Heptane or Hexane, GC grade[10]

  • Saturated Sodium Chloride (NaCl) solution or 6% (w/v) Na₂CO₃ solution[10]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap glass test tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

  • Glass Pasteur pipettes

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Weigh approximately 10-25 mg of the lipid sample directly into a screw-cap glass tube.[3][10]

  • Reaction: Add 2 mL of Boron Trifluoride (BF₃)-methanol reagent to the sample tube.[3] Seal the tube tightly.

  • Incubation: Heat the mixture at 80-100°C for 20-60 minutes using a heating block or water bath to ensure complete derivatization.[8][10] For samples containing sterol esters, a longer reaction time may be necessary.[8]

  • Cooling: Allow the reaction tube to cool to room temperature.

  • FAME Extraction: Add 1-2 mL of n-heptane (or hexane) and 1-2 mL of saturated NaCl solution (or water) to the tube.[3][8][10] The heptane serves as the extraction solvent for the non-polar FAMEs.

  • Mixing & Phase Separation: Cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing.[9] Allow the mixture to stand until two distinct layers separate. Centrifugation at a low speed (e.g., 1500 x g) for 5-10 minutes can aid in this separation.[9][11]

  • Collection: The upper layer is the organic phase (heptane) containing the FAMEs.[10] Carefully transfer this upper layer using a glass Pasteur pipette to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

  • Final Sample: Transfer the dried heptane layer to a GC autosampler vial. The sample is now ready for injection.

2.2. GC-FID Analysis of FAMEs

The prepared FAMEs are separated based on their chain length, degree of unsaturation, and isomer configuration on a polar capillary column and detected by an FID.

Procedure:

  • Instrument Setup: Configure the GC-FID system according to the parameters outlined in Table 1. A highly polar "wax" type or biscyanopropylpolysiloxane stationary phase column is recommended for good resolution of FAMEs, including cis/trans isomers.[5][6]

  • Standard Preparation: Prepare a FAME reference standard mix (e.g., Supelco® 37 Component FAME Mix) at a known concentration in heptane. This standard is crucial for peak identification based on retention time.[1][6]

  • Sequence Run: Set up a sequence in the chromatography data system (CDS) software. Run a solvent blank (heptane) first, followed by the FAME reference standard, and then the prepared samples.

  • Injection: Inject 1 µL of the FAME sample from the autosampler vial into the GC inlet.[10][12]

Data Presentation: GC-FID Parameters

The following table summarizes the typical quantitative parameters for a GC-FID analysis of FAMEs. These may need to be optimized depending on the specific sample matrix and desired separation.

ParameterTypical Value
GC System Agilent 7890 GC or similar with FID
Column Highly Polar Capillary Column (e.g., Agilent DB-FastFAME, Supelco Omegawax, PerkinElmer Elite-2560) 30-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness[1][6]
Carrier Gas Helium or Hydrogen[10]
Constant Flow Rate 1.0 - 1.5 mL/min
Inlet Temperature 250 °C[13]
Injection Volume 1 µL
Split Ratio 20:1 to 100:1[10][13]
Oven Program Initial 70-120°C, hold 1-2 min, ramp 5-10°C/min to 240°C, hold 5-10 min[10][14]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[10]

Data Analysis and Quantification

  • Peak Identification: FAMEs in the sample chromatogram are identified by comparing their retention times to the peaks in the chromatogram of the known FAME reference standard.[6]

  • Quantification: The amount of each fatty acid is typically expressed as a relative percentage of the total fatty acids. This is calculated by dividing the peak area of an individual FAME by the total area of all identified FAME peaks and multiplying by 100.[13] For absolute quantification, an internal standard (such as C15:0 or C21:0) of a known concentration is added to the sample before derivatization, and the peak area of each FAME is compared to the peak area of the internal standard.[9][15]

Visualization: Experimental Workflow

The following diagram illustrates the complete workflow for FAME analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Lipid Sample (10-25 mg) Derivatization 2. Add Reagent (e.g., BF3-Methanol) Sample->Derivatization Heating 3. Heat at 80-100°C Derivatization->Heating Extraction 4. Liquid-Liquid Extraction (Heptane & Water) Heating->Extraction Collection 5. Collect & Dry Organic Layer Extraction->Collection GCFID 6. GC-FID Analysis Collection->GCFID Inject 1 µL Data 7. Data Processing (Peak Integration) GCFID->Data Profile 8. Fatty Acid Profile (Identification & Quantification) Data->Profile

Caption: Workflow for Fatty Acid Profiling via GC-FID.

References

Application Note: Derivatization of Petroselinic Acid to Methyl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid found in various plant sources. Its conversion to the trans-isomer, methyl petroselaidate (methyl trans-6-octadecenoic acid), is of significant interest in lipid research and for the development of novel therapeutic agents, as the stereochemistry of the double bond can greatly influence its biological activity. This application note provides a detailed protocol for the two-step derivatization of petroselinic acid to this compound. The process involves an initial acid-catalyzed esterification to produce methyl petroselinate (the cis-isomer), followed by a catalyzed cis-trans isomerization to yield the desired this compound.

Overall Workflow

The conversion of petroselinic acid to this compound is achieved through a two-stage process. The first stage is the esterification of the carboxylic acid to its methyl ester. The second stage involves the isomerization of the cis-double bond to a trans-configuration.

Derivatization_Workflow cluster_esterification Stage 1: Esterification cluster_isomerization Stage 2: Isomerization cluster_analysis Analysis and Purification Petroselinic_Acid Petroselinic Acid Reaction_1 Reflux Petroselinic_Acid->Reaction_1 Methanol_HCl Methanol / HCl Methanol_HCl->Reaction_1 Methyl_Petroselinate Methyl Petroselinate (cis-isomer) Reaction_1->Methyl_Petroselinate Reaction_2 Heat Methyl_Petroselinate->Reaction_2 Catalyst p-Toluenesulfinic Acid Catalyst->Reaction_2 Methyl_Petroselaidate This compound (trans-isomer) Reaction_2->Methyl_Petroselaidate Purification Column Chromatography Methyl_Petroselaidate->Purification Characterization GC-FID, NMR Purification->Characterization

Caption: Workflow for the derivatization of petroselinic acid to this compound.

Experimental Protocols

Materials
  • Petroselinic Acid (≥98% purity)

  • Methanol (anhydrous)

  • Acetyl Chloride or concentrated Hydrochloric Acid

  • p-Toluenesulfinic acid

  • Hexane (HPLC grade)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Stage 1: Esterification of Petroselinic Acid to Methyl Petroselinate

This protocol describes the conversion of petroselinic acid to its methyl ester, methyl petroselinate, using an acid-catalyzed esterification method.

Procedure:

  • Preparation of Methanolic HCl: Prepare a 5% (w/v) solution of HCl in anhydrous methanol. This can be achieved by slowly adding acetyl chloride to ice-cold anhydrous methanol or by bubbling HCl gas through anhydrous methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve petroselinic acid in the prepared methanolic HCl solution (e.g., 1 g of petroselinic acid in 20 mL of 5% methanolic HCl).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether and a saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl petroselinate.

Stage 2: Isomerization of Methyl Petroselinate to this compound

This protocol details the isomerization of the cis-double bond in methyl petroselinate to the trans-configuration to yield this compound, using p-toluenesulfinic acid as a catalyst.[1][2]

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the crude methyl petroselinate in a minimal amount of a suitable solvent (e.g., hexane).

  • Catalyst Addition: Add p-toluenesulfinic acid as a catalyst. The catalyst loading can be optimized, but a starting point is typically 1-5 mol% relative to the methyl petroselinate.

  • Isomerization Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100-140°C.[1] The reaction time will vary depending on the temperature and catalyst loading, typically ranging from 30 minutes to a few hours. Monitor the reaction progress by Gas Chromatography (GC) to determine the ratio of cis to trans isomers.

  • Workup and Purification:

    • Once the desired level of isomerization is achieved, cool the reaction mixture.

    • Dilute the mixture with hexane and wash with a saturated sodium bicarbonate solution to remove the catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by silica gel column chromatography, eluting with a hexane/diethyl ether gradient to separate the trans-isomer from any remaining cis-isomer and other impurities.

Data Presentation

The following table summarizes the expected quantitative data for the derivatization process. Please note that the yields are indicative and may vary based on reaction scale and optimization.

ParameterStage 1: EsterificationStage 2: IsomerizationOverall
Product Methyl PetroselinateThis compoundThis compound
Typical Yield >95%70-85%65-80%
Purity (after purification) >98% (as cis-isomer)>98% (as trans-isomer)>98%

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a standard technique for analyzing fatty acid methyl esters. The separation of cis and trans isomers is typically achieved using a highly polar capillary column. Under typical GC conditions, this compound (trans-isomer) will have a slightly shorter retention time than methyl petroselinate (cis-isomer).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product. Key distinguishing features between the cis and trans isomers are observed in the chemical shifts of the olefinic protons and carbons.

Expected ¹H NMR Chemical Shifts for this compound (CDCl₃):

  • ~5.4 ppm: Multiplet, olefinic protons (-CH=CH-). The coupling constant for trans-protons is typically larger (around 15 Hz) compared to cis-protons (around 11 Hz).

  • 3.67 ppm: Singlet, methyl ester protons (-OCH₃).

  • 2.28 ppm: Triplet, methylene protons alpha to the carbonyl group (-CH₂-COO-).

  • ~2.0 ppm: Multiplet, allylic protons (-CH₂-CH=).

  • 1.2-1.4 ppm: Broad multiplet, methylene protons of the fatty acid chain.

  • 0.88 ppm: Triplet, terminal methyl protons (-CH₃).

Expected ¹³C NMR Chemical Shifts for this compound (CDCl₃):

  • ~174 ppm: Carbonyl carbon (-COO-).

  • ~130 ppm: Olefinic carbons (-CH=CH-).

  • ~51 ppm: Methyl ester carbon (-OCH₃).

  • ~34 ppm: Methylene carbon alpha to the carbonyl group.

  • ~32 ppm: Allylic carbons.

  • 22-30 ppm: Methylene carbons in the fatty acid chain.

  • ~14 ppm: Terminal methyl carbon.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful derivatization of petroselinic acid to this compound. The two-step process of acid-catalyzed esterification followed by p-toluenesulfinic acid-catalyzed isomerization offers an effective route to obtaining the desired trans-isomer in good yield and high purity. The provided analytical data expectations will aid researchers in the characterization of the final product. This methodology is valuable for scientists in lipid research and drug development who require high-purity this compound for their studies.

References

Application Note: HPLC-UV Analysis of Unsaturated Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable method for the quantitative analysis of unsaturated fatty acid methyl esters (FAMEs). This technique is particularly valuable in food science, biofuel analysis, and pharmaceutical research where the composition of fatty acids is critical. Reversed-phase HPLC is commonly employed, separating FAMEs based on their hydrophobicity, which is influenced by chain length and degree of unsaturation. UV detection is typically performed at low wavelengths, around 205-210 nm, where the ester functional group absorbs light.[1] This application note provides a detailed protocol for the analysis of unsaturated FAMEs by HPLC-UV, including sample preparation, chromatographic conditions, and data analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of HPLC-UV methods for the analysis of various fatty acids and their methyl esters.

AnalyteLimit of Quantification (LOQ) (mg/mL)Linearity Range (mg/L)Correlation Coefficient (r²)Reference
Fatty Acids (Underivatized)
Palmitoleic Acid0.039Not SpecifiedNot Specified[2][3][4][5]
Oleic Acid0.068Not SpecifiedNot Specified[2][3][4][5]
Linoleic Acid0.004Not SpecifiedNot Specified[2][3][4][5]
Linolenic Acid0.0005Not SpecifiedNot Specified[2][3][4][5]
Erucic Acid0.067Not SpecifiedNot Specified[2][3][4][5]
Fatty Acid Methyl Esters (FAMEs)
Methyl Oleate0.0054% (mass)Not Specified≥ 0.995[6][7]
Methyl Linoleate0.0007% (mass)Not Specified≥ 0.995[6][7]
Methyl Linolenate0.0004% (mass)3.4 - 952.0> 0.99[6][7][8]
Methyl Linoleate (18:2)Not Specified5.4 - 68411.1> 0.99[8]
Methyl Oleate (18:1, cis)Not Specified161.2 - 131316.0> 0.99[8]
Methyl Oleate (18:1, trans)Not Specified159.9 - 24950.2> 0.99[8]

Experimental Protocols

This section details the methodologies for the preparation and analysis of unsaturated FAMEs.

1. Sample Preparation: Transesterification of Fatty Acids to FAMEs

This protocol describes a common method for the conversion of fatty acids in lipid samples (e.g., oils, tissues) to their corresponding methyl esters.

  • Reagents:

    • Chloroform

    • Internal Standard (e.g., C19:0 fatty acid in chloroform, ~2 mg/mL)

    • Methylation Reagent: 1.5% (v/v) concentrated sulfuric acid in anhydrous methanol (prepare fresh).

    • 1 M Sodium Chloride (NaCl) solution

    • Heptane

  • Procedure:

    • To a reaction vial, add the lipid sample (in chloroform) and 20 µL of the internal standard solution.[9]

    • Add 800 µL of the freshly prepared methylation reagent.[9]

    • Add heptane to a final volume of 1 mL.[9]

    • Firmly cap the vial, vortex to mix, and heat at 100°C for 1 hour in a heating block.[9]

    • Allow the vial to cool to room temperature.

    • Add 300 µL of 1 M NaCl and 300 µL of heptane.[9]

    • Vortex the vial to mix the phases thoroughly.

    • Allow the phases to separate.

    • Carefully transfer the upper organic phase (containing the FAMEs) to an amber GC/HPLC vial.[9]

    • For samples with low FAME content, the heptane extraction can be repeated twice, and the organic fractions pooled and concentrated under a gentle stream of nitrogen.[9]

    • Store the prepared FAME samples at -20°C until analysis.[9]

2. HPLC-UV Analysis Protocol

This protocol provides a general method for the separation and quantification of unsaturated FAMEs. Optimization may be required depending on the specific sample matrix and target analytes.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile is commonly used as the mobile phase for isocratic elution.[8][10] For gradient elution, mixtures of methanol and a solution of 2-propanol-hexane (5:4 v/v) can be employed.[8][10]

    • Elution Mode: Isocratic elution with 100% acetonitrile is a simple and effective method for separating many common FAMEs.[8][10] A gradient elution may be necessary for more complex samples. An example of a gradient program is: 100% Methanol at 0 min, transitioning to 50% Methanol and 50% 2-propanol-hexane over 10 minutes, followed by a 10-minute isocratic hold.[8][10]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 40°C.[8][10]

    • Injection Volume: 10 µL.[8]

    • UV Detection Wavelength: 205 nm.[8][10]

  • Procedure:

    • Prepare a series of standard solutions of the target unsaturated FAMEs in acetonitrile at known concentrations to create a calibration curve.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions, starting with the lowest concentration, followed by the prepared samples.

    • Identify the FAME peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Quantify the amount of each FAME in the samples by using the calibration curve generated from the standard solutions.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Lipid Sample Esterification Transesterification (H2SO4, Methanol, 100°C) Sample->Esterification Extraction Liquid-Liquid Extraction (Heptane) Esterification->Extraction FAMEs FAMEs in Heptane Extraction->FAMEs Injection Injection (10 µL) FAMEs->Injection Column C18 Reversed-Phase Column (40°C) Injection->Column Separation Isocratic Elution (Acetonitrile, 1 mL/min) Detection UV Detection (205 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (Concentration) Quantification->Results

Caption: Experimental workflow for HPLC-UV analysis of FAMEs.

References

Application Notes and Protocols: The Use of Methyl Petroselaidate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is essential for understanding cellular physiology, discovering biomarkers, and developing new therapeutic agents.[1][2][3] The accuracy and reproducibility of quantitative lipidomics heavily rely on the use of internal standards to correct for variations during sample preparation, extraction, and instrumental analysis.[3][4] An ideal internal standard is chemically similar to the analytes of interest but is not naturally present in the sample, allowing for precise normalization.[4][5]

Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is an excellent candidate for an internal standard, particularly in the analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] Petroselaidic acid is a positional isomer of the common oleic acid and is not abundant in most mammalian tissues, minimizing the risk of endogenous interference.[8][9] These application notes provide detailed protocols for the use of this compound as an internal standard to ensure robust and reliable quantification in your lipidomics workflow.

Properties and Applications

This compound is a C18:1 fatty acid methyl ester. Its distinct double bond position (trans-6) allows for chromatographic separation from more common C18:1 isomers like methyl oleate (cis-9) or methyl elaidate (trans-9).

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Methyl trans-6-octadecenoate, Petroselaidic acid methyl ester
CAS Number 14620-36-1[6][7][10]
Molecular Formula C₁₉H₃₆O₂[7][10]
Molecular Weight 296.49 g/mol [7][10]
Physical State Solid[7]
Purity Typically >98%[7]
Storage -20°C or lower in a tightly sealed container[7]

Primary Application:

  • Internal Standard for FAME Analysis: It is primarily used as an internal standard for the quantitative analysis of fatty acid profiles in complex biological samples (e.g., plasma, tissues, cell cultures) using GC-MS. This involves a transesterification step to convert all fatty acids from complex lipids into their corresponding methyl esters.[11][12]

Experimental Workflow and Protocols

The overall workflow for using this compound as an internal standard involves sample preparation, lipid extraction with the addition of the standard, derivatization of all lipids to FAMEs, and subsequent analysis by GC-MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Methyl Petroselaidate IS Sample->Spike Extract Lipid Extraction (e.g., MTBE Method) Spike->Extract Deriv Transesterification to FAMEs Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Integrate Peak Integration (Analyte & IS) GCMS->Integrate Normalize Normalization & Quantification Integrate->Normalize Result Quantitative Results Normalize->Result

Caption: Experimental workflow for quantitative FAME analysis using an internal standard.
Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., hexane or chloroform/methanol 2:1, v/v) in a volumetric flask. Store at -20°C.

  • Working Solution (e.g., 10 µg/mL): Dilute the stock solution 1:100 with the appropriate solvent for your extraction method (e.g., methanol for the MTBE extraction protocol). This working solution will be used to spike the samples. The optimal concentration may vary depending on the expected concentration of analytes in the samples.

Protocol 2: Lipid Extraction with Internal Standard (MTBE Method)

This protocol is adapted for a 20 µL plasma sample. Volumes should be scaled accordingly for other sample types.[5]

  • In a clean glass tube, add 20 µL of the biological sample (e.g., plasma).

  • Add 225 µL of ice-cold methanol containing the this compound internal standard working solution. For example, add a pre-determined amount to achieve a final concentration in the range of the endogenous analytes.

  • Vortex vigorously for 1 minute to mix and precipitate proteins.

  • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water and vortexing for 1 minute.

  • Centrifuge at 14,000 x g for 5 minutes to separate the layers.

  • Carefully collect the upper organic layer (containing the lipids and the internal standard) and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

Protocol 3: Base-Catalyzed Transesterification to FAMEs

This protocol efficiently converts esterified fatty acids into FAMEs.[11]

  • Reconstitute the dried lipid extract from Protocol 2 in 50 µL of MTBE.

  • Add 100 µL of 2 M sodium methoxide in methanol.

  • Vortex vigorously for 3 minutes at room temperature.

  • Quench the reaction by adding 150 µL of isooctane (or hexane) followed by 100 µL of 2 M hydrochloric acid.

  • Vortex thoroughly to mix.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a GC vial with an insert for analysis.

Protocol 4: GC-MS Analysis

The FAMEs are analyzed using a gas chromatograph coupled to a mass spectrometer. The parameters below are a starting point and should be optimized for your specific instrument and column.

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterSuggested Setting
GC Column DB-225, 30 m x 0.25 mm, 0.25 µm film thickness (or similar)[13]
Injection Volume 1 µL
Injector Temp. 250°C[13]
Split Ratio 20:1
Carrier Gas Helium at 1 mL/min[13]
Oven Program Initial 100°C, hold 2 min; ramp to 220°C at 5°C/min; hold 10 min
MS Interface Temp. 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Data Analysis and Quantification

Quantification is achieved by normalizing the peak area of each analyte FAME to the peak area of the this compound internal standard (IS).

G Analyte Analyte Signal (e.g., Methyl Oleate) Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte->Ratio IS IS Signal (this compound) IS->Ratio CalCurve Calibration Curve (Response Ratio vs. Concentration) Ratio->CalCurve for each calibrant Quant Determine Analyte Concentration CalCurve->Quant using sample ratio

Caption: Logical relationship for quantification using an internal standard.

Calculation Steps:

  • Generate a Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acid analytes of interest and a constant concentration of the this compound internal standard.

  • Calculate Response Factor (RF):

    • RF = (AreaAnalyte / AreaIS) / (Conc.Analyte / Conc.IS)

  • Quantify Analyte in Sample:

    • Conc.Analyte = (AreaAnalyte / AreaIS) * (Conc.IS / RF)

Table 3: Example Quantification Data

SampleAnalyte (Methyl Oleate) Peak AreaIS (this compound) Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Calibrant 150,000100,0000.505.0
Calibrant 2105,000102,0001.0310.0
Calibrant 3210,00099,0002.1220.0
Unknown Sample 155,000 101,000 1.53 14.8
Based on a calibration curve derived from the calibrant data.

Biological Context: Petroselaidic Acid Signaling

While this compound serves as an analytical standard, its parent fatty acid, petroselinic acid, has been shown to possess biological activity. Recent studies have identified petroselinic acid as a potential modulator of innate immune responses. Specifically, it has been shown to inhibit the cytosolic nucleic acid sensing pathway, thereby suppressing the production of type I interferons.[14] This pathway is crucial in antiviral defense but its overactivation can lead to autoimmune disorders.[14]

G cluster_sensing Cytosolic Nucleic Acid Sensing cluster_cascade Downstream Cascade cluster_response Cellular Response cGAS cGAS (senses DNA) STING STING cGAS->STING RLR RLRs (sense RNA) MAVS MAVS RLR->MAVS TBK1 TBK1 STING->TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN ISG Interferon-Stimulated Genes (ISGs) IFN->ISG PA Petroselinic Acid PA->TBK1 Inhibition

Caption: Petroselinic acid inhibits the cGAS-STING/RLR-MAVS signaling pathway.[14]

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of fatty acids in a lipidomics workflow. Its non-endogenous nature in most biological systems makes it an ideal choice to control for variability during sample processing and analysis. The detailed protocols and application notes provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard, thereby enhancing the accuracy and reproducibility of their lipidomics data.

References

Application Notes and Protocols for Cellular Uptake Studies of Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Methyl Esters (FAMEs) are important molecules in various biological and industrial processes. While the cellular uptake of free fatty acids (FFAs) is extensively studied, the mechanisms and kinetics of FAME uptake are less characterized. Understanding how cells absorb and process FAMEs is crucial for fields ranging from nutrition and metabolic research to drug delivery, where FAMEs can be used as prodrugs or formulation excipients. These application notes provide detailed protocols for conducting cellular uptake studies of FAMEs using both label-free and fluorescence-based methods. The protocols are designed for common cell lines used in metabolic research, such as Caco-2 (intestinal epithelium), HepG2 (liver), and 3T3-L1 (adipocytes).

Mechanisms of Lipid Uptake

The cellular uptake of fatty acids is a complex process involving both passive diffusion and protein-mediated transport.[1] Long-chain fatty acids can traverse the plasma membrane via a "flip-flop" mechanism, but this process is often facilitated by a number of membrane-associated proteins to meet the high metabolic demand of cells.[1] Key proteins involved in fatty acid transport include CD36, Fatty Acid Transport Proteins (FATPs), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm).[1][2] It is hypothesized that FAMEs may utilize similar pathways. One study has shown that albumin-bound long-chain FAMEs are taken up by various mammalian cells.[3] A significant portion of the uptaken FAME is then hydrolyzed to free fatty acids for subsequent metabolic processes, such as incorporation into phospholipids and neutral lipids.[3] The uptake of FAMEs appears to be an energy-independent process.[3]

Experimental Protocols

Two primary methodologies are presented for quantifying FAME uptake: a label-free approach using Gas Chromatography-Mass Spectrometry (GC-MS) and a fluorescence-based method for higher throughput screening.

Protocol 1: Label-Free Quantification of FAME Uptake by GC-MS

This protocol is the gold standard for accurately quantifying the uptake of specific, unlabeled FAMEs.

Materials

  • Cell lines (e.g., Caco-2, HepG2, 3T3-L1)

  • Cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Fatty Acid Methyl Esters of interest (e.g., methyl oleate, methyl palmitate)

  • Internal Standard (e.g., heptadecanoic acid methyl ester)

  • Solvents: Hexane, Chloroform, Methanol (GC grade)

  • Reagents for lipid extraction (e.g., Bligh-Dyer or Folch extraction reagents)

  • Reagents for transesterification (if analyzing total fatty acid profile, e.g., methanolic HCl)

Procedure

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium supplemented with 10% FBS.

    • Seed cells in 6-well or 12-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. For Caco-2 cells, allow for differentiation into a polarized monolayer (typically 14-21 days post-confluency).

  • Preparation of FAME-BSA Complex:

    • Prepare a stock solution of the FAME in ethanol.

    • In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 1-2% w/v).

    • Slowly add the FAME stock solution to the BSA solution while gently vortexing to facilitate binding. The final molar ratio of FAME to BSA should be optimized, but a starting point of 2:1 to 4:1 is common for fatty acids.

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • FAME Uptake Assay:

    • Wash the confluent cell monolayers twice with warm PBS.

    • Aspirate the PBS and add serum-free medium to the cells. Incubate for 1-2 hours to serum-starve the cells.

    • Remove the serum-free medium and add the FAME-BSA complex solution.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine uptake kinetics.

  • Stopping the Uptake and Cell Lysis:

    • To terminate the uptake, aspirate the FAME-BSA solution and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound FAMEs.

    • Perform a final wash with ice-cold PBS.

    • Lyse the cells by adding a chloroform:methanol (2:1, v/v) solution directly to the wells. Scrape the cells and collect the lysate.

  • Lipid Extraction:

    • Perform a total lipid extraction using a modified Bligh-Dyer or Folch method.

    • Add the internal standard (e.g., heptadecanoic acid methyl ester) to the lysate at the beginning of the extraction to control for sample loss.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for GC-MS:

    • Evaporate the solvent from the organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of hexane.

    • Optional: If analyzing the incorporation of the FAME-derived fatty acid into different lipid classes, a transesterification step would be performed here to convert all fatty acids to FAMEs. However, for measuring the direct uptake of the intact FAME, this step is omitted.

  • GC-MS Analysis:

    • Inject the sample into a gas chromatograph equipped with a mass spectrometer.

    • Use an appropriate capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) for FAME separation.

    • Develop a temperature gradient program to resolve the FAMEs of interest.

    • Quantify the amount of each FAME by comparing its peak area to that of the internal standard and a standard curve of known FAME concentrations.

Protocol 2: Fluorescence-Based FAME Uptake Assay

This protocol is suitable for higher-throughput screening and provides a more rapid assessment of FAME uptake. It requires a fluorescently-labeled FAME analog.

Materials

  • Cell lines (e.g., Caco-2, HepG2, 3T3-L1)

  • Cell culture medium and supplements

  • Black, clear-bottom 96-well plates

  • Fluorescently-labeled FAME analog (e.g., BODIPY-labeled FAME)

  • Fatty acid-free BSA

  • Quenching solution (optional, for real-time assays)

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Preparation of Fluorescent FAME-BSA Complex:

    • Prepare a stock solution of the fluorescently-labeled FAME in DMSO or ethanol.

    • Prepare the FAME-BSA complex as described in Protocol 1, Step 2, protecting the fluorescent probe from light.

  • FAME Uptake Assay:

    • Wash cells twice with warm PBS.

    • Serum-starve the cells in serum-free medium for 1-2 hours.

    • Remove the medium and add the fluorescent FAME-BSA complex solution to each well.

    • Incubate at 37°C for the desired time period (e.g., 30-60 minutes for endpoint assays, or monitor kinetically).

  • Quantification of Uptake:

    • Endpoint Assay:

      • Stop the uptake by aspirating the probe solution and washing the cells with ice-cold PBS containing 0.5% BSA.

      • Add PBS or a suitable assay buffer to the wells.

      • Measure the fluorescence intensity using a microplate reader (bottom-read mode is often preferred).

    • Real-Time Kinetic Assay:

      • If using a quenching agent that cannot enter the cell, add it to the fluorescent FAME-BSA solution.

      • Measure the increase in intracellular fluorescence over time in a plate reader capable of kinetic reads at 37°C. The quencher will reduce the fluorescence of the probe in the medium, so only the internalized probe will fluoresce.

    • Microscopy/Flow Cytometry:

      • After washing, cells can be fixed and imaged with a fluorescence microscope to visualize the subcellular localization of the FAME.

      • Alternatively, cells can be detached and analyzed by flow cytometry to quantify uptake on a per-cell basis.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different conditions, cell lines, or FAMEs.

Table 1: Hypothetical Kinetic Parameters for Methyl Oleate Uptake in Different Cell Lines

Cell LineApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Caco-25.2150.8
HepG28.9210.4
3T3-L1 Adipocytes3.5350.2

Note: These are illustrative values. Actual parameters must be determined experimentally.

Table 2: Comparison of Cellular Uptake of Oleic Acid vs. Methyl Oleate in HepG2 Cells

CompoundUptake after 30 min (nmol/mg protein)
Oleic Acid12.5 ± 1.8
Methyl Oleate8.2 ± 1.1

Note: This table serves as a template for presenting comparative uptake data.

Visualizations

Diagram 1: General Workflow for FAME Cellular Uptake Assay (GC-MS Method)

FAME_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis cell_culture Cell Seeding & Culture serum_starve Serum Starvation cell_culture->serum_starve fame_bsa Prepare FAME-BSA Complex incubation Incubate with FAME-BSA fame_bsa->incubation serum_starve->incubation wash Wash to Remove Unbound FAME incubation->wash lysis Cell Lysis & Lipid Extraction wash->lysis gcms GC-MS Analysis lysis->gcms quant Data Quantification gcms->quant

Caption: Workflow for label-free FAME uptake analysis.

Diagram 2: Signaling Pathways in Cellular Lipid Metabolism

Lipid_Signaling cluster_input Nutrient & Growth Factor Sensing cluster_pathways Key Regulatory Pathways cluster_output Metabolic Outcomes FAME Fatty Acid Methyl Esters (extracellular) FFA Free Fatty Acids (intracellular) FAME->FFA Hydrolysis Lipogenesis Lipogenesis FFA->Lipogenesis substrate BetaOxidation β-Oxidation FFA->BetaOxidation Insulin Insulin PI3K_AKT PI3K/AKT Pathway Insulin->PI3K_AKT SREBP SREBP Pathway PI3K_AKT->SREBP activates Uptake Increased FA/FAME Uptake PI3K_AKT->Uptake promotes PI3K_AKT->Lipogenesis activates AMPK AMPK Pathway (Energy Sensor) AMPK->Lipogenesis inhibits AMPK->BetaOxidation activates SREBP->Lipogenesis promotes

Caption: Key pathways regulating cellular lipid metabolism.

References

Application Notes and Protocols for the Quantification of Methyl Petroselaidate in Seed Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid and a significant component of seed oils from plants belonging to the Apiaceae family, such as parsley, coriander, and fennel, as well as the Araliaceae family.[1][2] Its unique chemical structure offers potential applications in the chemical and pharmaceutical industries. Accurate quantification of its methyl ester, methyl petroselaidate, is crucial for quality control, product development, and research into its biological activities.

This document provides detailed application notes and protocols for the quantification of this compound in seed oils using Gas Chromatography with Flame Ionization Detection (GC-FID), a widely adopted and robust analytical technique for fatty acid analysis.[3][4][5] The protocols cover sample preparation through transesterification to form fatty acid methyl esters (FAMEs) and subsequent chromatographic analysis.

Quantitative Data Summary

The content of petroselinic acid, and consequently this compound after derivatization, varies significantly among different seed oils. The following table summarizes the reported quantitative data for petroselinic acid in several seed oils from the Apiaceae family.

Seed OilPetroselinic Acid Content (%)Reference
Anise10.4 - 75.6[1]
Caraway28.5 - 61.8[1]
Celery49.4 - 75.6[1]
Coriander1.0 - 81.9[1]
Cumin41.3 - 61.8[1][6]
Dill79.9 - 87.2[1]
Fennel43.1 - 81.9[1][7]
Parsley35.0 - 75.1[1]

Note: The wide range in percentages can be attributed to factors such as plant species, geographical origin, extraction method, and seed maturity.[1]

Experimental Protocols

Accurate quantification of this compound requires the conversion of triacylglycerols in the seed oil to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved through acid- or base-catalyzed transesterification.

Protocol 1: Acid-Catalyzed Transesterification

This method is suitable for the esterification of both free fatty acids and fatty acids bound in glycerolipids.[8]

Materials:

  • Seed oil sample

  • Methanolic HCl (e.g., 1.2% HCl in methanol or 3M methanolic HCl)[8][9]

  • Hexane or Heptane[4][8]

  • Deionized water

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Weigh approximately 25-50 mg of the seed oil sample into a screw-capped glass tube.[3]

  • Add 2 mL of methanolic HCl reagent to the tube.

  • Securely cap the tube and vortex to mix the contents.

  • Heat the mixture at 80-100°C for 1-2 hours.[8][9] A reaction time of 90 minutes at 100°C is recommended for complete reaction, especially if sterol esters are present.[8]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water to the tube for FAME extraction.[8]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at a low speed (e.g., 1500 x g) for 5-10 minutes to separate the layers.[9]

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

Protocol 2: Base-Catalyzed Transesterification

This is a rapid method that proceeds under mild conditions but is not suitable for esterifying free fatty acids.[10][11]

Materials:

  • Seed oil sample

  • Hexane or Heptane[4]

  • Methanolic potassium hydroxide (KOH) solution (e.g., 2N)[3]

  • Deionized water or 0.9% NaCl solution[9]

  • Screw-capped glass tubes

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Weigh approximately 100 mg of the oil sample into a screw-capped test tube.[4]

  • Add 2 mL of hexane and shake to dissolve the oil.[4]

  • Add 0.2 mL of 2N methanolic KOH solution.[3][4]

  • Cap the tube tightly and shake vigorously for 30 seconds.[4]

  • Allow the layers to separate. The upper hexane layer containing the FAMEs should become clear.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Wash the hexane layer by adding 1-2 mL of deionized water, vortexing, and allowing the layers to separate.

  • Transfer the washed hexane layer to a GC vial for analysis. It is advisable to analyze the sample within 12 hours.[4]

Gas Chromatography (GC-FID) Analysis

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for FAME analysis (e.g., a polar biscyanopropyl or poly(ethylene glycol) column).[12]

Typical GC-FID Parameters:

  • Injector Temperature: 250°C[12]

  • Detector Temperature: 270-300°C[10][12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[12]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1[12]

  • Oven Temperature Program:

    • Initial temperature: 70-100°C, hold for 1-5 minutes.[10][12]

    • Ramp at 10°C/min to 170°C.[12]

    • Ramp at 1°C/min to 250°C, hold for 1 minute.[12] (Note: The temperature program should be optimized to achieve good separation of all fatty acid methyl esters, particularly the C18:1 isomers, oleate and petroselaidate.)

Quantification:

  • Identification: Identify the this compound peak by comparing its retention time with that of a certified reference standard.

  • Internal Standard: For absolute quantification, add a known amount of an internal standard (e.g., methyl heptadecanoate or tridecanoic acid) to the sample before transesterification.[13]

  • Calibration: Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.

  • Calculation: Calculate the concentration of this compound in the sample by relating its peak area to the peak area of the internal standard and using the calibration curve. The results are typically expressed as a percentage of the total fatty acids.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in seed oils.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Seed Oil Sample Derivatization Transesterification (Acid or Base Catalyzed) Sample->Derivatization Weighing Extraction Liquid-Liquid Extraction (Hexane/Water) Derivatization->Extraction FAME Formation Drying Drying (Anhydrous Na2SO4) Extraction->Drying Phase Separation GC_Analysis GC-FID Analysis Drying->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Chromatogram Quantification Quantification Data_Processing->Quantification Peak Integration Result Result: % this compound Quantification->Result

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for Methyl Petroselaidate in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl petroselaidate, the primary component of coriander seed oil methyl esters (CSME), as a promising biodiesel fuel. The information compiled from recent research highlights its favorable fuel properties, which align with international standards, and outlines a detailed protocol for its synthesis.

Application Notes

This compound, a C18:1 monounsaturated fatty acid methyl ester, is the principal constituent of biodiesel derived from coriander (Coriandrum sativum L.) seed oil.[1][2] Research has shown that biodiesel rich in this compound exhibits a unique and advantageous balance of fuel properties, meeting the specifications outlined in both ASTM D6751 and EN 14214 standards for biodiesel.[1][2] This makes it a compelling candidate for a sustainable and high-performance alternative to conventional petroleum diesel.

The fatty acid profile of coriander seed oil is distinguished by a high concentration of petroselinic acid, often ranging from 60% to over 80%.[1][3][4][5][6] This high monounsaturated content contributes to excellent oxidative stability, a critical factor for fuel storage and longevity.[1][2] Furthermore, CSME demonstrates superior low-temperature properties compared to other common biodiesels, such as soybean oil methyl esters (SME), which is a significant advantage for use in colder climates.[2]

Key Advantages of this compound-Rich Biodiesel:
  • High Oxidative Stability: Reduces the likelihood of fuel degradation and sediment formation during storage.[1][2]

  • Excellent Low-Temperature Performance: Improved cloud point and pour point values enhance fuel flow in cold weather.[1][2]

  • Compliance with International Standards: Meets the stringent requirements of ASTM D6751 and EN 14214 without the need for performance-enhancing additives.[1][2]

  • Renewable Feedstock: Derived from a non-food crop, offering a sustainable fuel source.

Data Presentation

The fuel properties of Coriander Seed Oil Methyl Esters (CSME), which is primarily composed of this compound, are summarized in the table below. The data is compared against the widely recognized biodiesel standards, ASTM D6751 and EN 14214.

Fuel PropertyTest MethodCSME (this compound)ASTM D6751 SpecificationEN 14214 Specification
Cetane Number ASTM D61353.347 min51 min
Kinematic Viscosity @ 40°C (mm²/s) ASTM D4454.211.9 - 6.03.5 - 5.0
Oxidative Stability @ 110°C (hours) EN 1411214.63 min8 min
Cloud Point (°C) ASTM D2500-15ReportReport
Pour Point (°C) ASTM D97-19ReportReport
Acid Value (mg KOH/g) ASTM D664< 0.500.50 max0.50 max
Free Glycerol (% wt) ASTM D6584< 0.0200.020 max0.020 max
Total Glycerol (% wt) ASTM D6584< 0.2400.240 max0.250 max
Flash Point (°C) ASTM D93> 12093 min101 min
Sulfur (ppm) ASTM D5453415 max (S15)10 max
Phosphorus (ppm) ASTM D4951< 110 max4 max
Iodine Value (g I₂/100g) EN 14111< 120-120 max
Heat of Combustion (MJ/kg) ASTM D24040.10ReportReport

Data sourced from a comprehensive study on coriander seed oil methyl esters.[1][2]

Experimental Protocols

The following protocols detail the methodology for the production of this compound (CSME) from coriander seed oil, including oil extraction and a two-stage transesterification process.

Oil Extraction from Coriander Seeds

Objective: To extract the crude oil from coriander seeds.

Materials:

  • Coriander seeds

  • Grinder (e.g., coffee grinder)

  • Soxhlet apparatus

  • Hexane

  • Rotary evaporator

Procedure:

  • Grind the coriander seeds into a fine powder.

  • Transfer the ground seeds to a porous thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with hexane and connect it to the Soxhlet extractor and a condenser.

  • Heat the hexane to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down onto the ground seeds.

  • The hexane will extract the oil from the seeds and the mixture will be siphoned back into the round-bottom flask.

  • Continue the extraction process for approximately 24 hours.

  • After extraction, remove the hexane from the oil using a rotary evaporator to obtain the crude coriander seed oil.

Two-Stage Transesterification for this compound Production

A two-stage process is often necessary to first reduce the free fatty acid (FFA) content of the oil (acid-catalyzed esterification) before converting the triglycerides to methyl esters (base-catalyzed transesterification).[1]

Stage 1: Acid-Catalyzed Pretreatment (Esterification)

Objective: To reduce the acid value of the coriander seed oil by converting free fatty acids into methyl esters.

Materials:

  • Crude coriander seed oil

  • Methanol

  • Sulfuric acid (H₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

Procedure:

  • Determine the acid value of the crude coriander oil. If it is above a certain threshold (e.g., 1 mg KOH/g), an acid pretreatment is recommended.

  • Set up the reaction apparatus consisting of a three-neck round-bottom flask, a reflux condenser, and a magnetic stirrer with a hotplate.

  • Add a measured amount of coriander oil (e.g., 224 g) and methanol (e.g., 70.72 g) to the flask.[1]

  • Slowly add a catalytic amount of sulfuric acid (e.g., 2.50 mL) to the mixture while stirring.[1]

  • Heat the mixture to reflux (approximately 60-65°C) with continuous stirring (e.g., 1200 rpm) for 1 hour.[1]

  • After the reaction, allow the mixture to cool and transfer it to a separatory funnel.

  • Allow the layers to separate. The top layer is the esterified oil, and the bottom layer is a mixture of methanol, sulfuric acid, and water.

  • Drain the bottom layer. The remaining oil is now ready for the second stage.

Stage 2: Base-Catalyzed Transesterification

Objective: To convert the triglycerides in the pretreated oil into this compound.

Materials:

  • Pretreated coriander seed oil

  • Methanol

  • Sodium methoxide (CH₃ONa) or another suitable base catalyst (e.g., KOH, NaOH)

  • Reaction apparatus (as in Stage 1)

  • Separatory funnel

  • Warm deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Ensure the pretreated oil has a low water content.

  • In the reaction flask, heat the pretreated oil to the desired reaction temperature (e.g., 60°C).

  • In a separate container, prepare the catalyst solution by dissolving sodium methoxide in methanol. The amount of catalyst is typically around 1% by weight of the oil.

  • Add the catalyst-methanol solution to the heated oil while stirring vigorously.

  • Maintain the reaction at the set temperature with continuous stirring for the specified reaction time (e.g., 1-2 hours).

  • After the reaction is complete, turn off the heat and stop stirring.

  • Transfer the mixture to a separatory funnel and allow it to settle for several hours (or overnight). Two distinct layers will form: the upper layer is the crude this compound (biodiesel), and the lower layer is glycerol.

  • Carefully drain the glycerol layer from the bottom.

  • Wash the crude biodiesel by adding warm deionized water (approximately 20% of the biodiesel volume) to the separatory funnel. Gently shake the funnel and then allow the layers to separate. Drain the water layer. Repeat this washing step 2-3 times until the wash water is clear.

  • Dry the washed biodiesel by passing it through a column of anhydrous sodium sulfate or by heating it under a vacuum to remove any residual water.

  • The resulting product is purified this compound (CSME), ready for fuel property analysis.

Visualizations

Experimental Workflow for this compound Production

experimental_workflow coriander_seeds Coriander Seeds grinding Grinding coriander_seeds->grinding oil_extraction Soxhlet Extraction (Hexane) grinding->oil_extraction crude_oil Crude Coriander Oil oil_extraction->crude_oil acid_pretreatment Acid-Catalyzed Esterification (H₂SO₄, Methanol) crude_oil->acid_pretreatment pretreated_oil Pretreated Oil acid_pretreatment->pretreated_oil transesterification Base-Catalyzed Transesterification (NaOCH₃, Methanol) pretreated_oil->transesterification separation Glycerol Separation transesterification->separation washing Water Washing separation->washing glycerol Glycerol (Byproduct) separation->glycerol Removal drying Drying (Anhydrous Na₂SO₄) washing->drying final_product Purified Methyl Petroselaidate (Biodiesel) drying->final_product

Caption: Workflow for the production of this compound from coriander seeds.

Logical Relationship of Transesterification

transesterification_logic triglyceride Triglyceride (Coriander Oil) reaction Transesterification Reaction triglyceride->reaction methanol Methanol (3 molecules) methanol->reaction catalyst Catalyst (Acid or Base) catalyst->reaction methyl_esters Fatty Acid Methyl Esters (this compound) reaction->methyl_esters glycerol Glycerol (Byproduct) reaction->glycerol

Caption: The core chemical reaction for biodiesel production.

References

Methyl Petroselaidate: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselaidate, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a long-chain fatty acid ester with emerging potential in cosmetic and pharmaceutical applications.[1] Its molecular structure imparts properties that make it a valuable ingredient for skin conditioning, as an emollient, and as a potential vehicle for topical drug delivery. This document provides detailed application notes and experimental protocols to guide researchers in evaluating and utilizing this compound in their formulations.

Fatty acid methyl esters, in general, are recognized for their emollient properties, helping to soften and smooth the skin by forming a protective barrier that prevents water loss and maintains hydration.[2][3] Furthermore, certain fatty acids and their derivatives have been shown to possess anti-inflammatory properties and can act as penetration enhancers for active pharmaceutical ingredients (APIs).[4][5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Synonyms Methyl trans-6-octadecenoate, Petroselaidic Acid Methyl Ester[6][7]
Molecular Formula C₁₉H₃₆O₂[1][6]
Molecular Weight 296.49 g/mol [6]
Appearance Colorless to almost colorless clear liquid
Melting Point 18 - 20 °C
Boiling Point 164 - 166 °C at 3 mmHg
Solubility Soluble in DMF (33 mg/ml), DMSO (14 mg/ml), and Ethanol (33 mg/ml). Insoluble in water.[1]
Storage Store at -20°C for long-term stability.[1]

Cosmetic Applications: Skin Moisturization and Emollience

This compound's ester structure makes it an effective emollient and skin-conditioning agent. It can be incorporated into various cosmetic formulations to improve skin texture and hydration.

Application Notes:
  • Moisturizers and Lotions: this compound can be included in the oil phase of emulsions to provide a smooth, non-greasy feel and enhance the skin's moisture barrier.

  • Cleansing Oils and Balms: Its ability to dissolve other oils makes it a suitable component in makeup removers and cleansers, leaving the skin feeling soft and conditioned.[3]

  • Hair Conditioners: In hair care, it can help to improve manageability and impart a healthy shine.

Experimental Protocol: Evaluation of Skin Hydration

This protocol describes an in-vivo study to assess the effect of a formulation containing this compound on skin hydration using a corneometer.

Objective: To quantify the change in skin surface hydration after topical application of a cream containing this compound.

Materials:

  • Test formulation: Cream with 5% (w/w) this compound.

  • Placebo formulation: Cream without this compound.

  • Corneometer (e.g., Corneometer® CM 825).

  • Volunteer subjects with dry skin on their forearms.

Procedure:

  • Subject Recruitment: Recruit healthy volunteers with self-perceived dry skin. Subjects should avoid using moisturizers on their forearms for 24 hours before the study.

  • Baseline Measurement: Acclimatize subjects to the room conditions (22°C, 50% relative humidity) for 30 minutes. Measure baseline skin hydration on two designated 2x2 cm areas on the volar forearm of each subject.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one designated area and the placebo to the other.

  • Hydration Measurements: Measure skin hydration at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: Calculate the mean change in corneometer units from baseline for both the test and placebo formulations at each time point. Statistical analysis (e.g., t-test) can be used to determine the significance of the results.

G cluster_prep Preparation cluster_application Intervention cluster_measurement Data Collection cluster_analysis Analysis Subject Volunteer with Dry Skin Baseline Baseline Hydration Measurement Subject->Baseline Test_Formulation Apply Test Cream (5% this compound) Baseline->Test_Formulation Placebo_Formulation Apply Placebo Cream Baseline->Placebo_Formulation Measurements Measure Hydration (1, 2, 4, 6, 8 hours) Test_Formulation->Measurements Placebo_Formulation->Measurements Data_Analysis Analyze Change from Baseline Measurements->Data_Analysis

Experimental workflow for in-vivo skin hydration study.

Pharmaceutical Applications: Drug Delivery and Anti-Inflammatory Potential

This compound holds promise in pharmaceutical formulations as a penetration enhancer for transdermal drug delivery and may possess inherent anti-inflammatory properties.

Application Notes:
  • Penetration Enhancer: Fatty acid esters can disrupt the highly organized structure of the stratum corneum, the main barrier to percutaneous absorption, thereby facilitating the penetration of APIs.[4] this compound could be incorporated into topical formulations to enhance the delivery of drugs for local or systemic effects.

  • Anti-Inflammatory Agent: Some fatty acids and their esters have demonstrated anti-inflammatory activity. The potential of this compound to modulate inflammatory pathways could be beneficial in dermatological formulations for conditions like eczema or psoriasis.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol outlines a method to evaluate the potential of this compound to enhance the penetration of a model drug (e.g., ibuprofen) through a skin model using Franz diffusion cells.

Objective: To determine the effect of this compound on the in vitro skin permeation of a model drug.

Materials:

  • Franz diffusion cells.

  • Excised human or porcine skin.

  • Model drug (e.g., ibuprofen).

  • Test formulation: 2% (w/v) ibuprofen in a vehicle containing 5% (w/v) this compound.

  • Control formulation: 2% (w/v) ibuprofen in the vehicle without this compound.

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent).

  • HPLC system for drug quantification.

Procedure:

  • Skin Preparation: Excise full-thickness skin and remove subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibration: Equilibrate the skin with the receptor solution for 1 hour.

  • Formulation Application: Apply a finite dose of the test or control formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor solution.

  • Drug Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) and the enhancement ratio (ER), where ER = Jss (with enhancer) / Jss (without enhancer).

G cluster_setup Cell Setup cluster_experiment Permeation Experiment cluster_analysis Analysis Skin_Prep Prepare and Mount Skin Franz_Cell Assemble Franz Diffusion Cell Skin_Prep->Franz_Cell Formulation_App Apply Formulation (Test or Control) Franz_Cell->Formulation_App Sampling Collect Receptor Samples (at time intervals) Formulation_App->Sampling HPLC_Analysis Quantify Drug by HPLC Sampling->HPLC_Analysis Data_Calc Calculate Flux and Enhancement Ratio HPLC_Analysis->Data_Calc

Workflow for in-vitro skin permeation study.
Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol details an in vitro assay to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements.

  • This compound.

  • Lipopolysaccharide (LPS).

  • Griess Reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is proportional to the absorbance and reflects the NO production.

  • Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-only control. Determine the IC₅₀ value if applicable.

G cluster_cell_culture Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Read_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Read_Absorbance Calculate_Inhibition Calculate % NO Inhibition Read_Absorbance->Calculate_Inhibition

Workflow for in-vitro anti-inflammatory assay.

Signaling Pathways

The potential anti-inflammatory effects of fatty acid esters may involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression transcription NO_Cytokines NO, Cytokines Gene_Expression->NO_Cytokines Methyl_Petroselaidate This compound Methyl_Petroselaidate->IKK inhibits? Methyl_Petroselaidate->NFkB inhibits?

Potential anti-inflammatory signaling pathway modulation.

Conclusion

This compound presents a promising profile for use in both cosmetic and pharmaceutical formulations. Its emollient and skin-conditioning properties are valuable for a wide range of personal care products. Furthermore, its potential as a penetration enhancer and an anti-inflammatory agent warrants further investigation for dermatological and transdermal applications. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound.

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled Methyl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. The use of non-radioactive heavy isotopes, such as ¹³C, allows for the safe tracing of molecules in biological systems, from cell cultures to in vivo models. This application note provides a detailed overview and protocols for the use of stable isotope-labeled methyl petroselaidate in metabolic tracing studies. This compound, the methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is a trans fatty acid that is an isomer of oleic acid. Understanding its metabolic fate is crucial for research in nutrition, metabolic diseases, and drug development.

Synthesis of [1-¹³C]-Methyl Petroselaidate

A proposed synthetic route for [1-¹³C]-methyl petroselaidate is outlined below. This method is based on established organic chemistry principles for the synthesis of isotopically labeled fatty acids.

Proposed Synthetic Pathway

A plausible synthetic route for [1-¹³C]-petroselaidic acid involves a Wittig reaction to introduce the trans double bond at the C6 position, followed by esterification to yield the methyl ester.

G cluster_synthesis Synthesis of [1-¹³C]-Methyl Petroselaidate start [¹³C]-Potassium Cyanide step2 [1-¹³C]-Hexanenitrile start->step2 Nucleophilic Substitution step1 1-Bromopentane step1->step2 step4 [1-¹³C]-Hexanoic Acid step2->step4 Acid Hydrolysis step3 Hydrolysis step6 [1-¹³C]-Hexanal step4->step6 Reduction (e.g., with DIBAL-H) step5 Reduction step10 Wittig Reaction step6->step10 step7 Triphenylphosphine step8 Methyl 12-bromododecanoate step9 Wittig Reagent step8->step9 with Triphenylphosphine step9->step10 step11 [1-¹³C]-Methyl Petroselaidate step10->step11

Caption: Proposed synthetic workflow for [1-¹³C]-Methyl Petroselaidate.

Experimental Protocol: Synthesis of [1-¹³C]-Methyl Petroselaidate

Materials:

  • [¹³C]-Potassium cyanide (K¹³CN)

  • 1-Bromopentane

  • Hydrochloric acid (HCl)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Triphenylphosphine (PPh₃)

  • Methyl 12-bromododecanoate

  • Anhydrous solvents (e.g., THF, DMF)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of [1-¹³C]-Hexanenitrile: React [¹³C]-potassium cyanide with 1-bromopentane in a suitable solvent like DMF. The reaction is heated to facilitate the nucleophilic substitution.

  • Synthesis of [1-¹³C]-Hexanoic Acid: The resulting [1-¹³C]-hexanenitrile is hydrolyzed using a strong acid, such as concentrated HCl, under reflux to yield [1-¹³C]-hexanoic acid.

  • Synthesis of [1-¹³C]-Hexanal: The [1-¹³C]-hexanoic acid is reduced to the corresponding aldehyde, [1-¹³C]-hexanal, using a mild reducing agent like DIBAL-H at low temperature.

  • Preparation of the Wittig Reagent: The Wittig reagent is prepared by reacting methyl 12-bromododecanoate with triphenylphosphine to form the phosphonium salt, which is then treated with a strong base to generate the ylide.

  • Wittig Reaction: The [1-¹³C]-hexanal is reacted with the prepared Wittig ylide. The Wittig reaction will form the carbon-carbon double bond, yielding a mixture of cis and trans isomers of [1-¹³C]-methyl petroselaidate.

  • Purification: The product mixture is purified using column chromatography to isolate the desired trans isomer, [1-¹³C]-methyl petroselaidate.

Metabolic Tracing Protocols

In Vitro Metabolic Tracing in Cell Culture

This protocol describes the use of [1-¹³C]-methyl petroselaidate to trace its metabolism in a cell culture model.

G cluster_invitro In Vitro Metabolic Tracing Workflow cell_culture Cell Culture (e.g., HepG2, 3T3-L1) tracer_admin Administer [1-¹³C]-Methyl Petroselaidate cell_culture->tracer_admin incubation Incubate for Defined Time Points tracer_admin->incubation cell_harvest Harvest Cells and Media incubation->cell_harvest lipid_extraction Lipid Extraction (e.g., Folch method) cell_harvest->lipid_extraction sample_prep Sample Preparation (Derivatization to FAMEs) lipid_extraction->sample_prep analysis LC-MS/MS or GC-MS Analysis sample_prep->analysis data_analysis Data Analysis (Isotopologue Distribution) analysis->data_analysis

Caption: Workflow for in vitro metabolic tracing.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte metabolism) in appropriate growth medium and allow them to reach the desired confluency.

  • Tracer Administration: Prepare a stock solution of [1-¹³C]-methyl petroselaidate complexed to bovine serum albumin (BSA). Replace the culture medium with a fresh medium containing the labeled fatty acid at a final concentration typically ranging from 50 to 200 µM.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to monitor the time-dependent incorporation of the tracer.

  • Cell Harvesting and Lipid Extraction: At each time point, wash the cells with cold PBS, then harvest them. Extract total lipids from the cell pellet using a suitable method, such as the Folch extraction.

  • Sample Preparation and Analysis: The extracted lipids are then saponified and methylated to form fatty acid methyl esters (FAMEs). The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of the ¹³C label into different fatty acids and complex lipids.

In Vivo Metabolic Tracing in Animal Models

This protocol outlines a general procedure for tracing the metabolism of [1-¹³C]-methyl petroselaidate in a rodent model.

Protocol:

  • Animal Acclimation and Diet: Acclimate the animals (e.g., mice or rats) to the experimental conditions and provide them with a controlled diet.

  • Tracer Administration: Administer [1-¹³C]-methyl petroselaidate to the animals, typically via oral gavage or intravenous injection. The dosage will depend on the specific research question and animal model.

  • Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).

  • Lipid Extraction and Analysis: Extract lipids from plasma and tissues as described for the in vitro protocol. Analyze the incorporation of the ¹³C label into various lipid fractions using GC-MS or LC-MS/MS.

Data Presentation

The quantitative data obtained from metabolic tracing experiments can be summarized in tables to facilitate comparison and interpretation. The following tables provide examples of how to present such data, based on expected outcomes from the metabolism of a labeled fatty acid.

Table 1: Incorporation of [1-¹³C]-Petroselaidic Acid into Major Lipid Classes in Cultured Hepatocytes (nmol/mg protein)

Time (hours)Triacylglycerols (TAG)Phosphatidylcholine (PC)Phosphatidylethanolamine (PE)Cholesteryl Esters (CE)
15.2 ± 0.82.1 ± 0.30.9 ± 0.10.4 ± 0.1
425.8 ± 3.18.5 ± 1.23.6 ± 0.51.8 ± 0.3
1268.4 ± 7.515.2 ± 2.06.8 ± 0.94.1 ± 0.6
2495.1 ± 10.218.9 ± 2.58.2 ± 1.15.5 ± 0.8

Data are presented as mean ± standard deviation and are hypothetical, representing expected trends.

Table 2: Distribution of ¹³C-Label in Tissue Lipids of Mice 6 Hours After Oral Administration of [1-¹³C]-Methyl Petroselaidate (% of total administered dose per gram of tissue)

TissueTriacylglycerols (TAG)Phospholipids (PL)Total Lipids
Liver15.3 ± 2.25.1 ± 0.720.4 ± 2.9
Adipose Tissue28.9 ± 4.11.2 ± 0.230.1 ± 4.3
Heart3.5 ± 0.52.8 ± 0.46.3 ± 0.9
Skeletal Muscle2.1 ± 0.31.5 ± 0.23.6 ± 0.5

Data are presented as mean ± standard deviation and are hypothetical, representing expected trends.

Proposed Metabolic Pathway of Petroselaidic Acid

Based on the known metabolism of other trans fatty acids, a proposed metabolic pathway for petroselaidic acid is presented below. The unique position of the trans double bond at the delta-6 position may influence its interaction with enzymes involved in fatty acid metabolism.[1]

G cluster_pathway Proposed Metabolic Fate of Petroselaidic Acid uptake Cellular Uptake activation Activation to Petroselaidyl-CoA uptake->activation incorporation Incorporation into Complex Lipids (TAG, PL, CE) activation->incorporation beta_oxidation Mitochondrial β-oxidation activation->beta_oxidation elongation Elongation activation->elongation desaturation Desaturation (Potential inhibition of Δ5/Δ6 desaturases) activation->desaturation

Caption: Proposed metabolic pathways for petroselaidic acid.

Dietary trans-octadecenoic acids are generally absorbed and activated to their CoA esters similarly to saturated fatty acids.[1] Once activated, petroselaidyl-CoA can be directed towards several metabolic fates:

  • Incorporation into Complex Lipids: It can be esterified into triacylglycerols for energy storage, or into phospholipids and cholesteryl esters as structural components of membranes and lipoproteins.[2]

  • β-oxidation: Petroselaidyl-CoA can undergo mitochondrial β-oxidation to generate acetyl-CoA for energy production.

  • Elongation and Desaturation: It may also be a substrate for elongase and desaturase enzymes, potentially leading to the formation of longer-chain fatty acids. However, trans fatty acids have been shown to inhibit the activity of delta-6 and delta-5 desaturases, which could have implications for the metabolism of essential fatty acids.[1]

Conclusion

The use of stable isotope-labeled this compound provides a valuable tool for investigating the metabolic fate of this specific trans fatty acid. The protocols and information provided in this application note offer a framework for researchers to design and execute metabolic tracing studies in both in vitro and in vivo systems. The data generated from such studies will contribute to a better understanding of the role of dietary trans fatty acids in health and disease.

References

Troubleshooting & Optimization

How to prevent isomerization of methyl petroselaidate during methylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of methyl petroselaidate during methylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its isomerization important?

Q2: What are the primary causes of isomerization during the methylation of petroselaidic acid?

The main factors that can induce isomerization during the methylation of unsaturated fatty acids like petroselaidic acid include:

  • Acidic Conditions: Acid-catalyzed methylation methods, particularly those using strong acids like boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), are known to cause significant isomerization.[1][2]

  • High Temperatures: Elevated reaction temperatures promote the migration of double bonds and can lead to the formation of various isomers.[1][2] The extent of isomerization is often dependent on both the temperature and the duration of heat exposure.[1][2]

  • Oxidation: The presence of oxygen can initiate free-radical chain reactions, leading to the formation of different isomers.[1]

  • Water Contamination: The presence of water in reagents or samples can contribute to side reactions and degradation, which may include isomerization.[1]

Q3: Which methylation method is recommended to minimize the isomerization of this compound?

Base-catalyzed transesterification is the most recommended method for methylating unsaturated fatty acids when isomerization is a concern.[1] Reagents such as sodium methoxide (NaOCH₃) in anhydrous methanol are effective and are less likely to cause isomerization of the double bonds compared to acid-catalyzed methods.[1][2]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in GC/HPLC analysis suggesting isomerization. Use of acid-catalyst (e.g., BF₃, HCl).Switch to a base-catalyzed methylation method using sodium methoxide in anhydrous methanol.[1][2]
High reaction temperature.Lower the reaction temperature. For base-catalyzed methods, heating at 50°C for a short duration (e.g., 10 minutes) is often sufficient.[1][2] For some acid-catalyzed methods, if they must be used, lower temperatures (e.g., 40°C) and shorter reaction times (e.g., 10 minutes) should be tested.[2]
Prolonged reaction time.Optimize the reaction time to ensure complete methylation without allowing significant time for isomerization to occur.[2]
Presence of oxygen.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Water contamination in reagents.Use anhydrous solvents and reagents. Store reagents properly to prevent moisture absorption.[1]
Low yield of this compound. Incomplete reaction.Ensure the catalyst is active and used in the correct concentration. For base-catalyzed methods, ensure the absence of significant amounts of free fatty acids, which can consume the catalyst.
Loss of sample during workup.Handle the sample carefully during extraction and phase separation steps.
Broad or tailing peaks in chromatogram. Acidic residue in the final sample injected into the GC.Neutralize the reaction mixture before injection. For base-catalyzed reactions, adding a small amount of glacial acetic acid can neutralize the catalyst.[1] For acid-catalyzed reactions, washing the organic extract with a mild base solution (e.g., dilute sodium bicarbonate) can remove residual acid.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the degree of isomerization. The following table summarizes findings on the effect of different catalysts on fatty acid methylation, highlighting the benefits of base-catalyzed methods in minimizing isomerization.

Catalyst Substrate Form Temperature Time Isomerization Potential Reference
BF₃/MethanolFree Fatty AcidsHighLongHigh[2]
H₂SO₄/MethanolFree Fatty Acids40°C10 minLow[2]
NaOMe/MethanolTriacylglycerol40°C10 minMinimal[2]
NaOMe/MethanolEsterified Lipids50°C10 minMinimal[1]

Experimental Protocol: Base-Catalyzed Methylation to Minimize Isomerization

This protocol describes a base-catalyzed method for the methylation of petroselaidic acid from a lipid sample, designed to minimize isomerization.

Materials:

  • Lipid sample containing petroselaidic acid

  • Anhydrous Methanol (CH₃OH)

  • Sodium Methoxide (NaOCH₃), 0.5 M in anhydrous methanol

  • Hexane

  • Toluene (optional, for dissolving lipid sample)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

  • Screw-cap test tubes

  • Vortex mixer

  • Centrifuge (optional)

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Place the lipid sample (up to 50 mg) in a screw-cap test tube. If the sample is not readily soluble in methanol, dissolve it in 1 mL of dry toluene.

  • Methylation Reaction: Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol to the test tube.

  • Tightly cap the tube and vortex to mix thoroughly.

  • Place the tube in a heating block or water bath at 50°C for 10 minutes.

  • Neutralization: Cool the tube to room temperature. Add 0.1 mL of glacial acetic acid to neutralize the sodium methoxide catalyst. Vortex briefly.

  • Extraction: Add 5 mL of deionized water and vortex.

  • Add 5 mL of hexane to the tube, cap it, and vortex thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs).

  • Allow the layers to separate. Centrifugation can be used to facilitate phase separation.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Re-extraction (Optional but Recommended): Repeat the extraction (steps 7-9) with another 5 mL of hexane and combine the hexane extracts to maximize the recovery of FAMEs.

  • Sample Analysis: The combined hexane extract containing the this compound is now ready for analysis by gas chromatography (GC) or other analytical techniques.

Experimental Workflow Diagram

Isomerization_Prevention_Workflow cluster_prep Sample Preparation cluster_methylation Base-Catalyzed Methylation cluster_workup Workup & Extraction cluster_analysis Analysis start Lipid Sample dissolve Dissolve in Toluene (optional) start->dissolve If necessary add_naome Add 0.5M NaOCH₃ in Methanol dissolve->add_naome heat Heat at 50°C for 10 min add_naome->heat cool Cool to RT heat->cool neutralize Neutralize with Glacial Acetic Acid cool->neutralize add_water Add Water neutralize->add_water extract Extract with Hexane add_water->extract collect Collect Hexane Layer (contains FAMEs) extract->collect gc_analysis GC Analysis collect->gc_analysis

Caption: Workflow for minimizing isomerization during methylation.

References

Technical Support Center: Optimizing GC Column Temperature for FAME Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column temperature for the separation of Fatty Acid Methyl Ester (FAME) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is temperature optimization crucial for FAME isomer separation?

A1: Temperature optimization is critical in GC analysis of FAMEs because many isomers have very similar boiling points and polarities. The column temperature directly influences the vapor pressure of the analytes and their interaction with the stationary phase. An optimized temperature program, which involves controlling the initial temperature, ramp rates, and final temperature, is essential to achieve baseline separation of closely eluting isomers, such as cis and trans isomers or positional isomers.[1][2] Without proper temperature control, peaks can co-elute, leading to inaccurate identification and quantification.

Q2: What is the difference between isothermal and temperature-programmed GC analysis for FAMEs?

A2: Isothermal analysis is conducted at a single, constant column temperature. This method is simpler but often insufficient for complex mixtures of FAMEs with a wide range of boiling points. Shorter chain FAMEs may elute too quickly with poor resolution, while longer chain FAMEs can have long retention times and broad peaks. Temperature-programmed analysis involves increasing the column temperature during the run.[3][4] This allows for the separation of a wider range of FAMEs in a single analysis, providing better resolution for both early and late-eluting compounds. A time-temperature program has been shown to improve the separation of cis/trans isomers of C14:1, C16:1, C18:1, C18:2, and C18:3 fatty acids compared to isothermal programs.[2]

Q3: Which type of GC column is best for separating FAME isomers?

A3: The choice of GC column is critical and depends on the specific FAME isomers being analyzed.

  • Polar Columns (e.g., Polyethylene Glycol - WAX-type): These columns are effective for general FAME analysis, separating isomers based on carbon chain length and degree of unsaturation.[5][6][7]

  • Highly Polar Columns (e.g., Cyanopropylsiloxane): These are the columns of choice for resolving geometric (cis/trans) and positional isomers.[1][5][6] Columns with a high cyanopropyl content, such as SP-2560, HP-88, and Rt-2560, provide the necessary selectivity for these challenging separations.[5][6] On these columns, trans isomers typically elute before their corresponding cis isomers.[6][7]

  • Non-Polar Columns: These columns separate FAMEs primarily by boiling point and are generally not suitable for isomer-specific analysis of unsaturated fatty acids.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of FAME isomers, with a focus on temperature-related solutions.

Problem 1: Poor resolution between adjacent FAME isomer peaks (co-elution).

Possible Cause Recommended Solution
Temperature ramp rate is too fast. A slower temperature ramp (e.g., decreasing from 5°C/min to 2°C/min) increases the interaction time between the FAMEs and the stationary phase, which often enhances the separation of closely eluting isomers.[1]
Initial oven temperature is too high. Lower the initial temperature. For splitless injection, a good starting point is 10-20°C below the boiling point of the sample solvent. For split injection, start about 45°C below the elution temperature of the first peak of interest.[1] A lower start temperature can improve the resolution of early-eluting compounds.[1]
Inappropriate column phase. Ensure you are using a highly polar column (e.g., cyanopropylsiloxane) for cis/trans or positional isomer separation.[1][5][6]

Problem 2: Broad or tailing peaks.

Possible Cause Recommended Solution
Final temperature or hold time is insufficient. Increase the final temperature and/or the final hold time to ensure all heavier compounds are eluted from the column. This also helps to clean the column before the next injection.[1]
Active sites in the GC system. Fatty acids that have not been derivatized into FAMEs can interact with active sites in the injector or column, leading to peak tailing. Ensure complete derivatization.[7][8]
Column degradation. Over time, the stationary phase of the column can degrade, especially at high temperatures. This can lead to poor peak shape. Consider replacing the column.

Problem 3: Long analysis times.

Possible Cause Recommended Solution
Slow temperature ramp rate. While a slow ramp rate improves resolution, it also increases analysis time. A balance must be struck. Consider using a multi-ramp temperature program, with a slower ramp through the region where critical isomers elute and a faster ramp for other parts of the chromatogram.[1]
Long column. Shorter columns can significantly reduce analysis time.[3] Fast GC analysis is often performed using short (e.g., 10-30m), narrow-bore (e.g., 0.10-0.18 mm I.D.) columns with rapid temperature programming.[5][9]
Carrier gas choice and flow rate. Using hydrogen as a carrier gas instead of helium can shorten analysis times due to its lower viscosity and optimal linear velocity at higher flow rates.[5]

Experimental Protocols

Below are examples of GC oven temperature programs for FAME analysis. Note that these are starting points and may require further optimization based on your specific instrument, column, and sample.

Table 1: Example GC Temperature Programs for FAME Analysis

Parameter Method 1: Fast Analysis of 37 FAMEs [9]Method 2: Optimized for C20:1 Isomer Separation [1]Method 3: General FAME Analysis on a Wax Column [10]
Column 20 m x 0.18 mm id, 0.2 µm DB-FastFAME60 m x 0.25 mm ID, 0.20 µm SP-2330Agilent DB-Wax
Carrier Gas Helium or NitrogenHelium or HydrogenHydrogen
Initial Temp. Optimized based on carrier gas and column100°C140°C
Initial Hold Optimized based on carrier gas and column2 minutes5 minutes
Ramp 1 Optimized for fast separation5°C/min to 180°C4°C/min to 240°C
Ramp 2 N/A3°C/min to 220°CN/A
Final Hold Optimized for fast separation5 minutes5 minutes

Visualizations

Experimental Workflow for FAME Analysis

The following diagram illustrates a typical workflow for the GC analysis of FAMEs, from sample preparation to data analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis LipidExtraction Lipid Extraction from Sample Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Injection Sample Injection Derivatization->Injection Inject FAMEs Separation GC Separation (Temperature Program) Injection->Separation Detection FID Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Generate Chromatogram Identification Peak Identification PeakIntegration->Identification Quantification Quantification Identification->Quantification

Caption: A typical experimental workflow for the GC-FID analysis of fatty acids.

Logical Relationship for Optimizing Temperature Ramp Rate

This diagram shows the logical relationship between adjusting the temperature ramp rate and its effect on resolution and analysis time.

Temp_Ramp_Optimization Start Start Optimization Decision Is Resolution Sufficient? Start->Decision DecreaseRamp Decrease Ramp Rate Decision->DecreaseRamp No End Optimal Separation Decision->End Yes DecreaseRamp->Decision Re-analyze IncreaseRamp Increase Ramp Rate (Optional) IncreaseRamp->Decision Re-analyze CheckTime Is Analysis Time Acceptable? End->CheckTime CheckTime->IncreaseRamp No CheckTime->End Yes

Caption: Decision-making process for optimizing the GC temperature ramp rate.

References

Improving peak resolution of C18:1 isomers in gas chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of C18:1 isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing C18:1 isomers by GC?

A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shape (tailing) during GC analysis.[1] Derivatization, typically to fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the analytes.[2][3] This minimizes peak tailing and improves separation efficiency, which is crucial for resolving the subtle differences between C18:1 isomers.[2]

Q2: What type of GC column is best for separating C18:1 isomers?

A2: Highly polar capillary columns are recommended for the separation of fatty acid isomers, particularly cis/trans isomers.[4][5] Columns with a stationary phase containing a high percentage of cyanopropylsiloxane are the preferred choice.[3][5][6] These columns provide the necessary selectivity to resolve isomers based on the position and configuration (cis/trans) of the double bond.[4][5] Non-polar columns, which separate primarily by boiling point, are generally not suitable for this type of isomer-specific analysis.[6]

Q3: How does the temperature program affect the resolution of C18:1 isomers?

A3: Temperature programming is a critical parameter for optimizing the separation of closely eluting C18:1 isomers.[6][7][8] A slower temperature ramp rate through the elution range of the C18:1 isomers can enhance their separation.[6][9] In contrast, an isothermal analysis, while sometimes faster, may not provide sufficient resolution for complex mixtures of isomers.[7] Optimizing the initial temperature, ramp rate(s), and final temperature is key to achieving baseline separation.[6][10]

Q4: Can carrier gas selection and flow rate impact the separation of C18:1 isomers?

A4: Yes, the choice of carrier gas and its flow rate can significantly influence resolution. Hydrogen is often preferred as a carrier gas because it can provide higher efficiency and potentially faster analysis times compared to helium.[11] Optimizing the carrier gas flow rate is essential; a flow rate that is too high can lead to poor resolution, while a rate that is too low can unnecessarily increase the analysis time.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor resolution of C18:1 isomer peaks (co-elution) Inadequate column polarity.Switch to a highly polar cyanopropylsiloxane column (e.g., HP-88, SP-2560, DB-23).[4][5]
Suboptimal temperature program.Decrease the temperature ramp rate during the elution of the C18:1 isomers. A slower ramp, such as 1-3°C/min, can improve separation.[6]
Column length is too short.Increase the column length. A longer column provides more theoretical plates, leading to better separation.[9][12]
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate. This often involves finding a balance between analysis time and resolution.[9]
Peak tailing for C18:1 isomer peaks Incomplete derivatization.Ensure the derivatization reaction goes to completion. This may involve optimizing the reaction time, temperature, or reagent concentrations.
Active sites in the GC system.Deactivate the injector liner with silylation reagent. If the problem persists, the column may have active sites and may need to be conditioned or replaced.[1]
Sample overload.Reduce the amount of sample injected onto the column.[9]
Ghost peaks in the chromatogram Contamination in the injector, column, or carrier gas.Clean the injector and replace the liner and septum. Bake out the column at a high temperature. Ensure high-purity carrier gas is used with appropriate traps.[13][14]
Carryover from a previous injection.Increase the final temperature and hold time of the temperature program to ensure all components from the previous sample have eluted.[10]
Shifting retention times Fluctuations in carrier gas flow rate or oven temperature.Check for leaks in the gas lines and ensure the electronic pressure control is functioning correctly. Verify the oven temperature is stable and accurate.[14]
Column aging.Over time, the stationary phase of the column can degrade, leading to changes in retention. If performance cannot be restored by conditioning, the column may need to be replaced.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

This protocol describes the conversion of fatty acids to their corresponding methyl esters (FAMEs) using a boron trifluoride-methanol catalyst.[1]

  • Sample Preparation: Weigh approximately 1-25 mg of the lipid sample into a reaction vial. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial.

  • Reaction: Heat the vial at 60-70°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.

  • Extraction: Cool the vial, then add 1 mL of water and 1 mL of hexane. Shake the vial vigorously to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

  • Analysis: The FAMEs are now ready for GC injection.

Protocol 2: Optimized GC Method for C18:1 Isomer Separation

This protocol outlines a gas chromatography method optimized for the separation of C18:1 FAME isomers.

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Highly polar cyanopropylsiloxane capillary column (e.g., HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness).[4][15]

  • Carrier Gas: Hydrogen or Helium at an optimized flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 5°C/min.

    • Ramp 2: Increase to 220°C at 3°C/min, hold for 5 minutes.[6]

  • Detector: FID at 250°C.

Data Presentation

Table 1: Comparison of GC Columns for FAME Analysis

Column Type Stationary Phase Polarity Cis/Trans Isomer Separation Reference
DB-WaxPolyethylene GlycolPolarNo[5]
DB-23CyanopropylsiloxaneMedium-HighPartial[4][5]
HP-88 / SP-2560High CyanopropylsiloxaneVery HighExcellent[3][4][5]

Table 2: Example Temperature Program Optimization for C18:1 Isomer Resolution

Parameter Standard Program Optimized Program for Isomer Resolution Rationale for Optimization
Initial Temperature 150°C100°CA lower starting temperature can improve the resolution of earlier eluting compounds.[6]
Initial Hold Time 1 min2 minA longer initial hold ensures better focusing of the analytes at the head of the column.[6]
Ramp Rate 1 10°C/min to 220°C5°C/min to 180°CA slower initial ramp rate improves separation of a wider range of FAMEs.[6]
Ramp Rate 2 N/A3°C/min to 220°CA very slow ramp rate through the elution range of C18:1 isomers is crucial for their separation.[6]
Final Hold Time 5 min10 minA longer final hold ensures that all components have eluted from the column, preventing carryover.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis lipid_sample Lipid Sample derivatization Derivatization to FAMEs (e.g., BF3-Methanol) lipid_sample->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction fame_extract FAMEs in Hexane extraction->fame_extract gc_injection GC Injection fame_extract->gc_injection separation Separation on Highly Polar Capillary Column gc_injection->separation detection FID Detection separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration isomer_identification Isomer Identification (Retention Time) peak_integration->isomer_identification quantification Quantification isomer_identification->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC analysis of C18:1 isomers.

troubleshooting_logic start Poor Peak Resolution check_column Is the column highly polar (e.g., cyanopropylsiloxane)? start->check_column check_temp Is the temperature program optimized with a slow ramp? check_column->check_temp Yes solution_column Action: Change to a highly polar column. check_column->solution_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes solution_temp Action: Decrease ramp rate during isomer elution. check_temp->solution_temp No check_derivatization Is derivatization complete (check for peak tailing)? check_flow->check_derivatization Yes solution_flow Action: Optimize carrier gas flow rate. check_flow->solution_flow No solution_derivatization Action: Optimize derivatization protocol. check_derivatization->solution_derivatization No resolved Resolution Improved check_derivatization->resolved Yes solution_column->check_temp solution_temp->check_flow solution_flow->check_derivatization solution_derivatization->resolved

Caption: Troubleshooting logic for improving C18:1 isomer resolution.

References

Technical Support Center: Degradation of Methyl Petroselaidate at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methyl petroselaidate under high-temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound is the methyl ester of petroselaidic acid, a trans-6-octadecenoic acid (C18:1).[1][2][3] Its chemical formula is C19H36O2.[1][4] Understanding its thermal stability is crucial for applications where it may be subjected to elevated temperatures, such as in biodiesel production, food processing, or as a component in drug formulations, to prevent degradation and the formation of unwanted byproducts.

Q2: At what temperature does this compound begin to degrade?

While specific data for this compound is limited, studies on similar C18:1 fatty acid methyl esters (FAMEs), such as methyl oleate, indicate that thermal decomposition can begin at temperatures as low as 140°C and becomes more significant at higher temperatures.[5] For instance, thermal decomposition of unsaturated FAMEs has been observed to start around 300°C under supercritical methanol conditions.[6] It is recommended that processes involving FAMEs in supercritical methanol be carried out below 325°C to avoid significant degradation.[5]

Q3: What are the primary degradation pathways for this compound at high temperatures?

At high temperatures, this compound, like other unsaturated FAMEs, is susceptible to several degradation pathways:

  • Oxidation: This is a primary concern and can be initiated by heat, light, and the presence of metals. It leads to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products.

  • Isomerization: The trans double bond in this compound can isomerize to a cis configuration or migrate along the carbon chain.

  • Hydrogenation: Under certain conditions, the double bond can be saturated, converting the monounsaturated ester to a saturated one (methyl stearate).[5]

  • Pyrolysis: At very high temperatures, the molecule can undergo cleavage of C-C bonds, leading to the formation of shorter-chain molecules.[5]

  • Polymerization: At elevated temperatures, such as 180°C, unsaturated FAMEs can undergo polymerization through reactions like the Diels-Alder reaction, forming dimers and epoxy dimers.[7]

Q4: What are the likely degradation products of this compound?

Based on studies of similar FAMEs, high-temperature degradation of this compound can produce a complex mixture of compounds, including:

  • Aldehydes

  • Ketones (including methyl ketones) [8][9][10]

  • Alcohols [9]

  • Shorter-chain fatty acid methyl esters [5]

  • Alkanes [9]

  • Furan derivatives [9]

  • Dimers and other polymers [7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in GC-MS analysis after heating. Thermal degradation of this compound.Lower the experimental temperature. Analyze an unheated control sample to confirm the identity of the parent compound. Use a lower-temperature injector setting if possible.
Loss of sample mass or concentration. Volatilization of degradation products or polymerization.Ensure a closed or controlled-atmosphere system if possible. Analyze for higher molecular weight species using techniques like HPLC-APCI-MS to detect dimers and polymers.[7]
Discoloration or change in viscosity of the sample. Formation of oxidation products and polymers.Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11] Store the sample protected from light and at low temperatures (≤ -20°C) when not in use.[2][11][12]
Inconsistent results between experimental runs. Variability in heating, presence of oxygen, or contaminants.Standardize heating protocols meticulously. Ensure a consistent atmosphere for all experiments. Use high-purity solvents and reagents. Clean all glassware thoroughly to remove any metal residues that could catalyze oxidation.

Experimental Protocols

Protocol 1: Assessing Thermal Stability of this compound by GC-MS

Objective: To determine the temperature at which this compound begins to degrade and to identify the resulting degradation products.

Materials:

  • This compound (>98% purity)

  • High-purity solvent (e.g., hexane or isooctane)

  • Inert gas (nitrogen or argon)

  • Sealed glass vials or ampules

  • Heating block or oven with precise temperature control

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several sealed vials.

  • Purge the headspace of each vial with an inert gas before sealing to minimize oxidation.

  • Expose the vials to a range of temperatures (e.g., 100°C, 150°C, 200°C, 250°C, 300°C) for a fixed duration (e.g., 1 hour). Include a control sample kept at room temperature.

  • After heating, allow the vials to cool to room temperature.

  • Analyze the samples by GC-MS.

  • Compare the chromatograms of the heated samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Use the mass spectra to tentatively identify the degradation products by comparing them to spectral libraries.

Protocol 2: Monitoring Oxidation of this compound using Thermogravimetric Analysis (TGA)

Objective: To study the oxidative stability of this compound by measuring changes in mass as a function of temperature in the presence of oxygen.

Materials:

  • This compound (>98% purity)

  • Thermogravimetric analyzer (TGA)

  • Oxygen and inert gas (nitrogen) supplies for the TGA

Procedure:

  • Place a small, accurately weighed amount of this compound into the TGA sample pan.

  • Heat the sample under a nitrogen atmosphere to the desired starting isothermal temperature (e.g., 80°C) to remove any volatile impurities.

  • Switch the gas to oxygen or a mixture of oxygen and nitrogen.

  • Monitor the change in sample mass over time at a constant temperature. An initial increase in mass corresponds to oxygen uptake (formation of hydroperoxides), while a subsequent decrease indicates the decomposition of hydroperoxides and the formation of volatile products.[13]

  • The time to the onset of mass loss can be used as an indicator of oxidative stability.

Data Presentation

Table 1: Thermal Degradation Onset of C18 Fatty Acid Methyl Esters

Fatty Acid Methyl Ester Conditions Degradation Onset Temperature Primary Degradation Pathways Reference
Methyl Oleate (C18:1)Supercritical Methanol> 300°CIsomerization, Hydrogenation, Pyrolysis[5]
Methyl Linoleate (C18:2)Supercritical Methanol~300°CThermal Decomposition[6]
Methyl Linolenate (C18:3)Supercritical Methanol~300°CThermal Decomposition[6]
Jatropha Oil Methyl EstersNot Specified140°COxidation, Decomposition[5]

Visualizations

Experimental_Workflow_GCMS prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot purge Purge with Inert Gas aliquot->purge heat Heat at Various Temperatures purge->heat cool Cool to Room Temperature heat->cool analyze Analyze by GC-MS cool->analyze compare Compare Chromatograms and Identify Products analyze->compare

Caption: Workflow for GC-MS analysis of thermal degradation.

Degradation_Pathways start This compound (High Temperature) oxidation Oxidation start->oxidation isomerization Isomerization start->isomerization pyrolysis Pyrolysis start->pyrolysis polymerization Polymerization start->polymerization products Degradation Products (Aldehydes, Ketones, etc.) oxidation->products isomers Positional/Geometric Isomers isomerization->isomers fragments Shorter-Chain Molecules pyrolysis->fragments polymers Dimers and Polymers polymerization->polymers

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Minimizing Sample Contamination in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize and identify sources of contamination during fatty acid analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, helping you identify and resolve sources of contamination.

Q1: I am seeing large, unexpected peaks for palmitic acid (C16:0) and stearic acid (C18:0) in my chromatogram, even in my blanks. What are the likely sources?

A1: Palmitic and stearic acids are two of the most common contaminants in fatty acid analysis.[1] The primary sources are often laboratory equipment and consumables that come into contact with your samples, solvents, or glassware.

  • Plasticware: Disposable plastic labware, such as pipette tips, microcentrifuge tubes, syringe filters, and collection tubes, are significant sources of these fatty acids.[1][2][3] Organic solvents can leach plasticizers and other additives, including palmitic and stearic acids, from the polymer matrix.[1] Polypropylene, in particular, has been identified as a source of contamination.[2]

  • Personal Contact: Fingerprints are a major source of fatty acid contamination.[4] Always wear appropriate powder-free nitrile gloves and change them frequently, especially after touching any surface not directly involved in the clean workflow.

  • GC Septa: The septa in the gas chromatograph's injection port can bleed contaminants, including fatty acids, especially at high temperatures.[4]

  • Lab Environment: Dust and aerosols in the laboratory can contain fatty acids from various sources, which can settle into open vials or on glassware.

To troubleshoot, systematically run blanks for each step of your process. For example, analyze a solvent blank, then a blank processed with your usual plasticware to pinpoint the contamination source.

Q2: My solvent blanks are clean, but my procedural blanks are contaminated. How do I identify the step introducing contaminants?

A2: This indicates that the contamination is coming from your sample preparation workflow. A systematic approach is required to isolate the source.

  • Glassware: Improperly cleaned glassware is a frequent culprit. Ensure your cleaning protocol is rigorous enough to remove all organic residues.[5][6][7]

  • Reagents: Derivatization agents or other reagents can be a source of contamination. Run a blank that includes all reagents but no sample.

  • Extraction Columns: Solid Phase Extraction (SPE) columns, particularly those with polypropylene barrels, are known to leach contaminants.[2] It's recommended to pre-rinse SPE columns extensively with the elution solvent or use columns with glass barrels if contamination persists.[2]

  • Evaporation Step: If you use a nitrogen evaporator, the gas line or the needles can become contaminated over time. Clean the system regularly. Also, ensure the nitrogen gas is of high purity.

The following diagram illustrates a troubleshooting workflow for identifying contamination sources.

G cluster_start cluster_tests cluster_results start Contamination Detected in Procedural Blank solvent_blank Run Solvent Blank start->solvent_blank Is it the solvent? reagent_blank Run Reagent Blank (Solvent + Reagents) solvent_blank->reagent_blank Peak Absent res_solvent Solvent is Contaminated solvent_blank->res_solvent Peak Present hardware_blank Run Hardware Blank (Solvent through all labware) reagent_blank->hardware_blank Peak Absent res_reagents Reagents are Contaminated reagent_blank->res_reagents Peak Present res_hardware Labware/Hardware is Contaminated hardware_blank->res_hardware Peak Present sol_solvent Use Higher Purity or Distill Solvents res_solvent->sol_solvent sol_reagents Test Individual Reagents; Source New Lot res_reagents->sol_reagents sol_hardware Isolate & Replace Item (e.g., Vials, Pipette Tips, SPE Columns, Syringes) res_hardware->sol_hardware

Caption: A flowchart for troubleshooting contamination sources.
Q3: I suspect my plastic consumables are the problem. What are the best alternatives?

A3: Minimizing plastic use is a key strategy. When plastics are unavoidable, careful selection and pre-treatment can help.

  • Glassware: Use borosilicate glassware for all steps where the sample comes into contact with organic solvents.[3] This includes vials, test tubes, beakers, and transfer pipettes.

  • Syringes: Replace disposable plastic syringes with glass syringes for filtering and transferring solvents and samples.[1]

  • SPE Columns: Opt for SPE columns with glass bodies and PTFE or stainless steel frits instead of polypropylene.[2]

  • Vial Caps: Use caps with PTFE-lined septa, as other materials can be a source of contamination. Pre-wash the septa with a clean solvent.[8]

If plastic consumables are necessary, consider pre-rinsing them with your extraction solvent to remove surface contaminants before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to clean glassware for high-sensitivity fatty acid analysis?

A1: A multi-step cleaning process is essential to ensure glassware is free of organic residues.[6][7] Good laboratory practice dictates that glassware should be cleaned as soon as possible after use.[6][9]

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[9] Use brushes to scrub all surfaces.[6]

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.

  • Acid Rinse (Optional but Recommended): For precision work, soak or rinse the glassware with a dilute acid solution (e.g., 1% HCl or HNO₃) to remove any remaining inorganic traces.[6][9]

  • Final Rinse: Rinse multiple times (at least 3-4) with high-purity, distilled, or deionized water.[9]

  • Solvent Rinse: Before use, perform a final rinse with a high-purity solvent (e.g., methanol, hexane, or chloroform) and allow it to air dry in a dust-free environment or dry in an oven.[5][8]

  • Muffle Furnace (Ultimate Cleaning): For the most demanding applications, baking glassware in a muffle furnace at high temperatures (e.g., 450°C for 6-8 hours) will pyrolyze any residual organic contaminants.[8]

Q2: What grade of solvents should I use, and should I purify them?

A2: Always use the highest grade of solvent available, such as HPLC-grade, GC-grade, or "distilled in glass" grade.[8] These solvents have fewer non-volatile residues. However, even high-purity solvents can contain trace levels of contaminants or acquire them from the bottle's cap or liner.

For ultra-trace analysis, it is best practice to re-distill your solvents in an all-glass apparatus before use. This will remove less volatile impurities. Always run a solvent blank by concentrating the solvent to the same degree as your samples to check for background contamination.

Q3: How can sample handling and storage affect my results?

A3: Proper sample handling and storage are critical to prevent both contamination and degradation of fatty acids.

  • Storage Temperature: Store biological samples and lipid extracts at low temperatures, typically -20°C or -80°C, to minimize enzymatic activity and oxidation.[10][11] Purified lipid extracts are particularly susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon).[10][12]

  • Freeze-Thaw Cycles: While quantitative analysis of total lipids in serum is largely unaffected by a few freeze-thaw cycles, repeated cycles can impact certain lipid classes.[13] It is best to aliquot samples upon collection to avoid the need for repeated thawing of the entire sample.

  • Antioxidants: For samples containing highly polyunsaturated fatty acids (PUFAs), which are prone to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction and storage.[11]

  • Collection Procedures: Standardize sample collection protocols, noting factors like fasting status, as this can influence the fatty acid profile, particularly in plasma.[14]

Q4: Can you provide a summary of common contaminants and their sources?

A4: The table below summarizes common contaminants encountered in fatty acid analysis.

Contaminant ClassSpecific ExamplesCommon Laboratory SourcesPrevention Strategy
Fatty Acids Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1)Plastic labware (pipette tips, tubes), fingerprints, dust, soaps/detergents, GC septa.[1][2][4]Use glassware, wear powder-free gloves, work in a clean environment, use high-temperature/low-bleed septa.
Plasticizers Phthalates (e.g., DEHP, DINP), AdipatesPlastic containers, vial caps, tubing, parafilm, floor polish, vacuum pump oil.[15][16]Avoid plastic wherever possible; use PTFE-lined caps and solvent-rinsed glassware.
Solvent Impurities Aldehydes, hydrocarbons, residues from manufacturingLow-purity solvents, contaminated solvent bottles/caps.Use high-purity, distilled-in-glass solvents; re-distill if necessary; run solvent blanks.
Derivatization Artifacts Byproducts from methylation/silylation reagentsImpure or old derivatization reagents.Use fresh, high-quality reagents; store them properly under inert gas and away from moisture.

Experimental Protocols

Protocol 1: Acid-Washing of Glassware for Trace Analysis

This protocol is designed for cleaning glassware to be used in high-sensitivity fatty acid analysis.

Materials:

  • Phosphate-free laboratory detergent

  • Concentrated Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)

  • High-purity deionized water

  • HPLC-grade methanol or acetone

  • Appropriate PPE (gloves, lab coat, safety glasses)

Procedure:

  • Pre-clean: Manually scrub glassware with a warm 2% solution of phosphate-free detergent.[9] Use appropriate brushes to reach all surfaces.

  • Rinse: Rinse thoroughly with warm tap water (at least 5 times) to remove all detergent residue.

  • Acid Bath: Prepare a 10% (v/v) HCl or HNO₃ acid bath in a plastic or glass container.[9] Submerge the glassware completely in the acid bath and allow it to soak for at least 4 hours (overnight is acceptable).

  • Deionized Water Rinse: Carefully remove the glassware from the acid bath and rinse copiously with high-purity deionized water. A minimum of 5-7 rinses is recommended. Check for uniform wetting of the glass surface as an indicator of cleanliness.[6]

  • Solvent Rinse: Rinse the glassware 2-3 times with HPLC-grade methanol or acetone to facilitate drying and remove any final organic traces.

  • Drying: Place glassware on a clean drying rack in a dust-free cabinet or in a drying oven at a low temperature (e.g., 50-100°C).[5] For the highest purity, cover openings with solvent-rinsed aluminum foil.

  • Storage: Store clean glassware covered in a clean, dust-free cabinet.[5]

Protocol 2: Workflow for Minimizing Contamination During Sample Extraction

This workflow outlines the key steps and precautions for a lipid extraction (e.g., Folch or Bligh-Dyer method) to minimize contamination.

G cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis p1 Wear Powder-Free Nitrile Gloves p2 Use Acid-Washed Glassware Only p3 Use Freshly Distilled High-Purity Solvents e1 Homogenize Sample in Glass Homogenizer p3->e1 e2 Add Solvents (e.g., Chloroform/ Methanol) via Glass Pipettes e1->e2 e3 Vortex in Glass Tube with PTFE-lined Cap e2->e3 e4 Centrifuge in Glass Tubes e3->e4 pr1 Transfer Lipid Layer using Glass Pasteur Pipette e4->pr1 pr2 Dry Down under High-Purity Nitrogen Stream pr1->pr2 pr3 Reconstitute in Solvent for Derivatization pr2->pr3 pr4 Transfer to Glass GC Vial with PTFE-lined Septum pr3->pr4 a1 Inject into GC-MS pr4->a1 a2 Always Run Procedural Blank with Each Batch

Caption: A recommended workflow to minimize contamination.

References

Addressing peak tailing issues in gas chromatography of FAMEs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of FAMEs?

A: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] Peak tailing is problematic because it can lead to reduced resolution between adjacent peaks, making accurate integration and quantification difficult.[3][4] This can ultimately compromise the accuracy and reproducibility of your analytical results.[2]

Q2: What are the most common causes of peak tailing when analyzing FAMEs?

A: The most frequent causes of peak tailing in FAMEs analysis are related to unwanted interactions between the analytes and active sites within the GC system.[1] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the GC column, or connection points.[1][5] Other significant causes include:

  • Column Contamination: Accumulation of non-volatile sample matrix components in the inlet or at the head of the column can create new active sites.[1][6]

  • Improper Column Installation: Incorrect column insertion depth in the inlet or detector can create dead volumes, leading to peak distortion.[1][3]

  • Sub-optimal Method Parameters: An incorrect inlet temperature, a low split ratio, or a mismatch in solvent polarity can all contribute to peak tailing.[1][7]

  • Column Overload: Injecting a sample that is too concentrated can exceed the column's capacity, resulting in peak distortion.[5][8]

Q3: How can I differentiate between chemical and physical causes of peak tailing?

A: A good diagnostic approach is to observe which peaks in the chromatogram are affected.[9]

  • If only some peaks are tailing , the cause is likely chemical in nature. This suggests that specific analytes are interacting with active sites in the system.[9][10]

  • If all peaks in the chromatogram are tailing , the issue is more likely to be physical.[9][10] This could point to problems with the flow path, such as a poor column cut, improper column installation, or a leak.[11] A helpful tip is to inject a light hydrocarbon; it should not tail unless there is a flow path problem.[12][13]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

A structured approach is the most effective way to identify and resolve the root cause of peak tailing. The following workflow prioritizes checking the most common and easily remedied issues first.

G cluster_0 Initial Checks cluster_1 Inlet Maintenance cluster_2 Column Maintenance cluster_3 Advanced Troubleshooting Check Consumables Check Consumables Review Method Parameters Review Method Parameters Check Consumables->Review Method Parameters Replace Liner & Septum Replace Liner & Septum Review Method Parameters->Replace Liner & Septum If problem persists Clean Inlet Clean Inlet Replace Liner & Septum->Clean Inlet Trim Column Trim Column Clean Inlet->Trim Column If problem persists Reinstall Column Reinstall Column Trim Column->Reinstall Column Condition Column Condition Column Reinstall Column->Condition Column Leak Check Leak Check Condition Column->Leak Check If problem persists Consider New Column Consider New Column Leak Check->Consider New Column Resolved? Resolved? Consider New Column->Resolved? Start Start Peak Tailing Observed Peak Tailing Observed Start->Peak Tailing Observed Peak Tailing Observed->Check Consumables Easy Fixes First End End Resolved?->End Yes Contact Support Contact Support Resolved?->Contact Support No

Systematic workflow for troubleshooting GC peak tailing.
Guide 2: Optimizing GC Parameters for FAMEs Analysis

Optimizing your GC method parameters is crucial for achieving good peak shape. The table below provides typical starting parameters and suggested adjustments for troubleshooting tailing peaks.

ParameterTypical SettingTroubleshooting Adjustment for Peak TailingRationale
Inlet Temperature 250 °CIncrease to 260-280 °CEnsures complete and rapid vaporization of FAMEs, minimizing time for surface interactions.[1]
Split Ratio 20:1 to 50:1Increase split ratio (e.g., to 100:1)A higher split ratio can help to mitigate the effects of an overloaded injection and ensure efficient sample introduction.[7][8]
Initial Oven Temp. 100-120 °CDecrease by 10-20 °C below solvent boiling pointImproves focusing of analytes at the head of the column, especially in splitless injection.[3][7]
Carrier Gas Flow 1-2 mL/min (Helium)Check for leaks and verify flow rateIncorrect flow rates can lead to peak distortion. Ensure the flow is optimal for the column dimensions.[5][14]

Experimental Protocols

Protocol 1: Inlet Maintenance

Routine inlet maintenance is one of the most effective ways to prevent peak tailing.[7]

Materials:

  • Clean, lint-free gloves

  • Forceps

  • New inlet liner (deactivated, with glass wool is often recommended for FAMEs)[6]

  • New septum

  • New O-ring

  • Wrench for inlet hardware

Procedure:

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Disassemble: Carefully remove the inlet retaining nut, septum, and old liner.

  • Clean and Inspect: Visually inspect the inside of the inlet for any residue or debris from old septa or ferrules.[15]

  • Install New Consumables: Wearing clean gloves, use forceps to place the new O-ring on the new liner. Insert the new liner into the inlet. Place the new septum in its housing.

  • Re-secure Inlet: Tighten the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn.[1] Do not overtighten.

  • Leak Check: Turn the carrier gas flow back on and perform an electronic leak check to ensure all connections are secure.[14]

  • Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.

Protocol 2: GC Column Conditioning

Properly conditioning a new column or a column that has been in storage is essential for removing contaminants and ensuring a stable baseline.

Materials:

  • GC system with carrier gas supply

  • New or stored GC column

Procedure:

  • Install Column: Install the column in the injector, but leave the detector end disconnected.

  • Purge with Carrier Gas: Set the carrier gas flow rate to the typical operating condition and purge the column for 15-30 minutes at ambient temperature. This removes any oxygen from the column.[14]

  • Temperature Program: While maintaining carrier gas flow, heat the column to its maximum isothermal operating temperature (as specified by the manufacturer).[14]

  • Hold at Temperature: Hold at this temperature until a stable baseline is achieved, which may take several hours or can be done overnight.[14]

  • Cool Down and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.

  • Final Check: Heat the system to the operating temperature and run a blank to ensure a stable baseline before injecting samples.

Protocol 3: Trimming the GC Column

If the front end of the column is contaminated, trimming a small section can restore peak shape.

Materials:

  • Column cutting tool (ceramic wafer or diamond scribe)

  • Magnifying glass

Procedure:

  • Remove Column: Carefully remove the column from the inlet.

  • Make a Clean Cut: Using a ceramic wafer or other appropriate tool, score the column tubing. Gently flex the column to break it at the score. Aim for a clean, 90-degree cut.[3][11]

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be clean and free of jagged edges or shards.[11] A poor cut can itself be a cause of peak tailing.[3]

  • Reinstall Column: Re-install the column to the manufacturer-specified depth.[1]

  • Leak Check: Perform a leak check after reinstallation.

Understanding the Mechanism of Peak Tailing

The diagram below illustrates the chemical interactions at the column surface that lead to peak tailing, particularly for more polar FAMEs or free fatty acids.

G cluster_0 GC Column Cross-Section ColumnSurface Fused Silica Stationary Phase ActiveSite Active Site (Silanol Group -Si-OH) ColumnSurface:f0->ActiveSite Exposed Surface AnalyteStream FAME Molecules in Carrier Gas AnalyteStream->ColumnSurface:f1 Interaction with Stationary Phase DesiredInteraction Normal Partitioning (Symmetrical Peak) AnalyteStream->DesiredInteraction Primary Mechanism SecondaryInteraction Strong Adsorption (Peak Tailing) AnalyteStream->SecondaryInteraction Secondary Mechanism SecondaryInteraction->ActiveSite Hydrogen Bonding

Interaction of FAMEs with active sites causing peak tailing.

References

Choosing the right internal standard for methyl petroselaidate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the accurate quantification of methyl petroselaidate using an internal standard method with gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it necessary for quantifying this compound?

A1: An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. Its purpose is to correct for variations that can occur during sample preparation and GC injection, thereby improving the accuracy and precision of quantification. By comparing the peak area of the analyte (this compound) to the peak area of the IS, variations in sample volume, extraction efficiency, and instrument response can be effectively normalized.

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

A2: An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during extraction, derivatization, and chromatographic analysis.

  • Absence in Sample: The chosen internal standard must not be naturally present in the sample matrix being analyzed.

  • Chromatographic Resolution: It must be well-separated from this compound and all other components in the sample chromatogram to ensure accurate peak integration.

  • Stability: The internal standard should be stable throughout the entire analytical procedure, including storage, extraction, and derivatization.

Q3: Which internal standards are recommended for the quantification of this compound?

A3: For the analysis of fatty acid methyl esters (FAMEs) like this compound (a C18:1 isomer), odd-chain saturated FAMEs are highly recommended. They are not typically found in most biological samples and have elution times that are distinct from C18 FAMEs. Based on their chromatographic behavior on polar GC columns, the following are excellent choices:

  • Methyl Heptadecanoate (C17:0)

  • Methyl Nonadecanoate (C19:0)

  • Methyl Pentadecanoate (C15:0)

These compounds will elute close to this compound, ensuring similar analytical behavior, but will be baseline resolved, preventing peak co-elution.[1][2]

Q4: How much internal standard should I add to my sample?

A4: The concentration of the internal standard should be in the same range as the expected concentration of this compound in your sample.[3] This ensures that both peaks are within the linear dynamic range of the detector, leading to a more accurate peak area ratio. It is advisable to perform a preliminary analysis of your sample to estimate the concentration of the target analyte before deciding on the internal standard concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Internal Standard Peak Area 1. Inaccurate pipetting of the internal standard solution.2. Evaporation of the solvent from the internal standard stock solution.3. Inconsistent injection volume due to autosampler or manual injection error.4. Leak in the GC inlet septum.1. Use calibrated micropipettes and ensure proper pipetting technique.2. Store the internal standard stock solution in tightly sealed vials at the recommended temperature. Prepare fresh working solutions regularly.3. For manual injections, use the solvent flush technique to ensure the full sample volume is injected. For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly.4. Replace the septum. Check for leaks using an electronic leak detector.
Co-elution of Internal Standard with a Sample Peak 1. The chosen internal standard is not suitable for the sample matrix and GC conditions.2. The GC temperature program is not optimized for the separation.1. Select an alternative internal standard. If using C17:0, consider switching to C19:0 or C15:0.2. Modify the oven temperature program. A slower ramp rate can improve the resolution between closely eluting peaks. Ensure you are using a highly polar capillary column (e.g., Rt-2560, SP-2560, or FAMEWAX) for optimal FAME isomer separation.[1][2][4]
Poor Linearity of the Calibration Curve 1. The concentration of one or more calibration standards is outside the linear range of the detector.2. The internal standard concentration is too high or too low relative to the analyte concentrations.3. Degradation of the analyte or internal standard in the calibration standards.1. Adjust the concentration range of your calibration standards to fall within the linear dynamic range of your detector (e.g., Flame Ionization Detector - FID).2. Ensure the internal standard concentration is within the range of the analyte concentrations in the calibration standards.3. Prepare fresh calibration standards. Store stock solutions properly to prevent degradation.
Low Recovery of the Internal Standard 1. Inefficient extraction of lipids from the sample matrix.2. Incomplete derivatization (transesterification) of the internal standard.3. Loss of sample during solvent evaporation steps.1. Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample type and is performed correctly.2. Optimize the derivatization protocol. Ensure the catalyst (e.g., BF3-methanol or methanolic HCl) is not expired and that the reaction time and temperature are sufficient for complete conversion to FAMEs.3. Use a gentle stream of nitrogen for solvent evaporation and avoid overheating the sample.

Experimental Protocols

Internal Standard Stock Solution Preparation
Parameter Specification
Internal Standard Methyl Heptadecanoate (C17:0)
Solvent Hexane (GC grade)
Concentration 1 mg/mL
Procedure Accurately weigh 10 mg of methyl heptadecanoate into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
Storage Store at -20°C in an amber glass vial with a PTFE-lined cap.
Sample Preparation: Lipid Extraction and Transesterification (Acid-Catalyzed)

This protocol describes a general procedure for the conversion of fatty acids in a lipid extract to their corresponding fatty acid methyl esters (FAMEs).

Step Procedure
1. Lipid Extraction Extract total lipids from your sample using a standard procedure such as the Folch method (chloroform:methanol 2:1 v/v).
2. Aliquoting Transfer a known amount of the lipid extract (e.g., 1-10 mg) to a screw-cap glass tube.
3. Internal Standard Spiking Add a precise volume of the internal standard stock solution (e.g., 100 µL of 1 mg/mL Methyl Heptadecanoate) to the lipid extract.
4. Solvent Evaporation Evaporate the solvent under a gentle stream of nitrogen.
5. Transesterification Add 2 mL of 14% Boron Trifluoride (BF3) in methanol. Cap the tube tightly and heat at 100°C for 30 minutes.
6. FAME Extraction Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex thoroughly and centrifuge to separate the layers.
7. Sample Collection Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Visualizations

Logical Workflow for Choosing an Internal Standard

G A Start: Need to Quantify This compound B Review Sample Matrix: Are odd-chain fatty acids present? A->B C No B->C D Yes B->D E Select an odd-chain saturated FAME (e.g., C15:0, C17:0, C19:0) C->E F Consider alternative IS: - Deuterated analog of a common FAME - A different class of compound (if detector allows) D->F G Determine Analyte Concentration Range E->G F->G H Prepare IS stock solution at a concentration within the analyte's expected range G->H I Validate Method: Check for co-elution and linearity H->I J Proceed with Quantification I->J

Caption: Decision-making workflow for selecting a suitable internal standard.

Experimental Workflow for FAME Analysis

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification A Homogenize Biological Sample B Lipid Extraction (e.g., Folch Method) A->B C Add Known Amount of Internal Standard (e.g., C17:0) B->C D Transesterification to FAMEs (e.g., BF3-Methanol) C->D E Extract FAMEs into Hexane D->E F Inject Sample into GC-FID E->F G Chromatographic Separation (Polar Capillary Column) F->G H Peak Detection and Integration G->H J Calculate this compound Concentration in Sample H->J I Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc. Ratio) I->J

Caption: Step-by-step workflow from sample preparation to quantification.

References

Column bleeding effects on trace analysis of methyl petroselaidate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to column bleeding effects during the trace analysis of methyl petroselaidate.

Frequently Asked Questions (FAQs)

Q1: What is column bleed and how does it affect the trace analysis of this compound?

A1: Column bleed is the natural degradation of the stationary phase of a gas chromatography (GC) column, which then elutes with the carrier gas.[1] In the trace analysis of this compound, this phenomenon can have several detrimental effects:

  • Increased Baseline Noise: Column bleed elevates the background signal, which can obscure the small peaks of trace-level analytes like this compound, leading to a poor signal-to-noise ratio.[2]

  • Reduced Sensitivity: The increased noise level makes it difficult to detect and accurately quantify low concentrations of this compound.[2]

  • Spectral Interference: In GC-MS analysis, fragments from the column's stationary phase can appear in the mass spectrum, interfering with the identification and confirmation of the this compound peak.[2]

  • Inaccurate Quantification: A rising baseline caused by column bleed can lead to incorrect peak integration, resulting in inaccurate quantitative results.[2][3]

Q2: How can I identify if the issues in my chromatogram are due to column bleed or other sources of contamination?

A2: It is crucial to distinguish between column bleed and other contamination sources like ghost peaks. Here’s how you can differentiate them:

  • Column Bleed: Characterized by a gradual, steady rise in the baseline as the oven temperature increases. This is because the stationary phase degrades more rapidly at higher temperatures.[1]

  • Ghost Peaks: These are discrete, often broad peaks that appear in subsequent runs at the same retention time. They are typically caused by contamination in the injection port, syringe, or from the sample itself, where less volatile components from a previous injection elute in a later run.[4][5] To confirm, you can perform a blank run (injecting only the solvent). If the ghost peak is still present, the contamination is likely in the GC system.[5]

  • System Contamination: Sharp, well-defined peaks appearing in a blank run (with no injection) often point to contamination in the carrier gas or inlet system. Broader humps in the baseline are more likely from the makeup gas or carryover from a previous injection.[5]

Q3: What are the primary causes of excessive column bleed in the analysis of fatty acid methyl esters (FAMEs) like this compound?

A3: Excessive column bleed is often a result of accelerated degradation of the stationary phase. The main culprits include:

  • Oxygen Exposure: The presence of even trace amounts of oxygen in the carrier gas is a major cause of stationary phase degradation, especially at high temperatures. System leaks are a common source of oxygen contamination.

  • High Temperatures: Operating the column at or above its specified maximum temperature limit will cause rapid and irreversible damage to the stationary phase.[6]

  • Aggressive Samples: Injecting samples containing aggressive chemical components, such as derivatization reagents or strong acids/bases, can damage the stationary phase.

  • Improper Column Conditioning: Insufficient or incorrect conditioning of a new column can leave behind volatile impurities that contribute to a high baseline.[2]

  • Contaminated Samples: Injecting "dirty" samples can introduce non-volatile residues that build up on the column and accelerate stationary phase degradation.[1]

Troubleshooting Guides

Issue 1: High Baseline Noise and Rising Baseline During this compound Analysis

This is a classic symptom of column bleed, which can significantly impact the quantification of trace levels of this compound.

Troubleshooting Steps:

  • Verify Operating Conditions:

    • Temperature Limits: Ensure that the oven temperature program does not exceed the column's specified isothermal or temperature-programmed maximum limits.[6] Highly polar columns used for FAME analysis, such as those with cyanopropyl phases, often have lower temperature limits.

    • Gas Purity: Use high-purity carrier gas (99.9995% or higher) and install an oxygen trap in the gas line.[5] Regularly check and replace the trap as needed.

  • Check for System Leaks:

    • Use an electronic leak detector to systematically check all fittings and connections from the gas source to the detector. Pay close attention to the septum, ferrules, and column connections.

  • Column Conditioning:

    • If the column is new or has been stored for a long time, perform a proper conditioning cycle according to the manufacturer's instructions. This typically involves heating the column to its maximum allowable temperature with carrier gas flow but disconnected from the detector to avoid contamination.[2]

  • Evaluate Column Health:

    • If the above steps do not resolve the issue, the column may be permanently damaged. Trim the first 15-30 cm from the inlet of the column to remove any accumulated non-volatile residues. If this does not improve the baseline, the column may need to be replaced.

Issue 2: Appearance of Ghost Peaks in Chromatograms

Ghost peaks can be mistaken for column bleed and can interfere with the identification and integration of the this compound peak.

Troubleshooting Steps:

  • Isolate the Source of Contamination:

    • Blank Injection: Inject a blank solvent. If the ghost peak is still present, the contamination is likely from the syringe or the GC system. If the peak disappears, the contamination is in your sample or standards.[5]

    • No Injection Run: Run the temperature program without any injection. If peaks are still observed, the contamination is likely in the carrier gas or the inlet system.[5]

  • Clean the Injection Port:

    • The injection port liner is a common source of contamination. Replace the liner and the septum. Inspect the inside of the injection port for any visible residues and clean if necessary.[4]

  • Address Sample Carryover:

    • If the ghost peaks are broad and appear after injecting a concentrated sample, it is likely due to carryover. Extend the run time or add a bake-out step at a high temperature at the end of each run to ensure all components have eluted.[4] Be careful not to exceed the column's temperature limit during the bake-out.

Data Presentation

Table 1: Comparison of GC Columns for FAME Analysis with a Focus on Low Bleed Characteristics

Column TypeStationary PhasePolarityMax Temperature (°C)Key Advantages for Trace FAME Analysis
Agilent Select FAME Bonded CyanopropylVery Polar275 (isothermal) / 290 (programmed)Tuned for optimal cis/trans FAME separations with very low bleed, leading to better detection limits.[7]
Thermo Scientific TR-FAME 70% Cyanopropyl Polysilphenylene-siloxanePolarHighSpecifically designed for FAME separation with low bleed, making it suitable for MS detection even at elevated temperatures.[8]
Restek Rt-2560 Biscyanopropyl PolysiloxaneHighly Polar-Excellent for resolving cis and trans isomers of FAMEs.[3]
Agilent J&W DB-23 (50%-Cyanopropyl)-methylpolysiloxanePolar-A commonly used polar phase for the separation of FAMEs.
Agilent J&W HP-5ms (5%-Phenyl)-methylpolysiloxaneNon-polar-A general-purpose low-bleed column, suitable for less complex FAME separations where high polarity is not required.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of High Baseline or Ghost Peaks

This protocol outlines a systematic approach to identify the source of background interference in the GC-MS analysis of this compound.

  • Initial Assessment:

    • Run your standard method for this compound analysis.

    • Observe the baseline behavior and the presence of any unexpected peaks. Note their shape (sharp, broad, rising baseline) and retention times.

  • Blank Solvent Injection:

    • Thoroughly clean the syringe with a high-purity solvent.

    • Inject a blank of the same solvent used to dissolve your standards and samples.

    • Analysis:

      • If the interference is gone, your samples or standards are the source of contamination.

      • If the interference persists, proceed to the next step.

  • No-Injection Run:

    • Run the exact same GC method (oven temperature program, gas flows, etc.) but without making an injection.

    • Analysis:

      • If the interference is still present, the source is likely the carrier gas, gas lines, or the inlet itself. Check for leaks and gas purity.

      • If the interference disappears, the contamination is being introduced by the syringe or the injection process (e.g., septum bleed).

  • Inlet Maintenance:

    • Cool down the injector.

    • Replace the injection port liner and septum.

    • Re-run a blank solvent injection. If the interference is gone, the liner or septum was the source.

  • Column Evaluation:

    • If the interference persists after inlet maintenance, it may be originating from the column.

    • Trim 15-30 cm from the front of the column.

    • Re-install and condition the column.

    • Run a blank solvent injection. If the issue is resolved, the front of the column was contaminated. If not, the column may be irreversibly damaged.

Protocol 2: Column Conditioning for Trace FAME Analysis

Proper conditioning is essential to achieve a low and stable baseline, which is critical for trace analysis.

  • Installation:

    • Install the new column in the GC inlet. Do not connect the column to the detector.

    • Ensure all fittings are secure to prevent leaks.

  • Purging:

    • Set the carrier gas flow to the normal operating rate.

    • Allow the carrier gas to flow through the column at ambient temperature for 15-30 minutes to purge any oxygen.

  • Heating:

    • Program the oven to heat at a rate of 5-10 °C/min to the maximum isothermal temperature of the column (or 20 °C above your highest analytical temperature, whichever is lower).

    • Hold at this temperature for 1-2 hours, or until the baseline on a temporary detector (if available) is stable.

  • Cooling and Connection:

    • Cool the oven to a safe temperature (below 100 °C).

    • Turn off the carrier gas flow.

    • Carefully trim a small piece from the detector end of the column to ensure a clean cut.

    • Connect the column to the detector.

  • Final Bake-out:

    • Turn on the carrier gas and detector gases.

    • Repeat the temperature program, holding at the final temperature for 1-2 hours, or until a stable baseline is achieved with the detector.

Visualizations

Troubleshooting_Workflow start High Baseline or Ghost Peaks Observed blank_injection Inject Blank Solvent start->blank_injection issue_persists1 Issue Persists? blank_injection->issue_persists1 no_injection Run Method with No Injection issue_persists1->no_injection Yes sample_issue Source: Sample/Standard Contamination issue_persists1->sample_issue No issue_persists2 Issue Persists? no_injection->issue_persists2 system_issue Source: Carrier Gas / Inlet Contamination issue_persists2->system_issue Yes syringe_issue Source: Syringe / Septum Bleed issue_persists2->syringe_issue No inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) issue_persists3 Issue Persists? inlet_maintenance->issue_persists3 column_eval Evaluate Column (Trim or Replace) issue_persists3->column_eval Yes inlet_issue Source: Inlet Contamination issue_persists3->inlet_issue No column_issue Source: Column Contamination / Degradation column_eval->column_issue syringe_issue->inlet_maintenance Column_Conditioning_Workflow install 1. Install Column in Inlet (Do Not Connect to Detector) purge 2. Purge with Carrier Gas (Ambient Temp, 15-30 min) install->purge heat 3. Heat to Max Isothermal Temp (Hold for 1-2 hours) purge->heat cool_connect 4. Cool Oven and Connect Column to Detector heat->cool_connect bakeout 5. Final Bake-out (Hold at Max Temp for 1-2 hours) cool_connect->bakeout ready Conditioned Column Ready for Analysis bakeout->ready

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for Fatty Acid Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acid methyl esters (FAMEs) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal and robust technology for this purpose. This guide provides an objective comparison of GC-MS method validation with other common analytical techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in methodological selection and implementation.

Introduction to FAME Analysis and Method Validation

The analysis of fatty acids, typically after conversion to their more volatile methyl esters, is crucial in various fields, including metabolic research, food science, and biofuel development. Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results. Key validation parameters, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Performance Comparison of Analytical Methods

The choice of analytical technique for FAME quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of common methods used for FAME analysis.

Table 1: Comparison of Quantitative Performance Parameters for FAME Analysis

Validation ParameterGC-MSGC-FIDHPLC-ELSDQuantitative NMR (qNMR)
Linearity (R²) > 0.99[1]> 0.999[2]> 0.99[3]Excellent (inherently linear)[4]
Accuracy (% Recovery) 86 - 117%[1]Typically 90-110%82 - 110%[5]High (often used for purity)[6]
Precision (RSD%) < 8%[1]< 5.88%[7]< 5.88%[7]< 2%[4]
LOD 0.78 mg/L[1]0.21 - 0.54 µg/mL[2]~2.5 ppm[8]~10 µM[9]
LOQ 2.5 mg/L[1]0.64 - 1.63 µg/mL[2]~2.5 ppm[8]Dependent on accuracy needs[9]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible results. Below are outlines for sample preparation and key validation experiments.

Sample Preparation: Derivatization to FAMEs

A common and effective method for the derivatization of fatty acids to FAMEs is through acid-catalyzed transesterification.

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).

  • Transesterification: To the extracted lipid residue, add a solution of 2% sulfuric acid in methanol.

  • Heating: Heat the mixture at 80°C for 1 hour.

  • Extraction of FAMEs: After cooling, add hexane and water to the mixture. Vortex and centrifuge to separate the layers.

  • Sample Collection: Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Validation Experiments

1. Linearity Assessment:

  • Prepare a series of calibration standards of a certified FAME mixture at a minimum of five concentration levels.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should ideally be ≥ 0.99.[10]

2. Accuracy Determination (Spike and Recovery):

  • Prepare samples of the matrix of interest (e.g., serum, oil).

  • Spike the matrix samples with known concentrations of FAME standards at three levels (low, medium, and high).

  • Analyze the spiked and unspiked samples.

  • Calculate the percentage recovery using the formula: Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100.

  • Acceptable recovery is typically within 80-120%.[11]

3. Precision Evaluation (Repeatability and Intermediate Precision):

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments.

  • Calculate the relative standard deviation (RSD%) for the measurements. An RSD of <15% is generally acceptable.[10]

4. Determination of LOD and LOQ:

  • Signal-to-Noise Ratio Method:

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte at low concentrations with the background noise.

    • LOD is typically established at an S/N ratio of 3:1.[12]

    • LOQ is typically established at an S/N ratio of 10:1.[12]

  • Calibration Curve Method:

    • Calculate the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S).

    • LOD = 3.3 * (σ/S)[13]

    • LOQ = 10 * (σ/S)[13]

Visualizing the Workflow and Comparisons

Graphical representations of workflows and logical relationships can significantly aid in understanding complex analytical processes.

GC_MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_report Final Report Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS GC-MS Injection & Data Acquisition Derivatization->GC_MS Data_Processing Data Processing & Peak Integration GC_MS->Data_Processing Linearity Linearity Data_Processing->Linearity Accuracy Accuracy Data_Processing->Accuracy Precision Precision Data_Processing->Precision LOD_LOQ LOD & LOQ Data_Processing->LOD_LOQ Specificity Specificity Data_Processing->Specificity Robustness Robustness Data_Processing->Robustness Validation_Report Validation Report Generation Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report Robustness->Validation_Report

GC-MS method validation workflow for FAMEs.

Method_Comparison cluster_attributes Performance Attributes GC_MS GC-MS Selectivity High Selectivity GC_MS->Selectivity Excellent Sensitivity High Sensitivity GC_MS->Sensitivity Very Good Structural_Info Structural Info GC_MS->Structural_Info Yes GC_FID GC-FID GC_FID->Sensitivity Good Universality Universal Detection GC_FID->Universality Good (for hydrocarbons) HPLC_ELSD HPLC-ELSD HPLC_ELSD->Universality Good (non-volatile) Isomer_Separation Isomer Separation HPLC_ELSD->Isomer_Separation Good qNMR qNMR qNMR->Structural_Info Excellent Non_destructive Non-destructive qNMR->Non_destructive Yes

References

A Comparative Guide to the Analysis of Methyl Petroselaidate: GC-FID vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fatty acid methyl esters (FAMEs) such as methyl petroselaidate, the choice of analytical technique is paramount to achieving accurate and reliable results. The two most prominent methods for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your specific analytical needs.

At a Glance: Key Performance Metrics

Both GC-FID and HPLC offer robust and reliable means for the quantification of this compound. The choice between them often hinges on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the necessity for isomer separation. The following table summarizes key quantitative performance parameters for both techniques, based on the analysis of various FAMEs.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.99[1][2]> 0.99[3][4][5]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for various FAMEs)[6]0.0018% m/m (for methyl oleate)[3]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL (for various FAMEs)[6]0.0054% m/m (for methyl oleate)[3]
Precision (RSD%) < 1.5% (peak area repeatability)[6]0.2 - 1.3% (repeatability)[3]
Isomer Separation Can be challenging for cis/trans isomersSuperior for cis/trans isomer separation
Derivatization Required (esterification to FAMEs)Often not required for free fatty acids
Throughput Generally lowerCan be higher

Delving Deeper: A Head-to-Head Comparison

GC-FID has traditionally been the workhorse for FAME analysis due to its high sensitivity and resolution for volatile compounds.[7] It excels in providing detailed compositional profiles of fatty acids in a sample. However, the requirement for derivatization to volatile methyl esters can add to sample preparation time.

HPLC, on the other hand, has emerged as a powerful alternative, particularly for the analysis of thermally labile or less volatile fatty acids.[8] A significant advantage of HPLC is its superior ability to separate isomeric compounds, such as the cis and trans isomers of unsaturated fatty acids, at ambient temperatures. This is a critical consideration when the biological activity of a specific isomer, like this compound (the trans isomer of methyl oleate), is of interest. Furthermore, HPLC can sometimes analyze free fatty acids directly, eliminating the need for derivatization.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducible and accurate results, detailed and validated experimental protocols are essential. Below are representative methodologies for the analysis of FAMEs, including this compound, using both GC-FID and HPLC.

GC-FID Analysis of this compound

This protocol outlines a standard method for the analysis of FAMEs using GC-FID.

1. Sample Preparation (Transesterification):

  • Weigh approximately 25 mg of the oil or lipid sample into a screw-capped test tube.

  • Add 2 mL of 0.5 M methanolic HCl.

  • Heat the mixture at 80°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 2 mL of 6% (w/v) aqueous sodium carbonate solution and 2 mL of n-heptane.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper heptane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Injector: Splitless mode at 250°C.[9]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • Detector: Flame Ionization Detector (FID) at 250°C.

HPLC Analysis of this compound

This protocol provides a general method for the separation of FAMEs using HPLC with UV detection. For enhanced separation of specific isomers like this compound, a silver-ion HPLC (Ag+-HPLC) column can be employed.

1. Sample Preparation:

  • If the sample is not already in the form of methyl esters, perform the transesterification step as described in the GC-FID protocol.

  • Dissolve the FAMEs mixture in the mobile phase (e.g., acetonitrile) to a suitable concentration.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile.[4][5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4][5]

  • Detection: UV at 205 nm.[4]

  • Injection Volume: 10 µL.[4]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both GC-FID and HPLC analysis of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Lipid Sample Esterification Transesterification (Methanolic HCl) Sample->Esterification Extraction Liquid-Liquid Extraction (n-Heptane) Esterification->Extraction FAMEs FAMEs in Heptane Extraction->FAMEs Injection GC Injection FAMEs->Injection Separation Capillary GC Column (e.g., DB-23) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data Data Acquisition & Analysis Detection->Data HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis Sample_HPLC Lipid Sample Esterification_HPLC Transesterification (Optional) Sample_HPLC->Esterification_HPLC Dissolution Dissolution in Mobile Phase Esterification_HPLC->Dissolution FAMEs_HPLC FAMEs Solution Dissolution->FAMEs_HPLC Injection_HPLC HPLC Injection FAMEs_HPLC->Injection_HPLC Separation_HPLC Reversed-Phase Column (e.g., C18) Injection_HPLC->Separation_HPLC Detection_HPLC UV Detector (205 nm) Separation_HPLC->Detection_HPLC Data_HPLC Data Acquisition & Analysis Detection_HPLC->Data_HPLC

References

A Comparative Guide to the Gas Chromatographic Separation of Methyl Petroselaidate and Methyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of C18:1 fatty acid methyl ester (FAME) isomers, such as methyl petroselaidate (trans-Δ6-18:1) and methyl oleate (cis-Δ9-18:1), are critical in various fields, including food science, nutrition, and pharmaceutical research. Their structural similarity poses a significant analytical challenge. This guide provides an objective comparison of gas chromatography (GC) methodologies for the effective separation of these two isomers, supported by experimental data and detailed protocols.

Principle of Separation: Exploiting Polarity Differences

The key to separating this compound and methyl oleate lies in the use of highly polar GC capillary columns. The stationary phases of these columns interact differently with the geometric configurations of cis and trans isomers. Due to the bend in their structure, cis isomers (like methyl oleate) have a larger interaction surface with the polar stationary phase, leading to longer retention times. Conversely, the more linear trans isomers (like this compound) have weaker interactions and therefore elute earlier.

Recommended GC Columns for Optimal Separation

For the resolution of C18:1 cis/trans isomers, two types of highly polar stationary phases are predominantly recommended:

  • Highly Polar Cyanopropylsiloxane Phases: Columns such as the SP-2560 and HP-88 are considered the gold standard for detailed cis/trans FAME analysis.[1] These columns, with a high percentage of biscyanopropyl polysiloxane, offer excellent selectivity for separating positional and geometric isomers.[1][2] The SP-2560 is even specified in the Association of Official Analytical Chemists (AOAC) method for cis/trans FAME analysis.[2]

  • Ionic Liquid (IL) Phases: Ionic liquid columns, for instance the SLB-IL111, represent a newer class of stationary phases that provide enhanced separation for FAME isomers, including those of C18:1.[3] They can offer unique selectivity and sometimes improved resolution compared to traditional cyanopropyl columns.[3]

Comparative Performance of Recommended GC Columns

While direct comparative studies with retention time data for both this compound and methyl oleate are scarce in readily available literature, the performance characteristics of the most recommended columns for separating C18:1 cis/trans FAME isomers are summarized below.

Column Type Stationary Phase Key Advantages Considerations
SP-2560 100% Biscyanopropyl polysiloxaneExcellent resolution of complex cis/trans FAME mixtures; Specified in official methods (e.g., AOAC).[2]Long analysis times may be required for optimal separation, though shorter columns are available to improve throughput.[2]
HP-88 High Cyanopropyl PolysiloxaneProvides excellent separation of cis/trans isomers; Shorter column lengths (30m, 60m) can significantly reduce analysis time while maintaining good resolution.[4]Performance can be sensitive to temperature programming.
SLB-IL111 1,5-di(2,3-dimethylimidazolium)pentane bis(trifluoromethanesulfonyl)imideEnhanced separation of cis/trans FAME isomers, sometimes resolving peaks that co-elute on cyanopropyl columns.[3]The elution order of saturated FAMEs may differ from that on cyanopropyl columns, which could require method adjustments.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of C18:1 FAME isomers on the recommended columns.

Sample Preparation: Esterification of Fatty Acids

Prior to GC analysis, fatty acids must be derivatized to their more volatile methyl esters (FAMEs). A common method involves:

  • Saponification: The lipid sample is hydrolyzed using a solution like 0.5 M KOH in methanol.[5]

  • Methylation: Transesterification is then carried out using a reagent such as 14% boron trifluoride in methanol (BF3-Methanol) by heating at 100°C.[1]

  • Extraction: After cooling, water and a non-polar solvent like hexane are added. The mixture is vortexed and centrifuged to separate the layers. The upper organic layer containing the FAMEs is collected for GC analysis.[1]

GC-FID Conditions for FAME Analysis
Parameter Condition
Column SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Split/Splitless, 250°C
Split Ratio 100:1
Oven Program 140°C (hold 5 min), then ramp at 4°C/min to 240°C
Detector Flame Ionization Detector (FID), 260°C

This protocol is adapted from a standard method for FAME analysis on an SP-2560 column.

Parameter Condition
Column HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Helium, constant flow at 2.0 mL/min
Injector Split/Splitless, 250°C
Split Ratio 50:1
Oven Program 120°C (hold 1 min), ramp at 10°C/min to 175°C (hold 10 min), ramp at 5°C/min to 210°C (hold 5 min), then ramp at 5°C/min to 230°C (hold 5 min)
Detector Flame Ionization Detector (FID), 280°C

This is a typical protocol for detailed FAME analysis on an HP-88 column.[5]

Parameter Condition
Column SLB-IL111, 100 m x 0.25 mm ID, 0.20 µm film thickness
Carrier Gas Hydrogen, 1 mL/min
Injector Split/Splitless, 250°C
Split Ratio 100:1
Oven Program Isothermal at 168°C
Detector Flame Ionization Detector (FID), 250°C

This isothermal method has been shown to provide excellent separation of C18:1 isomers on an SLB-IL111 column.[3]

Experimental Workflow and Data Analysis

The overall process from sample to result is depicted in the following workflow diagram.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis LipidSample Lipid Sample Saponification Saponification (e.g., KOH/Methanol) LipidSample->Saponification Methylation Methylation (e.g., BF3/Methanol) Saponification->Methylation Extraction Liquid-Liquid Extraction (Hexane) Methylation->Extraction FAMEs FAMEs in Hexane Extraction->FAMEs GC_Injection GC Injection FAMEs->GC_Injection GC_Column Separation on Highly Polar Column GC_Injection->GC_Column FID_Detection FID Detection GC_Column->FID_Detection Chromatogram Chromatogram FID_Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the GC-FID analysis of fatty acid methyl esters.

Conclusion

The successful separation of this compound and methyl oleate by gas chromatography is readily achievable with the appropriate selection of a highly polar capillary column and optimized analytical conditions. Highly polar cyanopropyl columns, such as the SP-2560 and HP-88, are well-established and reliable choices, providing excellent resolution of these geometric isomers. For even more challenging separations, ionic liquid columns like the SLB-IL111 offer a powerful alternative with unique selectivity. The detailed experimental protocols provided in this guide serve as a robust starting point for researchers to develop and validate their own methods for the accurate analysis of these important C18:1 FAME isomers.

References

A Comparative Analysis of the Biological Activities of Petroselaidic Acid and Elaidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of petroselaidic acid and elaidic acid, supported by experimental data. This document summarizes key findings on their differential effects on inflammation, lipid metabolism, and cellular signaling pathways, offering insights into their potential therapeutic and pathological implications.

Petroselaidic acid (C18:1, n-12) and elaidic acid (C18:1, n-9) are both trans isomers of oleic acid, differing only in the position of their double bond. While elaidic acid is the most abundant trans fatty acid found in industrially hydrogenated vegetable oils and is well-documented for its adverse health effects, petroselaidic acid is a less common trans fatty acid. This guide synthesizes experimental findings to draw a comparative picture of their biological impacts.

Comparative Biological Effects

Biological EffectPetroselaidic AcidElaidic Acid
Inflammatory Response Exhibits anti-inflammatory properties by suppressing cytosolic-nucleic-acid-mediated type I interferon signaling.[1]Pro-inflammatory; increases the production of inflammatory cytokines (MCP-1, RANTES, IL-8, TNF-α) and enhances monocyte adhesion to endothelial cells.[2][3]
Lipid Metabolism Limited direct data available. Used in the modulation of lipid metabolism.[4]Adversely affects lipid profiles by increasing total and LDL cholesterol while decreasing HDL cholesterol.[5] It also promotes hepatic lipogenesis.[5]
Endothelial Function Limited direct data available.Induces endothelial dysfunction by promoting the expression of adhesion molecules and upregulating pro-inflammatory genes like TLR4 and COX-2.[2][6]
Cytotoxicity & Apoptosis Limited direct data available.Induces apoptosis in various cell types, including neuroblastoma cells, through the induction of reactive oxygen species (ROS) and endoplasmic reticulum stress.[7]
Immune Cell Modulation Suppresses the activation of key signaling proteins (TBK1, IRF3) in the type I interferon pathway in immune and non-immune cells.[1]Can impair macrophage function and stimulates the expression of inflammatory mediators in macrophages.[4]

Experimental Protocols

In Vitro Anti-Inflammatory Activity of Petroselaidic Acid
  • Cell Lines: Human non-immune cells (A549, BJ5ta) and human immune cells (U937).[1]

  • Methodology: Cells were pretreated with 200 µM of petroselaidic acid for 6 hours. Following pretreatment, inflammation was induced by transfecting the cells with 1 µg/mL of the viral mimic poly(I:C) or Herring Testes DNA (HT-DNA) using a lipofectamine reagent.[1]

  • Analysis: The expression of type I interferon (IFN-β) and the interferon-stimulated gene (ISG) CXCL10 was quantified using RT-qPCR. Secreted IFN-β in the cell culture medium was measured by ELISA.[1]

Pro-Inflammatory Effects of Elaidic Acid on Endothelial Cells
  • Cell Line: Human umbilical vein endothelial cell line (EA.hy926).[2]

  • Methodology: Endothelial cells were incubated with varying concentrations of elaidic acid (1 to 50 µM) for 48 hours. Subsequently, the cells were stimulated with 1 ng/mL of tumor necrosis factor-alpha (TNF-α) for 6 or 24 hours to induce an inflammatory response.[2]

  • Analysis: The production of cytokines and chemokines (MCP-1, RANTES, IL-8, ICAM-1) in the cell culture supernatant was measured by multiplex immunoassay. Gene expression of inflammatory markers (TLR4, COX-2, NF-κB) was analyzed by RT-qPCR. Adhesion of THP-1 monocytes to the endothelial cell layer was quantified to assess endothelial activation.[2]

Cytotoxicity of Elaidic Acid
  • Cell Line: Human neuroblastoma cell line (SH-SY5Y).[7]

  • Methodology: Cells were treated with various concentrations of elaidic acid (50-800 µM) for 24 hours.[7]

  • Analysis: Cell viability was assessed using the MTT assay. The generation of reactive oxygen species (ROS) was measured using a fluorescent probe. Levels of lipid peroxidation (LPO) and malondialdehyde (MDA), as well as the activity of antioxidant enzymes (SOD, GSH-Px), were determined to evaluate oxidative stress.[7]

Signaling Pathways and Experimental Workflows

petroselaidic_acid_pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Response Cytosolic Nucleic Acids Cytosolic Nucleic Acids cGAS/RIG-I cGAS/RIG-I Cytosolic Nucleic Acids->cGAS/RIG-I TBK1 TBK1 cGAS/RIG-I->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Type I Interferon Production Type I Interferon Production IRF3->Type I Interferon Production induces Petroselaidic Acid Petroselaidic Acid Petroselaidic Acid->cGAS/RIG-I inhibits Petroselaidic Acid->TBK1 inhibits phosphorylation

Caption: Petroselaidic acid inhibits the cytosolic nucleic acid sensing pathway.

elaidic_acid_inflammation_workflow cluster_treatment Cell Treatment cluster_analysis Analysis Endothelial Cells (EA.hy926) Endothelial Cells (EA.hy926) Elaidic Acid (1-50 µM, 48h) Elaidic Acid (1-50 µM, 48h) Endothelial Cells (EA.hy926)->Elaidic Acid (1-50 µM, 48h) treat with TNF-α (1 ng/mL, 6-24h) TNF-α (1 ng/mL, 6-24h) Elaidic Acid (1-50 µM, 48h)->TNF-α (1 ng/mL, 6-24h) then stimulate with Cytokine Measurement (Multiplex) Cytokine Measurement (Multiplex) TNF-α (1 ng/mL, 6-24h)->Cytokine Measurement (Multiplex) Gene Expression (RT-qPCR) Gene Expression (RT-qPCR) TNF-α (1 ng/mL, 6-24h)->Gene Expression (RT-qPCR) Monocyte Adhesion Assay Monocyte Adhesion Assay TNF-α (1 ng/mL, 6-24h)->Monocyte Adhesion Assay

Caption: Experimental workflow for studying elaidic acid's pro-inflammatory effects.

elaidic_acid_cytotoxicity_pathway Elaidic Acid Elaidic Acid ROS Accumulation ROS Accumulation Elaidic Acid->ROS Accumulation ER Stress ER Stress Elaidic Acid->ER Stress Apoptosis Apoptosis ROS Accumulation->Apoptosis ER Stress->Apoptosis

References

A Guide to Inter-laboratory Validation of FAME Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and consistent analysis of Fatty Acid Methyl Esters (FAMEs) is paramount. This guide provides a comprehensive comparison of the primary analytical methods, focusing on the critical aspect of inter-laboratory validation to ensure data reliability and reproducibility across different testing facilities. We delve into the established methodologies, present supporting experimental data from collaborative studies, and offer detailed protocols to aid in the implementation and validation of these techniques.

Comparing the Workhorses: GC-FID and GC-MS for FAME Analysis

The two most prevalent methods for FAME analysis are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Both techniques offer high resolution and sensitivity for separating and quantifying individual FAMEs.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique known for its high precision and wide linear range. It is often the method of choice for routine quantitative analysis of FAMEs in various matrices, including edible oils and fats.

Gas Chromatography-Mass Spectrometry (GC-MS) provides not only quantitative data but also qualitative information, confirming the identity of each FAME by its mass spectrum. This makes GC-MS particularly valuable for complex samples or when unambiguous peak identification is critical. While historically considered less quantitative than GC-FID, modern GC-MS instruments offer excellent quantitative performance.[1]

Inter-laboratory Validation: The Cornerstone of Reliable Data

Inter-laboratory validation, often conducted through collaborative studies, is essential to establish the performance characteristics of an analytical method. These studies involve multiple laboratories analyzing the same samples to assess parameters like:

  • Repeatability (sr): The precision of measurements within a single laboratory.

  • Reproducibility (sR): The precision of measurements between different laboratories.

  • Accuracy: The closeness of a measured value to the true value.

Official bodies like AOAC INTERNATIONAL and the American Oil Chemists' Society (AOCS) coordinate such collaborative studies to establish standardized methods.

Quantitative Data from Collaborative Studies

The following tables summarize data from inter-laboratory studies on FAME analysis, providing a snapshot of the expected precision for these methods.

Table 1: Interlaboratory Study Results for the Determination of Saturated Fat in Various Food Stuffs using a Hydrolytic Extraction-Gas Chromatographic Method (based on AOAC Official Method 996.06)

Food StuffMean Saturated Fat (%)Repeatability Standard Deviation (sr)Reproducibility Standard Deviation (sR)Repeatability Relative Standard Deviation (RSDr, %)Reproducibility Relative Standard Deviation (RSDR, %)
Wheat-based Cereal0.400.020.045.010.0
Peanut Butter7.980.220.452.85.6
Fish Sticks2.850.110.233.98.1
Parmesan Cheese17.580.440.992.55.6
Chocolate Cake4.460.140.293.16.5
Fruit Snack0.150.020.0313.320.0
Ground Beef10.120.310.673.16.6
Yogurt1.950.070.143.67.2

Data adapted from AOAC Official Method 996.06.[2][3]

Table 2: Interlaboratory Study Results for the Determination of Total Fat in Various Food Stuffs using a Hydrolytic Extraction-Gas Chromatographic Method (based on AOAC Official Method 996.06)

Food StuffMean Total Fat (%)Repeatability Standard Deviation (sr)Reproducibility Standard Deviation (sR)Repeatability Relative Standard Deviation (RSDr, %)Reproducibility Relative Standard Deviation (RSDR, %)
Wheat-based Cereal1.550.060.123.97.7
Peanut Butter46.160.982.062.14.5
Fish Sticks9.870.310.653.16.6
Parmesan Cheese26.980.671.512.55.6
Chocolate Cake13.080.370.792.86.0
Fruit Snack0.490.030.066.112.2
Ground Beef22.880.661.422.96.2
Yogurt3.250.110.223.46.8

Data adapted from AOAC Official Method 996.06.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible results in FAME analysis. The following sections outline the key steps involved in the analysis of FAMEs by GC-FID and GC-MS.

Sample Preparation: Extraction and Methylation

The first step in FAME analysis is the extraction of lipids from the sample matrix, followed by the conversion of fatty acids into their corresponding methyl esters (transesterification or esterification).

1. Lipid Extraction:

  • For solid samples: A common method is acid hydrolysis followed by extraction with a mixture of diethyl ether and petroleum ether, as described in AOAC Official Method 996.06.[3]

  • For liquid samples (oils): A direct methylation approach is often used.

2. Methylation (Derivatization):

  • Acid-catalyzed methylation: This is a common method for esterifying free fatty acids and transesterifying glycerides. A reagent such as 7% Boron Trifluoride (BF3) in methanol is typically used. The sample is heated with the reagent, and the resulting FAMEs are then extracted.[3]

  • Base-catalyzed transesterification: This method is suitable for the rapid preparation of FAMEs from glycerides. A solution of sodium methoxide in methanol is often used for this purpose.

Gas Chromatography (GC) Analysis

GC-FID Protocol (Based on AOAC Official Method 996.06):

  • Gas Chromatograph: Equipped with a flame ionization detector.

  • Column: A highly polar capillary column is essential for the separation of FAMEs, especially for resolving cis and trans isomers. A 100 m x 0.25 mm i.d. column with a 0.20 µm film thickness is commonly used.

  • Injector and Detector Temperatures: Typically set at 225°C and 285°C, respectively.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of FAMEs with different chain lengths and degrees of unsaturation. A typical program might start at 100°C, hold for a few minutes, and then ramp up to 240°C.

  • Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal standard (e.g., C11:0 triglyceride).

GC-MS Protocol:

The GC parameters for GC-MS analysis are generally similar to those for GC-FID. The key difference lies in the detector.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Ionization: Electron ionization (EI) is typically used.

  • Data Analysis: FAMEs are identified by their retention times and by comparing their mass spectra to a reference library. Quantification is performed using the peak areas of characteristic ions.

Visualizing the Workflow

To better understand the logical flow of an inter-laboratory validation study and the FAME analysis process, the following diagrams are provided.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting A Define Scope and Objectives B Select Analytical Method A->B C Prepare Homogeneous Samples B->C D Distribute Samples to Participating Labs C->D E Labs Analyze Samples Using Standardized Protocol D->E F Collect and Statistically Analyze Data E->F G Calculate Repeatability and Reproducibility F->G H Publish Collaborative Study Report G->H

Inter-laboratory validation workflow.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Lipid Extraction B Methylation (Derivatization) A->B C Injection into GC B->C D Separation on Capillary Column C->D E Detection (FID or MS) D->E F Peak Integration and Identification E->F G Quantification using Internal Standard F->G H Report Results G->H

FAME analysis experimental workflow.

By adhering to validated, standardized methods and understanding the expected inter-laboratory variability, researchers can ensure the generation of high-quality, reliable, and comparable FAME analysis data, which is fundamental for advancing scientific research and drug development.

References

A Researcher's Guide to Selecting Capillary Columns for FAME Separation

Author: BenchChem Technical Support Team. Date: December 2025

The choice of a capillary gas chromatography (GC) column is a critical determinant in the successful separation and analysis of Fatty Acid Methyl Esters (FAMEs). The stationary phase chemistry, in particular, dictates the selectivity and resolution of complex FAME mixtures, including challenging geometric and positional isomers. This guide provides a comparative overview of commonly used capillary columns, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The separation of FAMEs is crucial for characterizing fats and oils and determining the total fat content in various matrices, from food products to biological samples.[1] While packed columns were used in early GC methods, capillary columns offer significantly higher efficiency, which is necessary for resolving complex profiles that include cis and trans isomers of polyunsaturated fatty acids.[1] The primary stationary phases used for FAME analysis fall into two main categories: polyethylene glycol (PEG) and cyanopropyl siloxanes.

Stationary Phase Polarity: The Key to Selectivity

The polarity of the stationary phase is the most influential factor in FAME separation.[2] Highly polar columns are generally preferred for their ability to resolve a wide range of FAMEs, including saturated, monounsaturated, and polyunsaturated fatty acids, as well as their geometric isomers.[3][4]

  • Polyethylene Glycol (PEG) Columns (e.g., DB-Wax, SUPELCOWAX 10): These are polar columns that effectively separate FAMEs based on their carbon number and degree of unsaturation.[4][5] They are well-suited for general-purpose FAME analysis and provide good resolution for many common fatty acids.[5] However, their primary limitation is the inability to separate most cis and trans isomers.[5][6]

  • Cyanopropyl Siloxane Columns (e.g., HP-88, CP-Sil 88, SP-2560, DB-23): These columns are considered highly polar and are the preferred choice for applications requiring the separation of geometric (cis/trans) and positional isomers.[3][7] The high cyanopropyl content in these phases provides unique selectivity for these challenging separations.[8] Columns like the SP-2560 are specified in official methods, such as those from the AOAC, for cis/trans FAME analysis.[9]

Comparative Performance of Capillary Columns

The selection of a capillary column should be guided by the specific analytical goals. While PEG columns are suitable for less complex samples, cyanopropyl columns are essential for detailed isomer analysis.[5] The following tables summarize the performance characteristics and typical experimental conditions for various commonly used capillary columns.

Column Type Stationary Phase Polarity Key Applications Strengths Limitations
DB-Wax Polyethylene GlycolPolarGeneral FAME analysis, separation by carbon number and unsaturation.Good for less complex samples.[5]Does not separate most cis/trans isomers.[5][6]
SUPELCOWAX 10 Polyethylene GlycolPolarAnalysis of omega-3 and omega-6 fatty acids in marine oils.[1]Resolves FAMEs by degree of unsaturation.[4]Inadequate for resolving geometric isomers.[10]
DB-23 Mid-polar CyanopropylMedium-HighComplex FAME mixtures, some cis/trans separation.[5]Good for complex mixtures in various matrices.[6]Limited in separating complex cis/trans isomer clusters.[6]
HP-88 / CP-Sil 88 Highly Polar CyanopropylHighDetailed cis/trans FAME isomer analysis.[5][11]Excellent separation of geometric and positional isomers.[7]May be less optimal for very high molecular weight fatty acids.[5]
SP-2560 Highly Polar CyanopropylHighOfficial methods for cis/trans FAME analysis (e.g., AOAC).[9]Considered the "gold standard" for detailed cis/trans separations.[9]Can have long analysis times with standard column dimensions.[9]
DB-FastFAME Mid-polar CyanopropylMedium-HighFast analysis of FAMEs, including cis/trans isomers.[12]Reduced analysis time with good resolution.[12][13]May not provide the same level of detail as longer, highly polar columns.[14]

Experimental Protocols for FAME Analysis

The following are examples of typical experimental conditions for FAME analysis using different capillary columns. It is important to note that these parameters may need to be optimized for specific applications and instrumentation.

Protocol 1: General FAME Analysis using a PEG Column (DB-Wax) [7]

  • Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection: 1 µL, Split (100:1), 250 °C

  • Carrier Gas: Hydrogen, constant flow at 1.0 mL/min

  • Oven Program: 140 °C (hold 5 min), then 4 °C/min to 240 °C (hold 5 min)

  • Detector: FID at 260 °C

Protocol 2: cis/trans FAME Analysis using a Highly Polar Cyanopropyl Column (HP-88) [7]

  • Instrumentation: Agilent 6890 GC with Flame Ionization Detector (FID)

  • Column: Agilent J&W HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)

  • Injection: 1 µL, Split (50:1), 250 °C

  • Carrier Gas: Hydrogen, constant pressure at 53 kPa

  • Oven Program: 50 °C (hold 1 min), then 25 °C/min to 200 °C, then 3 °C/min to 230 °C (hold 18 min)

  • Detector: FID at 250 °C

Protocol 3: Fast FAME Analysis using a DB-FastFAME Column [12]

  • Instrumentation: Agilent 7890B GC with Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-FastFAME (20 m x 0.18 mm ID, 0.20 µm film thickness)

  • Injection: Split injection, 250 °C

  • Carrier Gas: Hydrogen

  • Oven Program: 50 °C (hold 0.5 min), then 30 °C/min to 194 °C (hold 3.5 min)

  • Detector: FID

Logical Workflow for Column Selection

The selection of an appropriate capillary column for FAME analysis is a stepwise process that depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow to guide this decision-making process.

FAME_Column_Selection start Start: Define Analytical Goal sample_complexity Assess Sample Complexity start->sample_complexity isomer_separation Is cis/trans isomer separation required? sample_complexity->isomer_separation general_analysis General FAME Profiling (Saturated/Unsaturated) isomer_separation->general_analysis No cyanopropyl_column Select a Cyanopropyl Siloxane Column isomer_separation->cyanopropyl_column Yes peg_column Select a Polyethylene Glycol (PEG) Column (e.g., DB-Wax, SUPELCOWAX 10) general_analysis->peg_column method_optimization Optimize GC Method (Temperature Program, Flow Rate) peg_column->method_optimization analysis_speed Is analysis speed a primary concern? cyanopropyl_column->analysis_speed fast_fame_column Consider a 'Fast FAME' Column (e.g., DB-FastFAME with smaller dimensions) analysis_speed->fast_fame_column Yes high_res_column Select a Highly Polar, Long Column (e.g., SP-2560, HP-88, 100m) analysis_speed->high_res_column No fast_fame_column->method_optimization high_res_column->method_optimization

Capillary Column Selection Workflow for FAME Analysis

References

A Comparative Guide to the Accurate and Precise Quantification of Methyl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl petroselaidate, a methyl ester of petroselaidic acid (trans-6-octadecenoic acid), is critical for various applications, from lipidomics to food science and pharmaceutical analysis. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of common analytical techniques for the quantification of this compound, supported by experimental data.

Analytical Methods Overview

The quantification of this compound, a fatty acid methyl ester (FAME), is predominantly performed using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3] High-Performance Liquid Chromatography (HPLC) represents a viable alternative, particularly for samples sensitive to the high temperatures used in GC.[4] A crucial preceding step for GC analysis is the derivatization of the parent fatty acid (petroselaidic acid) to its methyl ester, a process known as esterification or transesterification, which enhances the analyte's volatility.[5][6]

Data Presentation: Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of the primary analytical methods used for the quantification of FAMEs like this compound. These values are synthesized from inter-laboratory studies and method validation reports on similar compounds.

Table 1: Comparison of Validation Parameters for GC-FID, GC-MS, and HPLC-UV Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Linearity (R²) > 0.99> 0.995[7]> 0.99
Accuracy (% Recovery) 95% - 105%98.5% - 102.3%[7]90% - 110%
Precision (RSD%) < 10%[8]< 5%[7]< 15%
Limit of Detection (LOD) ~50 pg on column~10 pg on column[7]~1 ng on column
Limit of Quantification (LOQ) ~150 pg on column~30 pg on column[7]~3 ng on column
Selectivity Good, based on retention timeExcellent, based on retention time and mass-to-charge ratioModerate, potential for co-elution
Throughput HighModerate to HighLower
Derivatization Required YesYesOften not, but can enhance sensitivity

Table 2: Summary of Typical Inter-Laboratory Performance for FAME Quantification

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab A GC-MS48.22.14.4
Lab B GC-MS49.52.44.8
Lab C LC-MS/MS49.81.42.8
Lab D GC-FID51.23.56.8

Data in Table 2 is representative of inter-laboratory studies on FAMEs and illustrates the typical precision achievable with different methodologies.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are outlines of key experimental protocols for the quantification of this compound.

1. Sample Preparation: Transesterification to Fatty Acid Methyl Esters (FAMEs)

A critical initial step is the conversion of lipids to their corresponding FAMEs.[6] Both acid- and base-catalyzed methods are common.

  • Base-Catalyzed Transesterification (e.g., using Sodium Methoxide):

    • Dissolve the lipid sample (approximately 50 mg) in 1 mL of dry toluene.[6]

    • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.[6]

    • Heat the mixture at 50°C for 10 minutes.[6]

    • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.[6]

    • Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.[6]

    • Dry the combined hexane layers over anhydrous sodium sulfate.[6]

    • Filter and evaporate the solvent, then redissolve the sample in a known volume of hexane for GC analysis.[6]

  • Acid-Catalyzed Transesterification (e.g., using Methanolic HCl):

    • For whole biomass, a one-step in situ transesterification can provide high accuracy and precision (e.g., 1.9% relative standard deviation).[9][10]

    • The biomass is heated with a solution of methanolic HCl.[9]

    • An internal standard is added at the beginning to correct for any loss during the process.[9]

    • The resulting FAMEs are then extracted with hexane.[9]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for both the quantification and identification of FAMEs.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[7]

    • Column: A highly polar capillary column is essential for the separation of geometric isomers (cis/trans). A DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable choice.[7] Cyanopropyl-based columns are also highly effective.[6]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[7]

  • GC Conditions:

    • Injector: Splitless mode at 250°C.[7]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for this compound (e.g., m/z 296, the molecular ion).[7]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification LipidSample Lipid Containing Sample Transesterification Transesterification (e.g., with NaOMe/MeOH) LipidSample->Transesterification Extraction Hexane Extraction of FAMEs Transesterification->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration InternalStandard Addition of Internal Standard GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis InternalStandard->GCMS_Analysis DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing Results Final Concentration Report DataProcessing->Results

Caption: General experimental workflow for the quantification of this compound.

validation_parameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Range Range Linearity->Range LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ Selectivity Selectivity Robustness Robustness MethodValidation Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Linearity MethodValidation->Range MethodValidation->LOD MethodValidation->LOQ MethodValidation->Selectivity MethodValidation->Robustness

Caption: Interrelationship of key analytical method validation parameters.

References

A Guide to Cross-Validation of Analytical Methods for Lipid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and comprehensive analysis of lipids is paramount. This guide provides an objective comparison of the three primary analytical platforms for lipid profiling—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document aims to assist in the selection and cross-validation of the most suitable analytical approach for your research needs.

Lipidomics, the large-scale study of lipids, plays a crucial role in understanding cellular processes, disease pathogenesis, and therapeutic interventions. The complexity and diversity of the lipidome necessitate robust analytical methods. Cross-validation across different platforms is essential to ensure data accuracy, reproducibility, and reliability, providing a more complete picture of the lipid landscape.

Data Presentation: A Comparative Overview of Analytical Platforms

The choice of an analytical platform for lipid profiling depends on the specific research question, the lipid classes of interest, and the desired level of detail. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput. The following tables summarize the quantitative performance of LC-MS, GC-MS, and NMR for the analysis of major lipid classes.

Table 1: Performance Characteristics of LC-MS for Lipid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of a wide range of lipid classes, from polar to non-polar. It offers high sensitivity and selectivity, making it well-suited for both targeted and untargeted lipidomics.

Lipid ClassLinearity (r²)LOD (Limit of Detection)LOQ (Limit of Quantification)Precision (RSD %)Recovery (%)
Phospholipids (e.g., PC, PE) >0.990.08 - 1.28 µg/mL[1]2.7 - 7.9%[1]<15%80 - 110%
Sphingolipids (e.g., Ceramides) >0.99pmol rangefmol - pmol range<15%85 - 115%
Glycerolipids (e.g., TG, DG) >0.990.1 - 10 ng/mL0.5 - 50 ng/mL<15%90 - 110%
Free Fatty Acids >0.990.8 - 10.7 nmol/L[2]2.4 - 285.3 nmol/L[2]<15%85 - 115%
Sterols (e.g., Cholesterol) >0.991 - 10 ng/mL5 - 50 ng/mL<15%90 - 110%
Table 2: Performance Characteristics of GC-MS for Fatty Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of fatty acids due to its excellent chromatographic resolution and sensitivity.[3] It typically requires derivatization to convert non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).

Fatty Acid TypeLinearity (r²)LOD (Limit of Detection)LOQ (Limit of Quantification)Precision (RSD %)Recovery (%)
Saturated Fatty Acids (SFA) >0.9990.21 - 0.54 µg/mL[4]0.63 - 1.63 µg/mL[4]<10%95 - 105%
Monounsaturated Fatty Acids (MUFA) >0.9990.21 - 0.54 µg/mL[4]0.63 - 1.63 µg/mL[4]<10%95 - 105%
Polyunsaturated Fatty Acids (PUFA) >0.9990.21 - 0.54 µg/mL[4]0.63 - 1.63 µg/mL[4]<10%95 - 105%
Table 3: Performance Characteristics of NMR for Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information and is highly quantitative without the need for extensive calibration curves for each analyte.[5] However, it generally has lower sensitivity compared to mass spectrometry-based methods.[5]

Lipid ClassLinearity (r²)LOD (Limit of Detection)LOQ (Limit of Quantification)Precision (RSD %)Notes
Total Fatty Acids >0.99~2 µg/mL[6]~4 µg/mL[6]<5%Provides information on saturation levels.
Glycerolipids (TG, DG) >0.99µg/mL rangeµg/mL range<5%Can distinguish between sn-1, sn-2, and sn-3 positions.
Phospholipids >0.99µg/mL rangeµg/mL range<5%³¹P NMR is particularly useful for phospholipid headgroup analysis.
Cholesterol >0.99µg/mL rangeµg/mL range<5%Can quantify free and esterified cholesterol.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results across different analytical platforms. Below are representative protocols for lipid extraction and analysis using LC-MS, GC-MS, and NMR.

Lipid Extraction: A Modified Folch Method

A common and robust method for total lipid extraction from biological samples is a modified Folch extraction.

  • Homogenization: Homogenize the tissue sample (e.g., 50 mg) in a mixture of chloroform and methanol (2:1, v/v). For plasma or serum (e.g., 40 µL), add the solvent mixture directly.[7]

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a solvent compatible with the subsequent analytical platform.

LC-MS-Based Lipidomics Protocol
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase C18 or a HILIC column. A typical gradient involves mobile phases of water/acetonitrile and isopropanol/acetonitrile with additives like ammonium formate or acetate.

  • Mass Spectrometry Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Data Processing: Use specialized software to perform peak picking, alignment, and identification of lipids by matching their accurate mass and fragmentation spectra to lipid databases.

GC-MS-Based Fatty Acid Profiling Protocol
  • Derivatization: Convert the extracted lipids (or directly from the sample) to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or by acid-catalyzed methylation.[8]

  • GC Separation: Inject the FAMEs into a GC equipped with a capillary column (e.g., HP-5MS). Use a temperature gradient to separate the FAMEs based on their volatility and polarity.[9]

  • MS Detection: The separated FAMEs are detected by a mass spectrometer, typically using electron ionization (EI). Identification is based on the retention time and the characteristic fragmentation pattern of each FAME.[8]

NMR-Based Lipid Analysis Protocol
  • Sample Preparation: Dissolve the dried lipid extract in a deuterated solvent (e.g., deuterated chloroform with an internal standard like TMS).[10]

  • NMR Data Acquisition: Acquire ¹H and/or ³¹P NMR spectra on a high-field NMR spectrometer. Standard one-dimensional proton spectra are often sufficient for quantifying major lipid classes.

  • Data Analysis: Integrate the characteristic peaks of the different lipid classes and normalize them to the internal standard to determine their concentrations.[11]

Mandatory Visualization

To facilitate a deeper understanding of the experimental workflows and the biological context of lipid analysis, the following diagrams have been generated using Graphviz.

G cluster_sample Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Phase Separation Phase Separation Lipid Extraction->Phase Separation Lipid Extract Lipid Extract Phase Separation->Lipid Extract LC-MS LC-MS Lipid Extract->LC-MS Broad Profiling GC-MS GC-MS Lipid Extract->GC-MS Fatty Acid Analysis (after derivatization) NMR NMR Lipid Extract->NMR Structural Analysis & Quantification Data Acquisition Data Acquisition LC-MS->Data Acquisition GC-MS->Data Acquisition NMR->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Lipid Identification Lipid Identification Data Processing->Lipid Identification Quantification Quantification Lipid Identification->Quantification Biological Interpretation Biological Interpretation Quantification->Biological Interpretation G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Cellular Responses Cellular Responses Ceramide->Cellular Responses Apoptosis, Senescence Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Sphingosine-1-Phosphate->Cellular Responses Proliferation, Survival G Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Thromboxanes Thromboxanes Arachidonic Acid->Thromboxanes COX-1/2 Inflammation Inflammation Prostaglandins->Inflammation Immune Response Immune Response Leukotrienes->Immune Response Thromboxanes->Inflammation

References

Navigating the Maze: A Comparative Guide to the Elution Order of C18 Fatty Acid Methyl Ester Isomers on Polar Columns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fatty acid analysis, achieving accurate separation of C18 fatty acid methyl ester (FAME) isomers is a critical yet often challenging task. The subtle differences in the structure of these isomers demand highly selective analytical methods. This guide provides a comprehensive comparison of the elution behavior of C18 FAME isomers on polar gas chromatography (GC) columns, supported by experimental data and detailed protocols to aid in method development and analysis.

The separation of FAMEs, particularly the geometric and positional isomers of C18, is crucial for applications ranging from food science and nutrition to biofuel analysis and clinical diagnostics. Highly polar GC columns, typically those with stationary phases containing a high percentage of cyanopropyl groups, are the industry standard for these separations. The polarity of these phases allows for the resolution of isomers based on their degree of unsaturation and their cis/trans configuration.

Principle of Separation on Polar Columns

The elution order of FAME isomers on polar cyanopropyl columns is governed by the differential interaction between the analytes and the stationary phase. The cyano groups in the stationary phase create a strong dipole moment, leading to enhanced retention of unsaturated fatty acids. The key factors influencing this separation are:

  • Degree of Unsaturation: Generally, for a given carbon chain length, the retention time increases with the number of double bonds.

  • Geometric Isomerism (Cis/Trans): The spatial arrangement of the double bond significantly impacts the interaction with the stationary phase. Due to their "U" shape, cis isomers can interact more closely and strongly with the polar stationary phase compared to the more linear trans isomers.[1] This results in a characteristic elution pattern where trans isomers elute before their corresponding cis isomers.[1][2][3][4]

  • Positional Isomerism: The location of the double bond along the fatty acid chain also influences retention, although to a lesser extent than geometric isomerism.

Comparative Elution Data of C18 FAME Isomers

The following table summarizes the typical elution order of various C18 FAME isomers on highly polar biscyanopropyl and cyanopropylphenyl siloxane stationary phases. It is important to note that absolute retention times will vary depending on the specific column, instrument, and analytical conditions. However, the relative elution order is generally consistent.

Elution OrderFatty Acid Methyl Ester (FAME)Common NameColumn Type Exhibiting this Behavior
1C18:0StearateBiscyanopropyl, Cyanopropylphenyl
2C18:1 n9tElaidate (trans)Biscyanopropyl, Cyanopropylphenyl
3C18:1 n9cOleate (cis)Biscyanopropyl, Cyanopropylphenyl
4C18:2 n6t,tLinolelaidate (trans, trans)Biscyanopropyl
5C18:2 n6c,t / t,c(cis, trans / trans, cis)Biscyanopropyl
6C18:2 n6c,cLinoleate (cis, cis)Biscyanopropyl
7C18:3 n3c,c,cα-Linolenate (cis, cis, cis)Biscyanopropyl

Note: This table represents a generalized elution order. The exact elution order, especially for positional isomers, can be influenced by the specific column and temperature program.

Studies have shown that highly polar 100% poly(biscyanopropyl siloxane) capillary columns provide the necessary selectivity for resolving complex mixtures of trans fatty acids (TFA).[5][6] For instance, on an SP-2560 column (a highly polar biscyanopropyl phase), it was observed that 12-trans-18:1 eluted just before 6-cis-18:1.[7] The resolution of important FAME pairs is generally high on all polar columns, with cyanopropyl columns often providing the best resolution for geometric isomers.[8]

Experimental Protocols

Accurate and reproducible separation of C18 FAME isomers is highly dependent on the experimental conditions. Below are representative protocols for the analysis of FAMEs on highly polar GC columns.

Sample Preparation: Derivatization to FAMEs

Fats and oils must first be converted to their corresponding methyl esters for GC analysis. A common method involves transesterification with boron trifluoride (BF3) in methanol.

  • Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch method with chloroform:methanol).

  • Saponification (Optional): For bound lipids, saponify the extract with a methanolic sodium hydroxide solution.

  • Methylation: Add 14% BF3-methanol to the extracted lipids or saponified fatty acid salts.

  • Heating: Heat the mixture in a sealed tube at 100°C for 30-60 minutes.

  • Extraction of FAMEs: After cooling, add water and an organic solvent like hexane. Vortex and centrifuge to separate the layers.

  • Collection: Collect the upper organic layer containing the FAMEs. This solution is ready for GC injection.

Gas Chromatography (GC) Conditions

The following are typical GC parameters for the separation of C18 FAME isomers on a highly polar column.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A highly polar capillary column, such as:

    • SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent 100% biscyanopropyl polysiloxane column.[1]

    • HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent cyanopropylphenyl polysiloxane column.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Isothermal: For separating specific isomers, an isothermal temperature (e.g., 180°C) can be effective.[9]

    • Temperature Ramp: For complex mixtures, a temperature program is typically used. For example, hold at 140°C for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

Factors Influencing Elution Order

The separation of C18 FAME isomers on polar columns is a result of a complex interplay of factors related to both the analyte's structure and the chromatographic conditions. The following diagram illustrates these relationships.

G cluster_analyte Analyte Properties cluster_column Column Properties cluster_interaction Interaction cluster_output Chromatographic Output FAME_Structure C18 FAME Isomer Structure Unsaturation Degree of Unsaturation FAME_Structure->Unsaturation determines Geometry Geometric Isomerism (cis/trans) FAME_Structure->Geometry determines Position Positional Isomerism FAME_Structure->Position determines InteractionStrength Analyte-Phase Interaction Strength Unsaturation->InteractionStrength influences Geometry->InteractionStrength influences Position->InteractionStrength influences StationaryPhase Polar Stationary Phase (e.g., Biscyanopropyl) StationaryPhase->InteractionStrength mediates RetentionTime Retention Time InteractionStrength->RetentionTime directly affects ElutionOrder Elution Order RetentionTime->ElutionOrder determines

Figure 1. Factors influencing the elution order of C18 FAME isomers.

This guide provides a foundational understanding of the principles and practices for separating C18 FAME isomers on polar GC columns. For specific applications, optimization of the GC method, including the choice of column and temperature program, is essential to achieve the desired resolution.

References

Comparative analysis of fatty acid profiles in Apiaceae seed oils.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fatty Acid Profiles in Apiaceae Seed Oils

The seed oils of the Apiaceae family, which includes common herbs and spices like coriander, cumin, and fennel, present a unique and valuable fatty acid profile for researchers, scientists, and drug development professionals. A hallmark of these oils is the predominance of petroselinic acid, a monounsaturated omega-12 fatty acid, which sets them apart from many other vegetable oils.[1][2] This guide provides a comparative analysis of the fatty acid composition of various Apiaceae seed oils, details the experimental protocols used for their characterization, and explores the potential biological significance of their unique fatty acid constituents.

Fatty Acid Composition of Apiaceae Seed Oils

The fatty acid composition of seed oils from the Apiaceae family is characterized by high levels of petroselinic acid (C18:1n-12).[3][4] Other significant fatty acids present include linoleic acid, oleic acid, and palmitic acid. The exact percentages of these fatty acids can vary depending on the plant species, geographical origin, extraction method, and ripeness.[5][6] The table below summarizes the typical fatty acid profiles for several common Apiaceae seed oils based on published research.

Table 1: Comparative Fatty Acid Composition of Various Apiaceae Seed Oils (%)

Fatty AcidAnise (Pimpinella anisum)Caraway (Carum carvi)Carrot (Daucus carota)Celery (Apium graveolens)Coriander (Coriandrum sativum)Cumin (Cuminum cyminum)Dill (Anethum graveolens)Fennel (Foeniculum vulgare)Parsley (Petroselinum crispum)
Petroselinic Acid (C18:1n-12) 10.4 - 75.6[5][6]28.5 - 61.8[5][6]60 - 70[7]49.4 - 75.6[5][6]52 - 81.9[3][5][6]49.9 - 55.43[2][8]79.9 - 87.2[2][5][6]31.32 - 81.9[2][5][6][9]35 - 75.1[5][6]
Linoleic Acid (C18:2n-6) 13.99[8]27.41 - 34.56[8]~12[7]14.2[10]13 - 16.7[11]17.1[8]4.3[2]1.32 - 7.59[9]14.8[10]
Oleic Acid (C18:1n-9) 1.8 - 2.0[8]1.3 - 1.5[8]Not specified2.5[10]5.4 - 6[3][11]1.2[8]1.1[2]Not specified4.0[10]
Palmitic Acid (C16:0) 5.61[8]3.8 - 4.1[8]Not specified3.1[10]3.5 - 4[11]4.5[8]2.5[2]Not specified3.2[10]
Stearic Acid (C18:0) 0.9 - 1.1[8]0.5 - 0.7[8]Not specified0.5[10]0.7[11]0.6[8]0.5[2]Not specified0.7[10]

Note: The ranges presented reflect data from multiple sources and illustrate the natural variability in fatty acid composition.

Experimental Protocols for Fatty Acid Analysis

The quantitative analysis of fatty acid profiles in seed oils is predominantly carried out using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[2][12] High-performance liquid chromatography (HPLC) can also be employed, often requiring derivatization of the fatty acids to facilitate detection.[13]

A typical workflow for the analysis of fatty acids from Apiaceae seeds involves the following key steps:

  • Oil Extraction: The oil is first extracted from the seeds, commonly using methods like cold pressing or solvent extraction with hexane.[3][8]

  • Saponification and Esterification: The extracted triglycerides are then saponified (hydrolyzed) to release the free fatty acids. These fatty acids are subsequently converted into their corresponding fatty acid methyl esters (FAMEs) through a process called esterification.[1] This derivatization step is crucial for increasing the volatility of the fatty acids, making them suitable for GC analysis.[14]

  • Gas Chromatography (GC) Analysis: The FAMEs mixture is injected into a gas chromatograph. The different FAMEs are separated based on their boiling points and polarity as they pass through a capillary column.[15]

  • Detection and Quantification: A flame ionization detector (FID) is commonly used for quantification, as its response is proportional to the mass of the carbon atoms in the analyte. For identification, a mass spectrometer (MS) is often used to determine the mass-to-charge ratio of the eluting compounds, confirming the identity of each fatty acid.[2][12]

Below is a graphical representation of the typical experimental workflow for fatty acid profiling.

Fatty Acid Profiling Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Seed Apiaceae Seeds OilExtraction Oil Extraction (e.g., Cold Press, Hexane) Seed->OilExtraction Triglycerides Triglycerides OilExtraction->Triglycerides Saponification Saponification Triglycerides->Saponification Esterification Esterification Saponification->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) Esterification->FAMEs GC Gas Chromatography (GC) FAMEs->GC FID_MS Detection (FID/MS) GC->FID_MS Data Fatty Acid Profile Data FID_MS->Data

Experimental workflow for fatty acid profiling in Apiaceae seed oils.

Biological Significance and Potential Signaling Pathways

The unique fatty acid composition of Apiaceae seed oils, particularly the high concentration of petroselinic acid, has garnered interest for its potential biological activities.[5] Petroselinic acid is a positional isomer of the more common oleic acid.[1][4] Research suggests that petroselinic acid and extracts from Apiaceae seeds may possess anti-inflammatory, antidiabetic, antibacterial, and antifungal properties.[5][6][16]

Recent studies have also begun to explore the role of petroselinic acid in modulating immune responses. For instance, it has been shown to suppress the cytosolic-nucleic-acid-mediated type I interferon (IFN) signaling pathway.[17] This pathway is a critical component of the innate immune system's response to viral and bacterial infections. Dysregulation of this pathway is also implicated in various autoimmune disorders. The inhibitory effect of petroselinic acid on this pathway suggests its potential as a therapeutic agent for conditions characterized by excessive type I interferon production.[17]

The simplified signaling pathway below illustrates the potential point of intervention for petroselinic acid.

Type I Interferon Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus CNA Cytosolic Nucleic Acids (e.g., viral DNA/RNA) cGAS_RIGI Sensors (cGAS/RIG-I) CNA->cGAS_RIGI TBK1 TBK1 cGAS_RIGI->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p Phosphorylated IRF3 IRF3->IRF3_p IFN_Gene Type I IFN Genes IRF3_p->IFN_Gene activates transcription IFN_mRNA IFN mRNA IFN_Gene->IFN_mRNA IFN_Protein Type I Interferon (Secreted) IFN_mRNA->IFN_Protein PA Petroselinic Acid PA->TBK1 inhibits phosphorylation PA->IRF3 inhibits phosphorylation

Petroselinic acid's potential inhibition of the Type I IFN pathway.

References

Safety Operating Guide

Proper Disposal of Methyl Petroselaidate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of methyl petroselaidate. This document provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of this chemical in a laboratory setting.

This compound, also known as methyl trans-6-octadecenoate, is a fatty acid methyl ester. While safety data sheets (SDS) for pure this compound and related compounds suggest it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with care and follow established disposal protocols.[1][2] Local regulations and the presence of other chemicals in a waste mixture can alter disposal requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the specific Safety Data Sheet (SDS) for the this compound product in use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any vapors.[1][3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[3]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material. Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal.[4]

Step-by-Step Disposal Protocol

The correct disposal path for this compound depends on its classification as hazardous or non-hazardous, which should be confirmed with the substance-specific SDS and in accordance with local institutional and governmental regulations.

Step 1: Waste Identification and Classification

The initial and most critical step is to determine if the this compound waste is hazardous. A waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

  • Consult the SDS: The SDS for the specific this compound product will provide classification information.

  • Consider Mixtures: If the this compound is mixed with other chemicals, the entire mixture must be evaluated for hazardous properties. For example, mixtures with halogenated solvents are often more costly to dispose of and should be segregated from non-halogenated solvent wastes.[6]

Step 2: Non-Hazardous Waste Disposal

If the this compound is confirmed to be non-hazardous and is not mixed with any hazardous substances, the following disposal options may be available, subject to institutional policies:

  • Licensed Waste Disposal Vendor: The most recommended method is to dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

  • Drain Disposal (with caution): In some cases, small quantities (a few hundred grams or milliliters per day) of non-hazardous, water-soluble substances may be permissible for drain disposal with copious amounts of water.[3] However, many institutions prohibit the drain disposal of any chemical waste.[6] The pH of the solution should typically be within a neutral range (e.g., 5.5 to 10.5) before considering this option.[3] Never dispose of pure this compound down the drain.

  • Trash Disposal: For a chemical to be disposed of in the regular trash, it must be non-radioactive, not a biological hazard, and not classified as flammable, reactive, corrosive, or toxic. The chemical should be in a tightly sealed, properly labeled container.[3] This is generally not a recommended practice for liquid chemicals.

Step 3: Hazardous Waste Disposal

If the this compound is classified as hazardous, is part of a hazardous mixture, or if there is any uncertainty, it must be disposed of as hazardous waste.

  • Containerization: Collect the waste in a chemically compatible, leak-proof container with a secure screw-top lid. Do not overfill the container, leaving at least one inch of headspace.[3] Ideally, use the original container if it is in good condition.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages. The label should also include the type of hazard(s) (e.g., flammable, toxic) and the date the container became full.[3][7]

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][7] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[5] Liquid hazardous waste should be stored in secondary containment.[6]

  • Disposal Request: Contact your institution's EHS department to arrange for pickup and proper disposal of the hazardous waste.[3][6]

Quantitative Data Summary

ParameterGuidelineSource
Hazardous Waste Storage Limit Cannot store more than 55 gallons of hazardous waste or one quart of acute hazardous waste at one time.[6]
Drain Disposal pH Range Typically between 5.5 and 10.5 for permissible non-hazardous substances.[3]
Empty Container Rinsing For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. For other hazardous chemicals, the first rinse must be collected.[8]

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on standard laboratory safety practices and waste management regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_classification Step 1: Classification cluster_non_hazardous Step 2: Non-Hazardous Disposal cluster_hazardous Step 3: Hazardous Disposal cluster_end start Waste Generation: This compound sds_review Consult SDS and Local Regulations start->sds_review is_hazardous Is the waste hazardous? sds_review->is_hazardous non_haz_options Evaluate Non-Hazardous Disposal Options is_hazardous->non_haz_options No containerize Containerize in a compatible, sealed container is_hazardous->containerize Yes / Uncertain drain_disposal Drain Disposal (If permissible and diluted) non_haz_options->drain_disposal ehs_pickup_non_haz Arrange EHS Pickup non_haz_options->ehs_pickup_non_haz end_disposal Proper Disposal drain_disposal->end_disposal ehs_pickup_non_haz->end_disposal label_waste Label with 'Hazardous Waste' and contents containerize->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste ehs_pickup_haz Arrange EHS Pickup store_waste->ehs_pickup_haz ehs_pickup_haz->end_disposal

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guidance for Handling Methyl Petroselaidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Methyl petroselaidate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines.

Hazard Identification and Classification

This compound, also known as Methyl trans-6-Octadecenoate, is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, as with all laboratory chemicals, it should be handled with care, recognizing that it may have unknown hazards.[1] It is a colorless to almost colorless clear liquid at 20°C.[2]

Physical and Chemical Properties

PropertyValue
Chemical Formula C19H36O2[1]
Molecular Weight 296.50 g/mol [2]
Melting Point 19 °C[2]
Boiling Point 165 °C / 3 mmHg[2]
Flash Point 92 °C[2]
Specific Gravity (20/20) 1.45[2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentJustification & Notes
Eye/Face Protection Safety glasses or chemical safety goggles.[1][3] A face shield may be necessary if there is a splash hazard.[1]To prevent eye contact from splashes or aerosols.
Skin Protection Hand Protection: Protective gloves (e.g., nitrile).[1][4] Body Protection: Laboratory coat.[1][4] Protective boots may be required depending on the situation.[1]Gloves provide a barrier against skin contact and contamination. A lab coat protects skin and personal clothing from accidental spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. A vapor respirator may be used if ventilation is inadequate or if aerosols are generated.[1][3][4]To be used in a well-ventilated area.[1]
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure the work area is clean, uncluttered, and in a well-ventilated location, such as a chemical fume hood.[1][4]

  • Verify that a safety shower and eyewash station are readily accessible.[1][4]

  • Confirm that all necessary PPE is available and in good condition.[4]

  • Review the experimental protocol and be familiar with the quantities of the substance to be used.[4]

  • Keep away from flames, hot surfaces, and sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Use appropriate tools and equipment to handle the substance, minimizing the risk of spills.[4]

  • Keep containers tightly closed when not in use.[3][4]

  • Take measures to prevent the buildup of electrostatic charge.[1]

  • Wash hands and face thoroughly after handling.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep containers tightly closed.[3]

  • Store under an inert gas as it is air and heat sensitive.[2]

  • Recommended storage temperature is frozen (<0°C).[2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[1]
Skin Contact Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[1]
Spill Management and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Cleanup:

  • Ensure adequate ventilation. [3]

  • Wear appropriate PPE as outlined above. [3]

  • Absorb the spill with a suitable absorbent material (e.g., rag, dry sand, earth, sawdust).[1]

  • For large spills, contain the spill by bunding. [1]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Use spark-proof tools during cleanup.[1]

Disposal:

  • Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.[1]

  • It may be possible to burn the substance in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Consult your local regional authorities or your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][5]

Visual Workflow Guides

To further clarify the handling and disposal procedures, the following diagrams illustrate the recommended workflows.

HandlingWorkflow Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage & Post-Handling prep_area Clean & Ventilate Work Area check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem avoid_contact Avoid Skin/Eye Contact handle_chem->avoid_contact keep_closed Keep Container Closed avoid_contact->keep_closed store_properly Store in Cool, Dry, Ventilated Area keep_closed->store_properly wash_hands Wash Hands Thoroughly store_properly->wash_hands

Caption: Workflow for handling this compound.

DisposalWorkflow Disposal Workflow for this compound Waste cluster_collection 1. Waste Collection cluster_storage 2. Temporary Storage cluster_disposal 3. Final Disposal start Waste Generated collect_waste Collect in a Labeled, Compatible Container start->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs dispose_reg Dispose According to Regulations contact_ehs->dispose_reg end Disposal Complete dispose_reg->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.